molecular formula C14H9FO3 B581560 2-Fluoro-4-(4-formylphenyl)benzoic acid CAS No. 1261970-90-4

2-Fluoro-4-(4-formylphenyl)benzoic acid

Cat. No.: B581560
CAS No.: 1261970-90-4
M. Wt: 244.221
InChI Key: CRKGWMVUUGIOPM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-formylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H9FO3 and its molecular weight is 244.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKGWMVUUGIOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688907
Record name 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-90-4
Record name 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-formylphenyl)benzoic acid, a trifunctional aromatic compound, is a key building block in the fields of medicinal chemistry and materials science. Its strategic placement of a carboxylic acid, a formyl group, and a fluorine atom on a biphenyl scaffold allows for a diverse range of synthetic transformations. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable starting point for drug discovery. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

PropertyValueReference
CAS Number 1261970-90-4[1]
Molecular Formula C₁₄H₉FO₃[1]
Molecular Weight 244.22 g/mol [1]
Appearance White to off-white solid[2]
Purity (Typical) ≥98%[1]
Synonyms 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid[1]

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the core of many modern synthetic strategies for creating biaryl compounds due to its high efficiency and selectivity.[3] The causality behind this choice lies in the reaction's tolerance of a wide variety of functional groups, which is essential when working with a trifunctional molecule like the target compound.

The logical pathway for this synthesis involves the coupling of two key building blocks: a halogenated fluorobenzoic acid derivative and a formylphenylboronic acid. The two primary routes are:

  • Coupling of 4-Bromo-2-fluorobenzoic acid with 4-formylphenylboronic acid.

  • Coupling of 2-Fluoro-4-iodobenzoic acid with 4-formylphenylboronic acid.

The choice between a bromo or iodo derivative often depends on the desired reactivity, with the iodo compound typically being more reactive but also more expensive.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for the synthesis of this compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-Bromo-2-fluorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane to form the active Pd(PPh₃)₄ catalyst in situ.

  • Reaction Initiation: Add the catalyst mixture to the main reaction flask.

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the crude product in a suitable solvent.

    • Acidify with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 4-Bromo-2-fluorobenzoic acid, 4-formylphenylboronic acid, and K2CO3 Solvent Add Dioxane/Water Reactants->Solvent Catalyst Prepare Pd(OAc)2/PPh3 Solvent->Catalyst Degas Degas with Ar/N2 Catalyst->Degas Heat Heat to 80-90°C Degas->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Acidification, Filtration & Drying Workup->Purify Final_Product This compound Purify->Final_Product

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The unique trifunctional nature of this compound makes it a versatile intermediate in several advanced applications.

Medicinal Chemistry

Biphenyl carboxylic acids are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The carboxylic acid group often serves as a key binding motif to biological targets, while the biphenyl scaffold provides a rigid framework for orienting other functional groups.

The formyl group on this compound is a particularly useful handle for further synthetic modifications. It can be readily converted into a variety of other functional groups, such as amines (via reductive amination), alkenes (via Wittig reactions), or other carbon-carbon bonds. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets. For instance, derivatives of benzoic acid have been investigated as potent inhibitors of VLA-4, an important target in inflammatory diseases.[6]

Signaling Pathway Example: Cdk4 Inhibition in Cancer

While specific studies on this compound are emerging, its structural motif is found in compounds targeting key signaling pathways in cancer. For example, biphenyl-4-carboxylic acid derivatives have been shown to inhibit cyclin-dependent kinase 4 (Cdk4).[7] Cdk4, in complex with cyclin D1, is a critical regulator of the G1 phase of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cdk4_Pathway cluster_pathway Cdk4 Signaling Pathway CycD_Cdk4 Cyclin D1 / Cdk4 Complex Rb Rb Protein CycD_Cdk4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Biphenyl Carboxylic Acid Derivative (e.g., from this compound) Inhibitor->CycD_Cdk4 Inhibits

Caption: Inhibition of the Cdk4 pathway by biphenyl carboxylic acid derivatives.

Materials Science

The rigid biphenyl core of this compound makes it an attractive building block for high-performance polymers and liquid crystals. The introduction of fluorine can enhance thermal stability and modify the electronic properties of the resulting materials.[8] The carboxylic acid and formyl groups provide reactive sites for polymerization or for grafting onto other materials.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. Based on data for structurally similar compounds, it may cause skin and eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust.

  • Storage: Keep the container tightly closed in a dry and cool place.

  • In case of contact:

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and materials science. Its well-defined structure and multiple functional groups offer a wide range of possibilities for creating novel and complex molecules. The robust and reliable Suzuki-Miyaura coupling provides a straightforward route to its synthesis, enabling further exploration of its potential in developing new therapeutics and advanced materials. As research continues, the applications of this compound are expected to expand, further solidifying its importance in modern chemistry.

References

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional building block of significant interest in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, present a robust and well-rationalized synthetic pathway, and outline a rigorous analytical framework for its characterization and quality control. The narrative emphasizes the causality behind experimental choices, grounding protocols in established chemical principles to ensure reliability and reproducibility. This document serves as a practical resource for researchers leveraging this versatile molecule in the design and synthesis of novel chemical entities.

In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

This compound is a particularly valuable synthetic intermediate because it combines three key functional groups onto a stable biaryl scaffold:

  • A Carboxylic Acid: Provides a handle for forming amides, esters, or serving as a key pharmacophoric element that interacts with biological targets.

  • An Aldehyde (Formyl Group): Enables a wide range of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for diverse and late-stage molecular diversification.

  • A Fluoro Substituent: Acts as a powerful modulator of electronic properties and a bioisostere for a hydrogen atom, often enhancing metabolic stability by blocking potential sites of oxidation.

This guide provides the essential technical knowledge required to synthesize, characterize, and utilize this compound effectively.

Physicochemical and Structural Properties

The foundational data for this compound are summarized below. Accurate knowledge of these properties is the first step in any experimental design.

Table 1: Core Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₄H₉FO₃[3][4][5]
Molecular Weight 244.22 g/mol [4][6][7]
CAS Number 1261970-90-4[3][6]
Canonical SMILES O=CC1=CC=C(C2=CC=C(F)C(=C2)C(O)=O)C=C1
InChI Key CRKGWMVUUGIOPM-UHFFFAOYSA-N[3]
Synonyms 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid[3][6]
Molecular Structure Diagram

The spatial arrangement of the functional groups is critical to the molecule's reactivity and its utility as a scaffold.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The creation of the biaryl bond is the central challenge in synthesizing this molecule. A Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields. This approach is a cornerstone of modern organic synthesis for constructing C-C bonds.

Retrosynthetic Analysis

The molecule can be disconnected at the biaryl C-C bond, leading to two commercially available or readily accessible starting materials: a boronic acid derivative and an aryl halide.

  • Path A (Preferred): Disconnecting yields (4-formylphenyl)boronic acid and 2-fluoro-4-bromobenzoic acid. This is the preferred route as arylboronic acids are generally stable and the required palladium-catalyzed coupling conditions are well-documented.

retrosynthesis product This compound intermediate Suzuki Coupling (Key Disconnection) product->intermediate sm1 (4-formylphenyl)boronic acid intermediate->sm1 sm2 2-fluoro-4-bromobenzoic acid intermediate->sm2

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system. Progress is monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the rigorous analytical methods described in Section 4.0.

Materials:

  • 2-Fluoro-4-bromobenzoic acid (1.0 eq)

  • (4-Formylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-fluoro-4-bromobenzoic acid, (4-formylphenyl)boronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent.

  • Reaction Setup: Evacuate and backfill the main flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the 4:1 dioxane/water solvent mixture via syringe, followed by the catalyst solution.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting aryl bromide spot has been consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to become less water-soluble.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous characterization is essential to validate the synthesis and ensure the material is suitable for downstream applications. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound's identity and purity.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all aromatic and aldehydic protons, with predictable chemical shifts and coupling patterns. The aldehyde proton will appear as a distinct singlet downfield (~10 ppm).

    • ¹³C NMR: Will show the correct number of carbon signals, including the characteristic carbonyl signals for the carboxylic acid (~165-170 ppm) and the aldehyde (~190 ppm).

    • ¹⁹F NMR: Is a definitive technique to confirm fluorine incorporation, showing a singlet for the single fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the molecular formula C₁₄H₉FO₃.[3]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the acid (~1700 cm⁻¹), and the C=O stretch of the aldehyde (~1710 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) and UV detection (e.g., at 254 nm) should be used to determine the purity, which should ideally be >98% for use in drug development.[8]

Table 2: Summary of Expected Analytical Data
TechniqueExpected ResultPurpose
¹H NMR Signals for 7 aromatic protons and 1 aldehyde proton.Structural Confirmation
¹³C NMR 14 distinct carbon signals, including two C=O signals.Structural Confirmation
¹⁹F NMR Single peak confirming fluorine presence.Identity Confirmation
HRMS (ESI-) [M-H]⁻ ion corresponding to C₁₄H₈FO₃⁻Molecular Formula Verification
HPLC Single major peak (>98% area).Purity Assessment

Applications in Drug Discovery

The trifunctional nature of this compound makes it a versatile starting point for building complex molecules. Its primary application is as a scaffold in the synthesis of small-molecule inhibitors for various biological targets.

  • Scaffold for Library Synthesis: The three distinct functional groups allow for orthogonal chemical modifications, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Linker Chemistry: The carboxylic acid can be used to attach the molecule to other pharmacophores or to polyethylene glycol (PEG) chains in the development of antibody-drug conjugates (ADCs) or PROTACs.

  • Bioisosteric Replacement: The fluorinated phenyl ring can be used to replace a non-fluorinated ring in an existing drug candidate to improve its metabolic stability or binding interactions. The fluorine atom can engage in favorable electrostatic or hydrogen bonding interactions within a protein's active site.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a high-value chemical building block with significant potential in pharmaceutical research. Its well-defined structure, predictable reactivity, and the strategic placement of its three functional groups provide a robust platform for the synthesis of novel therapeutics. The synthetic and analytical protocols detailed in this guide offer a reliable framework for researchers to produce and validate this compound, empowering the next phase of drug discovery and development.

References

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper. A compound's ability to dissolve in an aqueous environment governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2][3][4] Poorly soluble compounds often face a higher risk of failure during development, as their limited dissolution can lead to insufficient plasma concentrations, masking their true pharmacological potential and complicating formulation efforts.[2][5][6] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a characterization step but a foundational pillar of a successful drug discovery program. This guide provides an in-depth technical overview of the solubility profile of 2-Fluoro-4-(4-formylphenyl)benzoic acid, a compound of interest in medicinal chemistry, offering both foundational knowledge and actionable experimental protocols for its thorough investigation.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior. This compound is a biphenyl derivative containing a carboxylic acid, a formyl group, and a fluorine atom. These functional groups will significantly influence its solubility characteristics.

PropertyValueSource
Chemical Structure MedChemExpress
CAS Number 1261970-90-4[7][8]
Molecular Formula C₁₄H₉FO₃[7][8][9]
Molecular Weight 244.22 g/mol [7][8]
Predicted pKa ~4-5 (Carboxylic Acid)Based on similar structures[10][11]
Predicted logP ~3.3 (for a structural isomer)[12]

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated, forming a more soluble carboxylate salt. Conversely, at pH values below its pKa, the compound will exist in its less soluble, neutral form. The predicted high logP value for a structurally similar compound indicates a lipophilic nature, which often correlates with lower aqueous solubility.[12]

Experimental Determination of Solubility: A Two-Pronged Approach

To fully characterize the solubility of this compound, a combination of thermodynamic and kinetic solubility assays is recommended.

  • Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution and represents its "true" solubility.[6][13][14] It is a critical parameter for understanding the maximum achievable concentration under equilibrium conditions, which is vital for formulation development.

  • Kinetic Solubility: This assay measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[15][16][17][18][19] It is a higher-throughput method often used in the early stages of drug discovery to identify compounds with potential solubility liabilities.

Thermodynamic Solubility Assay: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol is designed to be compliant with international guidelines such as those from the International Council for Harmonisation (ICH).[20][21][22][23][24]

Experimental Protocol: Thermodynamic Solubility

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using known concentrations of the compound to determine the solubility in each buffer.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) B Add Excess Solid Compound A->B to vials C Agitate at Constant Temp (24-48h) B->C D Centrifuge/Settle C->D E Filter Supernatant (0.22 µm) D->E F Quantify by HPLC-UV E->F G Determine Thermodynamic Solubility F->G Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result A Prepare 10 mM DMSO Stock B Serial Dilution of Stock A->B C Add to Aqueous Buffer B->C D Incubate (e.g., 2h) C->D E Measure Light Scattering (Nephelometry) D->E F Determine Kinetic Solubility E->F

References

Navigating the Safety Profile of 2-Fluoro-4-(4-formylphenyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Application of a Key Synthetic Building Block.

Introduction: The Synthetic Utility and Implied Caution of a Multifunctional Building Block

2-Fluoro-4-(4-formylphenyl)benzoic acid, a substituted biphenyl carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. Its trifunctional nature—a carboxylic acid, an aldehyde, and a fluorinated biphenyl core—offers a versatile scaffold for the synthesis of complex molecular architectures. The fluorine substituent, in particular, is often incorporated to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] However, this chemical complexity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.

This technical guide provides a comprehensive overview of the safety data for this compound. In the absence of a dedicated, comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from supplier data and the SDSs of structurally similar compounds to provide a robust framework for risk assessment and safe laboratory practices. Researchers must recognize that while inferences from analogous compounds are valuable, this substance should be handled with the caution appropriate for a novel chemical entity whose toxicological properties have not been fully elucidated.[2]

Chemical and Physical Properties: A Data-Driven Overview

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. While experimental data for this compound is not exhaustively published, the following table summarizes available information from chemical suppliers and provides estimated values based on structurally related compounds.

PropertyValueSource/Comment
Chemical Name This compoundIUPAC
Synonyms 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acidSupplier Data[3]
CAS Number 1214347-73-7 (or 1261970-90-4)Note: CAS number may vary between suppliers.[3]
Molecular Formula C₁₄H₉FO₃Supplier Data[3]
Molecular Weight 244.22 g/mol Supplier Data[4]
Appearance White to off-white solid (predicted)Based on analogous compounds.
Melting Point Not available. Estimated to be in the range of 150-250 °C.Based on related fluorinated and formyl-substituted benzoic acids.
Boiling Point Not available. Decomposes at elevated temperatures.Expected behavior for this class of compounds.
Solubility Insoluble in water. Soluble in organic solvents like DMSO and DMF.Predicted based on structure.

Hazard Identification and Classification: An Evidence-Based Assessment

Based on the hazard classifications of structurally similar compounds, such as 2-fluoro-4-formylbenzoic acid and 4-(4-formylphenyl)benzoic acid, this compound should be treated as a hazardous substance.[5][6] The primary hazards are anticipated to be:

  • Skin Irritation: Likely to cause skin irritation upon contact.[5][6]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5][6]

The GHS hazard pictograms and statements for analogous compounds typically include:

PictogramGHS ClassificationHazard Statement
alt text
Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6]

A comprehensive risk assessment is paramount before handling this compound. The following workflow outlines the essential steps for a thorough evaluation.

Risk_Assessment_Workflow Risk Assessment Workflow for Handling this compound cluster_assessment Assessment Phase cluster_control Control Measures cluster_emergency Emergency Preparedness gather_data Gather Information (SDS of analogues, literature) identify_hazards Identify Potential Hazards (skin/eye/respiratory irritation) gather_data->identify_hazards evaluate_exposure Evaluate Exposure Potential (quantity, duration, procedure) identify_hazards->evaluate_exposure eng_controls Implement Engineering Controls (fume hood, ventilation) evaluate_exposure->eng_controls ppe Determine Required PPE (gloves, goggles, lab coat) eng_controls->ppe safe_handling Establish Safe Handling Procedures (weighing, dissolution) ppe->safe_handling emergency_plan Develop Emergency Plan (spill, fire, exposure) safe_handling->emergency_plan first_aid Ensure First Aid Availability (eyewash, shower) emergency_plan->first_aid

Caption: A logical workflow for conducting a risk assessment prior to working with this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing exposure and ensuring laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is the use of appropriate engineering controls and PPE.

  • Ventilation: All handling of solid this compound that may generate dust, as well as all work with its solutions, should be conducted in a certified chemical fume hood.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to consult the glove manufacturer's compatibility data. For prolonged or immersive contact, consider double-gloving.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. Have spill cleanup materials readily available.

  • Weighing: To minimize dust generation, weigh the solid compound carefully in the fume hood. Use a spatula to transfer the material and avoid pouring the powder.

  • Dissolution: Add the solid to the solvent in a flask or beaker within the fume hood. Stir gently to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container. Wash hands thoroughly with soap and water.

Storage Conditions
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Emergency Procedures: A Guide to Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

The following diagram illustrates the workflow for an emergency response to an accidental exposure.

Emergency_Response_Workflow Emergency Response Workflow for Accidental Exposure cluster_initial Initial Response cluster_action First Aid Actions cluster_medical Medical Attention exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) remove_from_source Remove from Exposure Source exposure->remove_from_source alert_colleagues Alert Nearby Personnel remove_from_source->alert_colleagues inhalation Inhalation: Move to fresh air. alert_colleagues->inhalation skin_contact Skin Contact: Wash with soap and water for 15 min. alert_colleagues->skin_contact eye_contact Eye Contact: Flush with water for 15 min. alert_colleagues->eye_contact ingestion Ingestion: Rinse mouth, do not induce vomiting. alert_colleagues->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical provide_sds Provide SDS of Analogue to Medical Personnel seek_medical->provide_sds

Caption: A flowchart outlining the immediate steps to take in case of accidental exposure to this compound.

Accidental Release Measures
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[2]

Toxicological Profile: Understanding the Potential Health Effects

As previously stated, a complete toxicological profile for this compound is not available. The information below is based on the expected properties of this class of compounds and data from structural analogues.

Toxicological EndpointAnticipated EffectComment
Acute Toxicity (Oral, Dermal, Inhalation) No specific data is available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on general principles for fine chemicals.Treat with caution as if it were toxic.
Skin Corrosion/Irritation Expected to be a skin irritant.Based on data for analogous compounds.[5][6]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.Based on data for analogous compounds.[5][6]
Respiratory or Skin Sensitization No data available.The potential for sensitization is unknown.
Germ Cell Mutagenicity No data available.The mutagenic potential is unknown.
Carcinogenicity No data available.The carcinogenic potential is unknown.
Reproductive Toxicity No data available.The reproductive toxicity is unknown.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Based on data for analogous compounds.[5][6]
Specific Target Organ Toxicity (Repeated Exposure) No data available.The effects of repeated exposure are unknown.

Given the data gaps, it is imperative to handle this compound with the assumption that it may have significant toxicological effects. All work should be conducted with the goal of minimizing any potential exposure.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion: A Commitment to Safe Science

This compound is a valuable tool for chemical synthesis, but its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a dedicated and comprehensive safety data sheet is not currently available, by synthesizing information from structurally similar compounds, researchers can establish a strong foundation for safe handling practices. The core principles of risk assessment, the consistent use of engineering controls and personal protective equipment, and preparedness for emergencies are the cornerstones of responsible chemical research. By adhering to the guidelines outlined in this technical guide, scientists can harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.

References

A Technical Guide to 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid: A Versatile Heterobifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in medicinal chemistry and materials science. We will detail its precise chemical identity and nomenclature, outline a robust palladium-catalyzed synthesis protocol, and explore its functional utility as a heterobifunctional linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The document includes detailed experimental procedures, predicted spectroscopic characterization data, and an analysis of the chemical principles guiding its synthesis and application, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

Core Compound Attributes

3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid is a specialized organic compound valued for its distinct, orthogonally reactive functional groups: a carboxylic acid and an aldehyde. These groups, positioned on separate phenyl rings of a biphenyl core, allow for selective, stepwise chemical modifications. The fluorine atom substituent serves to modulate the electronic properties and metabolic stability of derivatives, a common strategy in modern drug design.

PropertyValueSource(s)
Common Name 2-Fluoro-4-(4-formylphenyl)benzoic acidN/A
IUPAC Name 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid[1]
CAS Number 1261970-90-4[1]
Molecular Formula C₁₄H₉FO₃[1][2][3]
Molecular Weight 244.22 g/mol [1][2][3]
Justification of IUPAC Nomenclature

While commonly referred to by its benzoic acid-based name, the systematic IUPAC name, 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid , provides a more precise structural description.[1] The nomenclature is assigned as follows:

  • [1,1'-biphenyl] defines the core structure of two connected phenyl rings.

  • -4-carboxylic acid designates the principal functional group, located at position 4 of the first ring.

  • 3-Fluoro- indicates the fluorine atom is at position 3 on the same ring as the carboxylic acid.

  • 4'-formyl- specifies the aldehyde group is at the 4-position of the second ring (denoted by the prime).

This systematic naming convention unambiguously defines the connectivity and substitution pattern, which is critical for structural searches and regulatory documentation.

Synthesis and Purification Strategy

The formation of the C-C bond between the two aryl rings is the key step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[4][5][6]

Retrosynthetic Analysis

A logical retrosynthetic disconnection at the biphenyl C-C bond suggests two readily available starting materials: 4-bromo-2-fluorobenzoic acid and (4-formylphenyl)boronic acid . This approach isolates the key bond formation to a single, high-yielding, and well-understood palladium-catalyzed step.

Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki coupling proceeds through a catalytic cycle involving a palladium(0) species.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[2][3]

  • Transmetalation: A base activates the organoboron compound, forming a boronate species. This species then transfers its organic group (the formylphenyl moiety) to the Pd(II) complex, displacing the halide.[2][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and minimizing side products. Catalysts like Pd(PPh₃)₄ are effective, and the use of a base such as K₂CO₃ or Cs₂CO₃ is essential for activating the boronic acid for transmetalation.[7][8]

G cluster_workflow Synthesis & Purification Workflow start Start: Reagent Preparation reactants Charge Reactor: 1. 4-bromo-2-fluorobenzoic acid 2. (4-formylphenyl)boronic acid 3. Pd(PPh₃)₄ Catalyst 4. K₂CO₃ Base 5. Dioxane/Water Solvent start->reactants reaction Suzuki Coupling Reaction (Heat under N₂) reactants->reaction quench Reaction Quench (Acidify with HCl) reaction->quench Cool to RT extract Liquid-Liquid Extraction (EtOAc/Water) quench->extract dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify Crude Product qc Quality Control (NMR, LC-MS) purify->qc product Final Product: 3-Fluoro-4'-formyl- [1,1'-biphenyl]-4-carboxylic acid qc->product Purity >95% G main 3-Fluoro-4'-formyl- [1,1'-biphenyl]-4-carboxylic acid amide Amide Coupling (H₂N-R₁, EDCI) main->amide -COOH end reductive Reductive Amination (H₂N-R₂, NaBH(OAc)₃) main->reductive -CHO end wittig Wittig Reaction (Ph₃P=CHR₃) main->wittig -CHO end ester Esterification (HO-R₄, H⁺) main->ester -COOH end p_amide Amide Derivative amide->p_amide p_reductive Secondary Amine Derivative reductive->p_reductive p_wittig Stilbene Derivative wittig->p_wittig p_ester Ester Derivative ester->p_ester protac PROTAC Synthesis p_amide->protac p_reductive->protac p_protac E3 Ligand --- Linker --- POI Ligand

References

A Comprehensive Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-formylphenyl)benzoic acid is a trifunctional organic compound of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a biphenyl core functionalized with a carboxylic acid, a formyl group, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecular entities. The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of novel pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the synonyms, chemical properties, a robust synthetic protocol, reactivity, and key applications of this important synthetic intermediate.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is crucial for seamless research and collaboration. This compound is known by several synonyms in chemical literature and commercial catalogs.

Primary Name: this compound

Synonyms:

  • 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid[1][2]

  • 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid[1]

  • [1,1'-Biphenyl]-4-carboxylic acid, 3-fluoro-4'-formyl-[1]

CAS Number: 1261970-90-4[1][2][3][4]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₉FO₃[1]
Molecular Weight 244.22 g/mol [1]
Appearance White to off-white solid (predicted)
Purity (Typical) ≥98%[1]
InChI InChI=1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)[1]
InChI Key CRKGWMVUUGIOPM-UHFFFAOYSA-N[1]
SMILES O=C(O)c1cc(c(F)cc1)c2ccc(C=O)cc2

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high efficiency, mild reaction conditions, and tolerance of various functional groups, making it a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl moieties.

The logical synthetic disconnection for this molecule involves coupling a fluorinated benzoic acid derivative with a formyl-substituted phenylboronic acid.

G Target Molecule This compound Retrosynthesis Retrosynthetic Disconnection (Suzuki Coupling) Target Molecule->Retrosynthesis Starting Material 1 4-Bromo-2-fluorobenzoic acid Retrosynthesis->Starting Material 1 Starting Material 2 4-Formylphenylboronic acid Retrosynthesis->Starting Material 2

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 4-Formylphenylboronic acid[5]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Acidify the crude product with 1 M HCl to precipitate the carboxylic acid. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G Reactants 4-Bromo-2-fluorobenzoic acid 4-Formylphenylboronic acid K₂CO₃ Catalyst Pd(OAc)₂ / PPh₃ Product This compound Reactants->Product Suzuki Coupling Solvent Dioxane/Water Heat Reflux Workup Extraction Purification Recrystallization / Chromatography

Caption: Experimental workflow for the synthesis of the target molecule.

Chemical Reactivity and Derivatization

The trifunctional nature of this compound allows for a variety of selective chemical transformations.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental in creating derivatives for various applications.

  • Formyl Group: The aldehyde functionality is a versatile handle for further molecular elaboration. It can participate in reactions such as:

    • Reductive Amination: To introduce substituted amine functionalities.

    • Wittig Reaction: To form alkenes.

    • Oxidation: To the corresponding dicarboxylic acid.

    • Aldol Condensation: To form α,β-unsaturated ketones.

  • Aryl Fluoride: The fluorine atom can influence the electronic properties of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific conditions, although it is generally less reactive than other aryl halides in cross-coupling reactions.[5]

Applications in Research and Development

Medicinal Chemistry: A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with BRCA mutations.[6] Several PARP inhibitors feature a complex heterocyclic core, and the synthesis of these cores often relies on versatile building blocks. This compound and its derivatives are valuable intermediates in the synthesis of certain PARP inhibitors. The formyl and carboxylic acid groups provide the necessary handles to construct the complex pharmacophore required for potent and selective inhibition of the PARP enzyme.[7][8][9][10]

Materials Science: Precursor for Organic Light-Emitting Diodes (OLEDs)

The biphenyl scaffold is a common structural motif in materials for organic electronics. The unique electronic properties of fluorinated and formyl-substituted biphenyls make them attractive precursors for the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs).[11][12][13][14][15] The functional groups on this compound can be modified to tune the electronic and photophysical properties of the resulting materials, such as their emission color, efficiency, and stability.

Spectroscopic Characterization (Predicted)

SpectroscopyPredicted Data
¹H NMR δ (ppm): ~10.0 (s, 1H, -CHO), ~8.0-8.2 (m, Ar-H), ~7.8-8.0 (m, Ar-H), ~7.3-7.6 (m, Ar-H), ~13.0 (br s, 1H, -COOH)
¹³C NMR δ (ppm): ~192 (-CHO), ~165 (-COOH), ~160 (d, J_CF), ~115-145 (Ar-C)
IR (cm⁻¹) ~3000-3300 (br, O-H), ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O of acid and aldehyde), ~1600 (C=C aromatic), ~1250 (C-F)
Mass Spec (EI) m/z: 244 (M⁺), fragments corresponding to loss of -OH, -CHO, -COOH

Safety and Handling

Hazard Identification: Based on the Safety Data Sheet (SDS) for this compound, the compound should be handled with care.[3] While specific hazard classifications are not universally established, related compounds suggest it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[27][28]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.[29]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[27][28]

  • Avoid inhalation of dust and contact with skin and eyes.[27]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[29]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

  • In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature provides a platform for the creation of a diverse range of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage its unique properties in their scientific endeavors. The Suzuki-Miyaura coupling provides a reliable and efficient route to this compound, opening the door to further exploration of its applications in developing next-generation pharmaceuticals and advanced materials.

References

A Technical Guide to the Spectral Analysis of 2-Fluoro-4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Fluoro-4-(4-formylphenyl)benzoic Acid

This compound, systematically named 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261970-90-4), is a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Its rigid biphenyl scaffold, coupled with the trifecta of functional groups—a carboxylic acid, an aldehyde, and a fluorine atom—offers a versatile platform for the synthesis of complex molecular architectures. The fluorine substituent, in particular, can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in drug discovery.

This guide provides an in-depth analysis of the expected spectral characteristics of this compound, drawing upon established principles of spectroscopic interpretation for its constituent functional groups. While a publicly available, complete set of spectra for this specific molecule is not readily accessible, this document will serve as a robust predictive guide for researchers, grounded in authoritative spectroscopic principles. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the rationale behind the expected data.

Molecular Structure and Key Spectroscopic Features

The structure of this compound is presented below. The numbering for NMR assignment is also indicated.

Caption: Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Experimental Protocol: NMR Spectroscopy

A detailed methodology is crucial for acquiring high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 acq1 Acquire spectra on a 400 MHz or higher field spectrometer. prep2->acq1 acq2 Obtain ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra at room temperature. acq1->acq2 acq3 For ¹³C, use a sufficient number of scans to achieve a good signal-to-noise ratio. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase correct the spectra and calibrate the chemical shift scale to TMS. proc1->proc2 proc3 Integrate the ¹H NMR signals and analyze the coupling patterns. proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will be characterized by signals in the aromatic, aldehydic, and carboxylic acid regions. The presence of the fluorine atom will introduce characteristic splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
COOH~13.0broad singlet-The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2]
CHO~10.0singlet-The aldehyde proton is highly deshielded and typically appears as a singlet.[3]
H-3, H-5~7.8-8.0doublet of doublets or multipletJ(H,H) ≈ 8, J(H,F) ≈ 6These protons are ortho to the fluorine and will show coupling to both the adjacent proton and the fluorine atom.
H-2', H-6'~7.9doubletJ(H,H) ≈ 8These protons are ortho to the formyl group and are deshielded. They are equivalent due to symmetry.
H-3', H-5'~7.7doubletJ(H,H) ≈ 8These protons are meta to the formyl group and are also equivalent.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and aldehyde, as well as for the aromatic carbons, with the fluorine atom influencing the chemical shifts of the carbons in its vicinity.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~167The carboxyl carbon is deshielded, and its chemical shift is characteristic for aromatic carboxylic acids.[4]
C=O (Aldehyde)~192The aldehyde carbonyl carbon is significantly deshielded and appears at a higher chemical shift than the carboxylic acid carbon.[3]
C-F~163 (d, ¹J(C,F) ≈ 250 Hz)The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift.[5]
Other Aromatic Carbons115-150The remaining aromatic carbons will appear in this range, with those closer to the fluorine atom showing C-F coupling.
¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[6]

  • Predicted Chemical Shift: For a fluorine atom on a benzene ring, the chemical shift is sensitive to the nature and position of other substituents.[7] A chemical shift in the range of -100 to -130 ppm (relative to CFCl₃) can be expected.[8][9]

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and aldehyde groups.

Experimental Protocol: IR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly onto the ATR crystal. prep2 Ensure good contact between the sample and the crystal using the pressure arm. prep1->prep2 acq1 Record a background spectrum of the empty ATR crystal. prep2->acq1 acq2 Record the sample spectrum over the range of 4000-400 cm⁻¹. acq1->acq2 acq3 Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. acq2->acq3 proc1 Perform automatic baseline correction and ATR correction if necessary. acq3->proc1 proc2 Identify and label the major absorption bands. proc1->proc2

Caption: Workflow for IR data acquisition using an ATR accessory.

Predicted IR Data and Interpretation

The IR spectrum will clearly indicate the presence of the hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretch (Carboxylic acid dimer)The O-H stretch of a carboxylic acid is characteristically broad due to strong hydrogen bonding.[4]
~3050MediumAromatic C-H stretchThis absorption is typical for C-H bonds on a benzene ring.[10]
~2850, ~2750MediumAldehyde C-H stretchThese two bands are characteristic of the C-H bond of an aldehyde group.
~1700Strong, sharpC=O stretch (Carboxylic acid)The carbonyl stretch of an aromatic carboxylic acid is strong and appears in this region. Conjugation lowers the frequency.[11]
~1685Strong, sharpC=O stretch (Aldehyde)The carbonyl stretch of an aromatic aldehyde is also strong and appears at a slightly lower frequency due to conjugation.[3]
~1600, ~1475MediumAromatic C=C stretchThese absorptions are characteristic of the benzene rings.
~1300MediumC-O stretch and O-H bendThese vibrations are associated with the carboxylic acid group.[12]
~1250StrongC-F stretchThe C-F stretch typically appears as a strong band in this region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis prep1 Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). acq1 Infuse the sample solution into the electrospray ionization (ESI) source. prep1->acq1 acq2 Acquire the mass spectrum in both positive and negative ion modes. acq1->acq2 acq3 Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). acq3->proc1 proc2 Propose structures for the major fragment ions. proc1->proc2 proc3 Compare the measured exact mass with the calculated mass. proc2->proc3

Caption: General workflow for mass spectrometry analysis.

Predicted MS Data and Interpretation

The molecular formula of this compound is C₁₄H₉FO₃, with a molecular weight of 244.22 g/mol .

Table 4: Predicted Mass Spectrometry Data

m/z (charge/mass ratio)IonRationale
245.06[M+H]⁺The protonated molecular ion, expected in positive ion mode ESI.
243.05[M-H]⁻The deprotonated molecular ion, expected in negative ion mode ESI, likely from the acidic carboxylic acid proton.
227.05[M-OH]⁺Loss of the hydroxyl group from the carboxylic acid is a common fragmentation pathway for aromatic acids.
199.05[M-COOH]⁺Loss of the entire carboxyl group is another characteristic fragmentation.
215.06[M-CHO]⁺Loss of the formyl radical is a possible fragmentation pathway.

The high-resolution mass spectrum should confirm the elemental composition, providing a measured mass that is very close to the calculated exact mass of 244.0481 for C₁₄H₉FO₃.

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR, IR, and MS techniques. The predicted spectral data, based on the well-understood behavior of its constituent functional groups, provides a clear roadmap for researchers working with this compound. The presence of the carboxylic acid will be evident from the broad O-H stretch in the IR and the downfield proton signal in the ¹H NMR. The aldehyde will be identified by its characteristic C-H stretches in the IR and the downfield proton signal in the ¹H NMR. The fluorine atom will introduce characteristic couplings in the NMR spectra, and its presence can be further confirmed by ¹⁹F NMR. Finally, mass spectrometry will confirm the molecular weight and elemental composition. This comprehensive spectral analysis provides a self-validating system for the unambiguous identification and characterization of this important synthetic building block.

References

An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-4-(4-formylphenyl)benzoic acid: A Workflow for Synthesis, Crystallization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-Fluoro-4-(4-formylphenyl)benzoic acid. While a published crystal structure for this specific molecule is not currently available in the Cambridge Crystallographic Data Centre (CCDC), this document outlines the complete experimental workflow required for its determination. By examining the crystal structures of its constituent moieties, 2-fluorobenzoic acid and 4-formylbenzoic acid, we will provide expert insights into the anticipated structural features and intermolecular interactions that are crucial for professionals in drug development and materials science.

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids

Biphenyl scaffolds featuring carboxylic acid and aldehyde functionalities are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom, as in this compound, can profoundly influence molecular conformation, electronic properties, and intermolecular interactions. This strategic fluorination can enhance metabolic stability, binding affinity to biological targets, and solid-state packing, making such compounds valuable synthons for the development of novel therapeutics and functional organic materials. An understanding of the precise three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design and the engineering of materials with desired properties.

Synthesis and Crystallization

A plausible synthetic route to this compound involves a Suzuki coupling reaction, a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Proposed Synthetic Protocol

Protocol 1: Suzuki Coupling for the Synthesis of this compound

  • Reactant Preparation: In a nitrogen-flushed round-bottom flask, combine 4-bromo-2-fluorobenzoic acid (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene and ethanol. Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) as the base.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~2. This will precipitate the crude product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.

Protocol 2: Crystallization by Slow Evaporation

  • Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. A good starting point is a solvent system where the compound is soluble when heated but sparingly soluble at room temperature. Suitable solvents could include acetone, ethanol, or a mixture such as dichloromethane/hexane.

  • Sample Preparation: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of the chosen solvent in a small, clean vial.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes punched in it. This allows for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Growth: As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form. Avoid disturbing the vial during this process to promote the growth of larger, well-defined single crystals.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a spatula or pipette.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[2][3]

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

scxrd_workflow cluster_exp Experimental Setup cluster_analysis Data Analysis crystal_mount Crystal Mounting data_collection Data Collection on Diffractometer crystal_mount->data_collection Goniometer integration Data Integration & Reduction data_collection->integration Raw Diffraction Data structure_solution Structure Solution (e.g., Direct Methods) integration->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 3: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The instrument, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, collects diffraction data as the crystal is rotated.[1]

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using metrics such as R-factors and by checking for consistency in bond lengths and angles. The final crystallographic data is typically reported in a Crystallographic Information File (CIF).

Anticipated Structural Features and Discussion

In the absence of a determined crystal structure for this compound, we can predict key structural features by analyzing its components.

Molecular Conformation

The dihedral angle between the two phenyl rings will be a key conformational feature. Steric hindrance between the ortho-fluorine atom and the adjacent phenyl ring may lead to a non-planar, twisted conformation. This is a common feature in ortho-substituted biphenyl systems.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by hydrogen bonding and other non-covalent interactions.

  • Hydrogen Bonding: The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, likely resulting in the formation of centrosymmetric dimers. This is a very common and stable motif in the crystal structures of carboxylic acids.

  • Other Interactions: The formyl group provides an additional hydrogen bond acceptor (the carbonyl oxygen), which could participate in weaker C-H···O interactions. The fluorine atom is a poor hydrogen bond acceptor but can participate in other weak interactions. Pi-stacking between the phenyl rings may also influence the overall packing arrangement.

The interplay of these interactions will determine the final three-dimensional crystal lattice.

Comparative Data of Related Structures

The following table summarizes key crystallographic information for related compounds to provide context for the anticipated structure.

CompoundCCDC Deposition No.Space GroupKey Intermolecular Interactions
2-Fluorobenzoic Acid823570P2₁/cO-H···O hydrogen-bonded dimers[1]
4-Formylbenzoic AcidNot specified, but knownP-1O-H···O hydrogen-bonded dimers

The data from these related structures strongly suggests that the primary supramolecular synthon in the crystal structure of this compound will be the carboxylic acid dimer. The overall crystal packing will then be dictated by how these dimers arrange to accommodate the formyl and fluoro substituents.

Conclusion

This technical guide has provided a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound. While the specific crystal structure of this compound remains to be determined, the protocols and analytical insights presented here offer a robust framework for its investigation. The anticipated structural features, based on well-understood principles of molecular conformation and intermolecular interactions observed in related compounds, provide a strong foundation for future research. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships in this important class of molecules.

References

A Technical Guide to the Theoretical Analysis of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-(4-formylphenyl)benzoic acid is a trifunctional biphenyl derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a formyl group, and a fluorine atom on a biphenyl scaffold allows for diverse and selective synthetic transformations. This technical guide provides a comprehensive theoretical framework for understanding the molecule's structural, electronic, and spectroscopic properties using quantum chemical calculations. We detail a robust computational protocol based on Density Functional Theory (DFT), offering researchers, scientists, and drug development professionals a foundational understanding of the molecule's intrinsic characteristics to guide future experimental work and application development.

Introduction

Biphenyl derivatives are fundamental scaffolds in organic chemistry, forming the core of many pharmaceuticals, agrochemicals, and advanced materials[1]. The introduction of specific functional groups onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties. This compound (CAS: 1261970-90-4) is a compound of particular interest[2]. Its structure, featuring a carboxylic acid group, a formyl (aldehyde) group, and a fluorine atom, presents multiple reactive sites. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the formyl and carboxylic acid groups are gateways for forming amides, esters, and other key linkages[3][4].

Theoretical studies, particularly those employing quantum chemistry, are indispensable for predicting molecular properties before undertaking extensive and costly laboratory synthesis.[5] By modeling the molecule in silico, we can gain deep insights into its preferred three-dimensional structure, electronic landscape, and vibrational modes. This guide establishes a validated computational methodology and presents a detailed analysis of the key theoretical descriptors for this compound, providing an authoritative resource for researchers in the field.

Computational Methodology: A Self-Validating Protocol

To ensure the accuracy and reliability of theoretical predictions, a well-defined and validated computational protocol is essential. The following workflow is grounded in established practices for small organic molecules and provides a trustworthy system for analyzing this compound.[6][7]

Diagram: Computational Workflow

The logical flow of the theoretical analysis is depicted below. This workflow ensures that each step builds upon a validated foundation, from initial structure preparation to in-depth property analysis.

Computational_Workflow A Step 1: 3D Structure Generation B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Guess C Step 3: Vibrational Frequency Analysis B->C Optimized Structure D Validation: No Imaginary Frequencies? C->D Calculated Frequencies E Step 4: Single-Point Energy & Electronic Property Calculation D->E [Yes] True Minimum Confirmed G Error: Re-optimize Structure D->G [No] Saddle Point Found F Analysis of Results: - Molecular Geometry - FMO (HOMO-LUMO) - MEP Surface - Simulated IR Spectrum E->F Wavefunction & Energies G->B Adjust Geometry FMO_Diagram cluster_orbitals axis Energy E_up Higher Energy E_down Lower Energy lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) homo->lumo   ΔE = E_LUMO - E_HOMO   (Energy Gap) reactivity Small Gap = High Reactivity Large Gap = High Stability

References

An In-Depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-4-(4-formylphenyl)benzoic acid, a key building block in modern medicinal chemistry. We will delve into its commercial availability, physicochemical properties, synthesis, and critical role in the development of novel therapeutics. This document is intended to be a practical resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Biphenyls

This compound, also known by its synonym 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid, belongs to a class of fluorinated biphenyl carboxylic acids. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a molecule. These enhancements can manifest as improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity, all of which are critical parameters in drug design.[1][2]

The biphenyl scaffold, on the other hand, provides a rigid and versatile framework that can be readily functionalized to explore chemical space and optimize ligand-target interactions. The combination of these two features in this compound, along with the reactive aldehyde and carboxylic acid handles, makes it a highly valuable intermediate for the synthesis of complex, biologically active molecules.[3]

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers, ensuring its accessibility for research and development purposes.

Table 1: Commercial Availability of this compound
SupplierPurityAvailable Quantities
Indagoo (via CymitQuimica)[4]98%100mg, 250mg, 1g
Aladdin[5]≥98%250mg, 1g, 5g, 10g, 25g
AA Blocks[6]Not specifiedInquire
Biomall[7]Not specified500mg

This table is not exhaustive and represents a snapshot of available suppliers. Prices and availability are subject to change.

Table 2: Physicochemical Properties of this compound and Related Compounds
PropertyValue (this compound)Value (Related Compounds)
CAS Number 1261970-90-4[4]-
Molecular Formula C₁₄H₉FO₃[4]-
Molecular Weight 244.22 g/mol [4]-
Appearance White to off-white solid (predicted)White crystalline solid (for 4-Fluorobenzoic acid)[6]
Melting Point Not experimentally determined in searched literature.2-Fluorobenzoic acid: 122-125 °C[3], 4-Fluorobenzoic acid: 182-185 °C, 3-Fluoro-4-hydroxybenzoic acid: 154-158 °C[8]
Solubility Predicted to be soluble in organic solvents like DMSO and DMF.2-Fluorobenzoic acid is slightly soluble in water and soluble in organic solvents like benzene and ether.[3]
Purity Typically ≥98%[4][5]-

Synthesis of this compound

The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][9]

The logical synthetic pathway involves the coupling of two key building blocks:

  • A fluorinated benzoic acid derivative with a leaving group (e.g., bromine or iodine) at the 4-position.

  • A formylphenylboronic acid or a boronic ester derivative.

A representative synthetic approach would be the Suzuki-Miyaura coupling of 2-fluoro-4-bromobenzoic acid with 4-formylphenylboronic acid .

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • 2-Fluoro-4-bromobenzoic acid

  • 4-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[5]

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or THF)[5]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 2-fluoro-4-bromobenzoic acid (1 equivalent), 4-formylphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent to the flask.

  • The reaction mixture is heated with stirring (typically between 80-100 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 2_fluoro_4_bromo 2-Fluoro-4-bromobenzoic acid Reaction 2_fluoro_4_bromo->Reaction 4_formyl_boronic 4-Formylphenylboronic acid 4_formyl_boronic->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product This compound Reaction->Product Applications cluster_compound This compound cluster_applications Drug Discovery Applications Core Fluorinated Biphenyl Core (Metabolic Stability, Binding) Lead_Gen Lead Generation Core->Lead_Gen Aldehyde Aldehyde Group (Derivatization Handle) Lead_Opt Lead Optimization Aldehyde->Lead_Opt Carboxylic_Acid Carboxylic Acid Group (Derivatization, Bioisosteres) SAR Structure-Activity Relationship (SAR) Studies Carboxylic_Acid->SAR Therapeutic_Areas Potential Therapeutic Areas: - Oncology - Inflammation - Infectious Diseases Lead_Gen->Therapeutic_Areas Lead_Opt->Therapeutic_Areas SAR->Therapeutic_Areas

References

A Senior Application Scientist's Guide to the Purity Analysis of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-(4-formylphenyl)benzoic acid (CAS No. 1261970-90-4) is a trifunctional aromatic compound increasingly vital as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1][2] Its molecular structure, featuring a carboxylic acid, an aldehyde, and a fluorinated biphenyl core, offers versatile reaction sites. However, this reactivity also presents a significant challenge: ensuring its purity. This technical guide provides a comprehensive, field-proven framework for the robust purity analysis of this key intermediate. We will move beyond rote procedural lists to explain the causality behind methodological choices, establishing a self-validating, orthogonal analytical strategy essential for researchers, scientists, and drug development professionals.

The Rationale for Rigorous Purity Analysis

In pharmaceutical development, the purity of a starting material or intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities present in this compound can carry through the synthetic process, potentially leading to the formation of toxic byproducts, reducing the yield of the desired API, or impacting the final drug's stability. Therefore, a multi-faceted analytical approach is not just recommended, it is a scientific and regulatory necessity.

Strategic Impurity Profiling: Anticipating the Unknown

A robust analytical strategy begins before the first sample is even weighed. It starts with a theoretical assessment of potential impurities based on the synthetic route. While the exact manufacturing process is often proprietary, a common and logical approach to synthesizing this molecule is a Suzuki coupling reaction.

Hypothetical Synthesis: Suzuki coupling between (A) 4-formylphenylboronic acid and (B) a 2-fluoro-4-halobenzoic acid derivative (e.g., 2-fluoro-4-bromobenzoic acid), followed by purification.

Based on this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residuals of compounds A and B.

  • Homocoupling Byproducts: Formation of biphenyls from two molecules of A or two molecules of B.

  • Process-Related Impurities: Catalysts (e.g., palladium residues), reagents, and intermediates from side reactions.

  • Degradants: Oxidation of the aldehyde to a second carboxylic acid function, forming 3-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, is a plausible degradation pathway.

This predictive exercise is crucial as it informs the selection and optimization of analytical methods designed to separate and detect these specific compounds.

The Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different chemical and physical principles, is essential for a comprehensive assessment.[3] This ensures that impurities missed by one technique are detected by another, providing a trustworthy and holistic view.

Caption: Orthogonal workflow for comprehensive purity analysis.

Core Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Purity

HPLC is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical substances.[3][4][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice due to the molecule's aromaticity and moderate polarity.

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention and separation of aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is employed. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. The gradient allows for the elution of both polar and non-polar impurities within a reasonable runtime.

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector.[6] It not only quantifies impurities but also provides UV spectral data for each peak. This is a self-validating feature: if the main peak is pure, its spectrum should be consistent across its entire width (peak purity analysis). Any deviation suggests a co-eluting impurity.[6]

Detailed Experimental Protocol: HPLC Purity Method

  • Chromatographic System: A U/HPLC system with a PDA detector.

  • Column: C18, 2.7 µm particle size, 100 x 3.0 mm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA, 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

System Suitability (Self-Validation): Before sample analysis, a system suitability standard is injected to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (Main Peak) 0.8 - 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates > 5000Measures column efficiency and separation power.
RSD of 6 Replicate Injections < 1.0% (Area)Demonstrates system precision and reproducibility.
Gas Chromatography (GC): Targeting Volatile Impurities

Residual solvents from the synthesis and purification steps are common impurities that have no therapeutic benefit and may be toxic.[7] Gas chromatography, particularly with a headspace sampler, is the definitive technique for their analysis.[8]

Causality Behind the Method:

  • Headspace Sampling: The solid sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of this gas is injected into the GC. This technique prevents non-volatile matrix components from contaminating the GC system.

  • Column: A DB-624 or similar column is often used due to its selectivity for the common solvents listed in regulatory guidelines like ICH Q3C.[7]

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity and a near-universal response for organic solvents.[8]

Detailed Experimental Protocol: Headspace GC for Residual Solvents

  • System: Headspace GC with FID.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 20 °C/min, hold 5 min.

  • Injector Temperature: 230 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters: Vial Equilibration at 85 °C for 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO) and seal immediately.

Karl Fischer Titration: The Specific Measurement of Water

Water content is a critical parameter that can affect the stability and reactivity of a chemical intermediate.[9] Karl Fischer titration is the gold-standard method for its specific and accurate determination, far superior to a non-specific method like Loss on Drying (LOD).[10][11]

Causality Behind the Method:

  • Specificity: The Karl Fischer reaction is a stoichiometric reaction between iodine and water.[12] This specificity ensures that only water is measured, unlike LOD which measures any volatile component.

  • Coulometric vs. Volumetric: For APIs and intermediates, which typically have low water content (<1%), coulometric titration is preferred for its superior sensitivity and accuracy at trace levels.[10] Volumetric titration is better suited for samples with higher water content.

Detailed Experimental Protocol: Coulometric Karl Fischer

  • System: A coulometric Karl Fischer titrator.

  • Reagent: A commercial coulometric KF reagent suitable for aldehydes and ketones (methanol-free reagents are available to prevent side reactions with the aldehyde group).[9]

  • Procedure: a. Allow the titrator's cell to stabilize to a low drift rate. b. Accurately weigh an appropriate amount of the sample (typically 20-50 mg) directly into the titration vessel. c. Initiate the titration and record the result in µg of water. d. Calculate the water content as a percentage (w/w).

Spectroscopic Confirmation: Structure and Identity

While chromatographic techniques quantify impurities, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the main component and identifying unknown impurities.[13]

  • ¹H and ¹³C NMR: Provides a detailed map of the molecule's carbon-hydrogen framework.[14] The chemical shifts, integration, and coupling patterns must be consistent with the structure of this compound. It is also a powerful tool for identifying and quantifying structurally similar impurities if their signals are resolved.[13]

  • Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS), this technique provides the molecular weight of the main peak and any impurities.[3][15] This information is invaluable for proposing the structures of unknown peaks observed in the chromatogram.

Caption: Logical link between impurity type and analytical method.

Method Validation and Data Synthesis

Every analytical method used must be validated to prove it is fit for its intended purpose.[16] This is a formal process guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

Once all tests are complete, the final purity is determined using a mass balance approach:

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Non-Volatile Residue/Inorganics)

Example Purity Summary Table

Analytical Test Method Result
Assay vs. Standard HPLC-UV 99.6%
Area % Purity HPLC-UV 99.85%
Total Organic Impurities HPLC-UV 0.15%
Water Content Coulometric Karl Fischer 0.08%
Total Residual Solvents Headspace GC-FID < 0.05% (Below LOQ)

| Calculated Purity (Mass Balance) | N/A | 99.72% |

Conclusion

The purity analysis of this compound is a multi-dimensional task that demands more than just running samples. It requires a strategic, science-led approach grounded in an understanding of the molecule's synthesis and potential degradation pathways. By employing an orthogonal set of validated analytical methods—led by HPLC for organic impurities, GC for residual solvents, and Karl Fischer for water—and confirming structural identity with spectroscopy, researchers can establish a high degree of confidence in the quality of this critical intermediate. This robust framework ensures that the material is suitable for its intended use in the development of next-generation pharmaceuticals and materials.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Fluoro-4-(4-formylphenyl)benzoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a carboxylic acid, an aldehyde, and a fluorinated biphenyl core—makes it a versatile building block for synthesizing complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional materials. This document provides a comprehensive, field-tested guide to its synthesis, centered on the robust and efficient Suzuki-Miyaura cross-coupling reaction. We present detailed, step-by-step protocols for the preparation of key precursors and the final coupling reaction, supported by mechanistic insights and characterization data.

Introduction and Synthetic Strategy

The strategic importance of this compound (CAS 1261970-90-4) lies in the orthogonal reactivity of its functional groups. The carboxylic acid and aldehyde moieties serve as handles for a variety of transformations, such as amidation, esterification, and reductive amination, while the fluorine atom can enhance pharmacokinetic properties like metabolic stability and binding affinity in drug candidates.

Our synthetic approach is grounded in a convergent strategy, culminating in a palladium-catalyzed Suzuki-Miyaura coupling. This reaction is renowned for its reliability, functional group tolerance, and mild conditions, making it a cornerstone of modern organic synthesis[1][2]. The retrosynthetic analysis reveals two key precursors: 4-Bromo-2-fluorobenzoic acid and 4-Formylphenylboronic acid .

Retrosynthetic Pathway

The chosen disconnection simplifies the synthesis into the preparation of two commercially available or readily synthesized aromatic precursors, which are then joined to form the target biphenyl structure.

G Target This compound Coupling Suzuki-Miyaura Coupling Target->Coupling PrecursorA 4-Bromo-2-fluorobenzoic acid Coupling->PrecursorA PrecursorB 4-Formylphenylboronic acid Coupling->PrecursorB

Caption: Retrosynthetic analysis of the target molecule.

Protocol I: Synthesis of Precursor A: 4-Bromo-2-fluorobenzoic acid

This protocol details the synthesis of 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7) via the oxidation of 4-bromo-2-fluorotoluene. The oxidation of a methyl group on an aromatic ring is a fundamental transformation. While various methods exist, using potassium permanganate (KMnO₄) is a classic, cost-effective, and high-yielding approach, particularly suitable for electron-deficient rings[3].

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Bromo-2-fluorotoluene51436-99-8189.0320.0 g (0.106 mol)Starting material
Potassium Permanganate (KMnO₄)7722-64-7158.0367.0 g (0.424 mol)Oxidizing agent
Pyridine110-86-179.10100 mLCo-solvent, aids in solubility
Deionized Water7732-18-518.02300 mLSolvent
Sodium Hydroxide (NaOH)1310-73-240.00As needed (3N soln)For workup, to dissolve the product
Hydrochloric Acid (HCl)7647-01-036.46As needed (6N soln)For acidification and precipitation
Diatomaceous Earth (Celite)61790-53-2N/A~10 gFiltration aid
Step-by-Step Protocol
  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 1:1 mixture of pyridine and water (100 mL each).

  • Addition of Reactant: Add 4-bromo-2-fluorotoluene (20.0 g, 0.106 mol) to the solvent mixture. Heat the solution to 90°C with vigorous stirring.

  • Oxidation: Once the temperature stabilizes at 90°C, begin the portion-wise addition of potassium permanganate (67.0 g, 0.424 mol) over approximately 2 hours. Causality Note: Slow addition is crucial to control the exothermicity of the reaction and prevent dangerous temperature spikes. The reaction mixture will turn into a thick, dark brown slurry as manganese dioxide (MnO₂) precipitates.

  • Reaction Monitoring: After the addition is complete, maintain the mixture at 90°C for an additional 3-4 hours, or until TLC analysis (e.g., using a 3:1 hexane:ethyl acetate mobile phase) shows the complete consumption of the starting material.

  • Workup - Quenching and Filtration: Allow the reaction to cool to room temperature. A small amount of ethanol can be carefully added to quench any unreacted KMnO₄. Filter the mixture through a pad of diatomaceous earth to remove the MnO₂ precipitate.

  • Washing: Wash the filter cake thoroughly with 3N sodium hydroxide solution (~400 mL) followed by water (~300 mL) to ensure all the product (as its sodium salt) is collected in the filtrate[3].

  • Isolation: Combine the filtrates and transfer to a large beaker. Cool the solution in an ice bath. Slowly acidify the filtrate with 6N hydrochloric acid while stirring. A white precipitate of 4-Bromo-2-fluorobenzoic acid will form as the pH drops below 2.

  • Final Purification: Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. The typical yield is 70-80%. The product is often pure enough for the next step without further purification[3].

Protocol II: Synthesis of Precursor B: 4-Formylphenylboronic acid

4-Formylphenylboronic acid (CAS: 87199-17-5) is a versatile bifunctional reagent[4]. The synthesis requires protection of the reactive aldehyde group before the formation of the boronic acid. An acetal is a common and effective protecting group for this purpose[5].

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Bromobenzaldehyde1122-91-4185.0220.0 g (0.108 mol)Starting material
Ethylene Glycol107-21-162.078.1 g (0.130 mol)Protecting agent
p-Toluenesulfonic acid (p-TsOH)104-15-4172.200.2 gAcid catalyst
Toluene108-88-392.14150 mLSolvent for acetal formation
Magnesium (Mg) turnings7439-95-424.313.15 g (0.130 mol)For Grignard reagent formation
1,2-Dibromoethane106-93-4187.86A few dropsTo activate Mg turnings
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mLSolvent for Grignard reaction
Triisopropyl borate5419-55-6188.0826.8 g (0.143 mol)Boron source
Hydrochloric Acid (HCl)7647-01-036.46As needed (2N soln)For hydrolysis and deprotection
Step-by-Step Protocol
  • Protection of Aldehyde: In a flask equipped with a Dean-Stark apparatus, combine 4-bromobenzaldehyde (20.0 g), ethylene glycol (8.1 g), p-TsOH (0.2 g), and toluene (150 mL). Reflux the mixture until water ceases to collect in the Dean-Stark trap (~3-4 hours). Cool the reaction, wash with saturated NaHCO₃ solution, then brine, and dry over Na₂SO₄. Evaporate the solvent to yield 2-(4-bromophenyl)-1,3-dioxolane.

  • Grignard Reagent Formation: Set up a flame-dried, three-neck flask under a nitrogen atmosphere. Add magnesium turnings (3.15 g) and a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. Add a solution of the protected bromobenzaldehyde from step 1 in 100 mL of anhydrous THF dropwise to the Mg turnings. Maintain a gentle reflux with a water bath if needed. Expertise Note: The initiation of Grignard formation is critical. If the reaction does not start, gentle heating or sonication may be required[5].

  • Borylation: After the Grignard reagent has formed (most of the Mg is consumed), cool the mixture to -78°C using a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (26.8 g) in 100 mL of anhydrous THF, keeping the internal temperature below -60°C. Stir at this temperature for 2 hours, then allow the mixture to warm to room temperature overnight.

  • Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and slowly quench by adding 2N HCl until the solution is acidic (pH ~1-2). This step hydrolyzes the borate ester and simultaneously removes the dioxolane protecting group. Stir vigorously for 2-3 hours at room temperature.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from water to yield 4-formylphenylboronic acid as a white to light yellow crystalline powder[4][6].

Protocol III: Suzuki-Miyaura Coupling and Final Product Synthesis

This final step unites the two precursors to form the target molecule. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yield and purity.

Reaction Parameters and Materials
ComponentCAS NumberRoleQuantity (Equivalents)
4-Bromo-2-fluorobenzoic acid112704-79-7Electrophile1.0 eq
4-Formylphenylboronic acid87199-17-5Nucleophile1.2 eq
Pd(PPh₃)₄ (Tetrakis)14221-01-3Catalyst0.03 eq (3 mol%)
Potassium Carbonate (K₂CO₃)584-08-7Base3.0 eq
1,4-Dioxane123-91-1Solvent~10 mL / mmol of limiting reagent
Water7732-18-5Co-solvent~2.5 mL / mmol of limiting reagent

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine precursors, base, and solvents in flask B 2. Degas mixture (N₂ bubbling for 15 min) A->B C 3. Add Pd(PPh₃)₄ catalyst under N₂ B->C D 4. Heat to 80-90°C under N₂ C->D E 5. Monitor by TLC/LC-MS until completion (4-12 h) D->E F 6. Cool, dilute with water, and acidify with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, dry, and concentrate organic phase G->H I 9. Purify via recrystallization or column chromatography H->I

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol
  • Setup: In a round-bottom flask, combine 4-Bromo-2-fluorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition and Degassing: Add 1,4-dioxane and water in a 4:1 ratio. Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen. Trustworthiness Note: Rigorous exclusion of oxygen is vital to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (3 mol%) to the flask under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously under a nitrogen atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH 2-3 with 2N HCl.

  • Extraction: Extract the product into ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a pure solid.

Characterization of Final Product

The identity and purity of the synthesized this compound (C₁₄H₉FO₃, MW: 244.22 g/mol ) should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehydic proton (~10.0 ppm, s), aromatic protons on both rings (in the range of 7.0-8.5 ppm) showing characteristic coupling patterns (doublets, triplets, doublet of doublets), and a broad singlet for the carboxylic acid proton (>11 ppm).
¹³C NMR Resonances for the carbonyl carbons of the aldehyde (~191 ppm) and carboxylic acid (~165-170 ppm). A complex set of signals in the aromatic region (115-165 ppm), with the carbon attached to fluorine showing a large C-F coupling constant.
Mass Spec ESI-MS should show a prominent ion corresponding to [M-H]⁻ at m/z ≈ 243.04 or [M+H]⁺ at m/z ≈ 245.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The synthetic route detailed in this application note, centered around a Suzuki-Miyaura coupling, provides a reliable and scalable method for producing high-purity this compound. By carefully controlling the reaction conditions for the synthesis of the precursors and the final coupling step, researchers can confidently access this valuable building block for applications in drug discovery and advanced materials development.

References

The Strategic Advantage of 2-Fluoro-4-(4-formylphenyl)benzoic Acid in Designing Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Linker for Advanced MOF Applications

Metal-Organic Frameworks (MOFs) have emerged as a class of highly versatile porous materials, garnering significant attention for their potential in gas storage, catalysis, sensing, and notably, in biomedical applications such as drug delivery.[1][2][3][4][5] The tunability of their structure, achieved through the judicious selection of metal nodes and organic linkers, allows for the precise engineering of pore size, surface area, and chemical functionality.[1][6] This guide focuses on a particularly promising organic linker, 2-Fluoro-4-(4-formylphenyl)benzoic acid , and its application in the synthesis of functional MOFs.

The unique trifunctional nature of this linker—possessing a carboxylic acid for coordination to metal centers, a reactive aldehyde group for post-synthetic modification, and a fluorine atom to enhance structural stability and modulate electronic properties—makes it a strategic choice for creating sophisticated MOF architectures. The presence of the aldehyde "tag" is especially significant, as it opens avenues for covalent post-synthetic modification (PSM), a powerful technique to introduce new functionalities into a pre-existing MOF structure without altering its underlying topology.[7][8][9][10] This allows for the tailoring of MOFs for specific applications, such as targeted drug delivery or heterogeneous catalysis.[11][12]

This document provides a comprehensive overview of the synthesis and characterization of MOFs using this compound, with a focus on protocols relevant to researchers in materials science and drug development.

Linker Profile: this compound

PropertyValueReference
Chemical Formula C₁₄H₉FO₃[13]
Molecular Weight 244.22 g/mol [13][14]
CAS Number 1261970-90-4[13]
Synonyms 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid[13]

The strategic placement of the fluoro, formyl, and carboxylic acid groups on the biphenyl backbone provides a rigid and well-defined geometry, which is crucial for the formation of crystalline, porous frameworks. The fluorine substitution can enhance the thermal and chemical stability of the resulting MOF.[15][16][17] The aldehyde group serves as a versatile chemical handle for subsequent reactions.[7][8][18]

MOF Synthesis Protocol: A Representative Solvothermal Method

The following protocol details a general solvothermal synthesis of a MOF using this compound. Solvothermal synthesis is a widely used method for growing high-quality MOF crystals.[19][20][21] The specific metal source and reaction conditions can be varied to target different network topologies and properties.

Materials:

  • This compound (linker)

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • High-Purity Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (e.g., Benzoic Acid, Acetic Acid) - Optional, but often used to control crystal size and morphology.[22]

  • Glass Vials or Teflon-lined Autoclave

  • Programmable Oven

Step-by-Step Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve the this compound and the chosen metal salt in the solvent within a glass vial. A common molar ratio of linker to metal is 1:1 or 2:1, but this should be optimized for the specific MOF being targeted.

  • Addition of Modulator (Optional): If using a modulator, add it to the precursor solution. The modulator competes with the linker for coordination to the metal center, which can influence the nucleation and growth of the MOF crystals.

  • Solubilization: Ensure all components are fully dissolved. Sonication may be used to aid dissolution.

  • Reaction: Seal the vial or autoclave tightly and place it in a programmable oven. The reaction temperature and time are critical parameters that dictate the final product. A typical starting point is 80-120°C for 24-72 hours.[19][20]

  • Cooling and Crystal Collection: After the reaction is complete, allow the vessel to cool slowly to room temperature. The MOF crystals will typically have precipitated out of the solution.

  • Washing and Activation: Carefully decant the mother liquor and wash the crystals several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, exchange the solvent with a more volatile one (e.g., ethanol or acetone) to facilitate the removal of guest molecules from the pores.

  • Drying (Activation): The final step is to activate the MOF by removing the solvent molecules from the pores. This is often achieved by heating the sample under vacuum. For delicate structures, supercritical CO₂ drying can be employed to prevent pore collapse.[23]

Diagram: General Workflow for Solvothermal MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing start Start dissolve Dissolve Linker & Metal Salt in Solvent start->dissolve add_mod Add Modulator (Optional) dissolve->add_mod sonicate Sonicate to Dissolve add_mod->sonicate seal Seal Vessel sonicate->seal heat Heat in Oven (e.g., 80-120°C, 24-72h) seal->heat cool Slow Cooling heat->cool collect Collect Crystals cool->collect wash Wash with Fresh Solvent collect->wash activate Activate (Dry) Under Vacuum wash->activate end_node Characterize MOF activate->end_node

Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

Post-Synthetic Modification (PSM): Unleashing the Potential of the Formyl Group

The aldehyde functionality of the this compound linker is a key feature that allows for the covalent modification of the MOF after its initial synthesis.[8][10] This opens up a vast chemical space for tailoring the properties of the material. A common and powerful PSM reaction is the formation of an imine through condensation with a primary amine.

Protocol: Imine Condensation on an Aldehyde-Functionalized MOF

  • MOF Suspension: Suspend the activated aldehyde-containing MOF in a suitable solvent (e.g., dichloromethane or ethanol).

  • Amine Addition: Add the desired primary amine to the suspension. The choice of amine will determine the new functionality introduced into the MOF. For example, an amine-containing fluorescent dye could be introduced for sensing applications, or a chiral amine could be used to create a stereoselective catalyst.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (typically several hours to a day). The reaction progress can be monitored by techniques such as FT-IR spectroscopy, looking for the appearance of the C=N imine stretch.

  • Washing: After the reaction is complete, filter the modified MOF and wash it thoroughly with fresh solvent to remove any unreacted amine and byproducts.

  • Drying: Dry the post-synthetically modified MOF under vacuum.

Diagram: Post-Synthetic Modification via Imine Condensation

PSM_Workflow parent_mof Parent MOF (-CHO groups) reaction Imine Condensation Reaction (in solvent) parent_mof->reaction amine Primary Amine (R-NH₂) amine->reaction daughter_mof Daughter MOF (-CH=N-R groups) reaction->daughter_mof

Caption: Schematic of post-synthetic modification of an aldehyde-tagged MOF with a primary amine.

Essential Characterization Techniques

Thorough characterization is crucial to confirm the successful synthesis of the desired MOF and to understand its properties.[24][25][26]

TechniquePurposeExpected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.[23]A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction (if available) or is consistent with a highly crystalline material.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[24][26]A weight loss curve showing distinct steps corresponding to the removal of guest/solvent molecules followed by a plateau indicating the stable, desolvated framework, and finally, a sharp weight loss at the decomposition temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the organic linker within the framework and to verify successful post-synthetic modifications.[24]Spectra showing the characteristic vibrational bands of the linker's functional groups. For PSM, the disappearance of the aldehyde C=O stretch and the appearance of a new band (e.g., imine C=N stretch) would be indicative of a successful reaction.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (often calculated using the BET method), and pore size distribution of the MOF.[25][26]A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, from which a high surface area can be calculated.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.[24]Images showing well-defined crystals with a consistent shape and size distribution.

Applications in Drug Delivery and Beyond

The unique attributes of MOFs synthesized from this compound make them highly attractive for biomedical applications, particularly drug delivery.[1][2][4][5] The porous structure can be used to encapsulate therapeutic agents, protecting them from degradation and allowing for controlled release.[2] The ability to perform post-synthetic modification allows for the attachment of targeting ligands to the MOF surface, enabling site-specific drug delivery and potentially reducing off-target side effects.

Beyond drug delivery, these functionalized MOFs have potential in:

  • Luminescent Sensing: The biphenyl core of the linker can impart luminescent properties to the MOF, which can be modulated by the presence of specific analytes, making them suitable for chemical sensing.[22][27][28][29]

  • Heterogeneous Catalysis: The introduction of catalytically active sites via post-synthetic modification can create highly efficient and recyclable catalysts.[11][12]

  • Gas Separation and Storage: The tunable pore environment can be engineered for the selective adsorption of specific gases.[25]

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced Metal-Organic Frameworks. Its trifunctional nature provides a robust platform for creating crystalline, porous materials with tunable properties. The presence of the aldehyde group, in particular, enables a wide range of post-synthetic modifications, allowing for the rational design of MOFs for specific, high-value applications in fields ranging from drug delivery to catalysis and sensing. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this exciting class of materials.

References

Application Note & Protocols: Leveraging 2-Fluoro-4-(4-formylphenyl)benzoic Acid for Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Linker for Next-Generation COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers offering exceptional tunability for applications in gas separation, catalysis, and biomedicine.[1][2][3] The rational design of COFs begins with the selection of molecular building blocks. 2-Fluoro-4-(4-formylphenyl)benzoic acid is a uniquely promising linker due to its trifecta of functional groups: an aldehyde for primary framework formation, a carboxylic acid for post-synthetic modification, and a fluorine atom to enhance material properties.

This guide provides a comprehensive overview and detailed protocols for utilizing this linker to synthesize advanced, functional COFs. We will explore the underlying chemistry, provide step-by-step synthesis and characterization procedures, and discuss the strategic advantages conferred by each functional group.

  • Aldehyde Group (-CHO): Serves as the primary reactive site for forming robust imine-linked COFs through condensation with multitopic amines.[4] The reversibility of imine formation is key to the "error correction" process that enables the growth of highly crystalline frameworks.[5][6]

  • Fluorine Atom (-F): The introduction of fluorine, a highly electronegative element, can significantly enhance the physicochemical properties of COFs.[7] It has been shown to improve crystallinity through stabilized interlayer stacking, increase porosity, and bolster chemical and thermal stability.[7][8][9][10]

  • Carboxylic Acid Group (-COOH): While the aldehyde group directs the primary structure, the carboxylic acid acts as a powerful secondary functional group. It remains pendant within the COF pores and is available for a wide range of post-synthetic modifications (PSM), allowing for the introduction of new functionalities after the core framework has been established.[11][12][13]

This combination of features makes this compound an ideal candidate for creating COFs with tailored properties for drug delivery, targeted catalysis, and selective separations.[14][15]

Design Principles & Synthesis Strategy

The most direct application of this linker is in the synthesis of a 2D imine-linked COF. This is achieved through a Schiff base condensation reaction between the linker's aldehyde group and a complementary multitopic amine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Diagram of Synthesis Logic

The following diagram illustrates the overall workflow, from linker selection to the final, functionalized COF.

SynthesisWorkflow cluster_synthesis Part A: COF Synthesis cluster_psm Part B: Post-Synthetic Modification (PSM) Linkers Linker 1: this compound Linker 2: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) Solvothermal Solvothermal Reaction (e.g., Dioxane/Mesitylene, Acetic Acid Catalyst, 120°C) Linkers->Solvothermal Condensation CrudeCOF Crude COF Product (Red Powder) Solvothermal->CrudeCOF Purification Washing & Activation (DMF, Acetone, Supercritical CO2) CrudeCOF->Purification Purify BaseCOF Purified Base COF (fCOF-COOH) Purification->BaseCOF PSM_Reaction PSM Reaction (e.g., Amidation, Metalation) BaseCOF->PSM_Reaction Modify PSM_Reagent Functionalizing Agent (e.g., Metal Salt, Amine) PSM_Reagent->PSM_Reaction FunctionalCOF Functionalized COF (fCOF-COOR) PSM_Reaction->FunctionalCOF

References

The Strategic Role of 2-Fluoro-4-(4-formylphenyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols for the Synthesis of Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, 2-Fluoro-4-(4-formylphenyl)benzoic acid has emerged as a particularly valuable building block. Its trifunctional nature—a carboxylic acid for amide bond formation, a formyl group for further derivatization, and a fluorinated biphenyl core—positions it as a key intermediate in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of its applications, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, and offers detailed protocols for its synthesis and utilization.

Core Application: A Cornerstone in the Synthesis of PARP Inhibitors

The most prominent application of this compound and its structural isomers is in the synthesis of PARP inhibitors, a revolutionary class of anticancer drugs. These inhibitors exploit the concept of "synthetic lethality" to selectively kill cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[2]

The PARP1 Signaling Pathway and the Mechanism of Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[3] Upon detecting an SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

PARP inhibitors, many of which are derived from scaffolds related to this compound, act through a dual mechanism:

  • Catalytic Inhibition : The inhibitors contain a pharmacophore (often a benzamide or phthalazinone moiety) that mimics the nicotinamide portion of PARP1's substrate, NAD+. This competitive binding blocks the catalytic activity of PARP1, preventing the synthesis of PAR chains and stalling the repair of SSBs.[4]

  • PARP Trapping : Perhaps more critically, the binding of the inhibitor "traps" the PARP1 enzyme on the DNA at the site of the single-strand break. These trapped PARP-DNA complexes are highly cytotoxic. When a replication fork encounters a trapped PARP1, it leads to the collapse of the fork and the formation of a more lethal DNA double-strand break (DSB).[4][5]

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2 (key proteins in the HR pathway), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cancer cells is the essence of synthetic lethality.[2]

Synthetic Protocols

PART 1: Synthesis of the Key Intermediate: this compound

The synthesis of this key biphenyl intermediate is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[6][7]

Reaction Scheme:

Synthesis of this compound cluster_reaction Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-100 °C reactant1 4-Bromo-2-fluorobenzoic acid plus + reactant2 (4-Formylphenyl)boronic acid reactant2->a product This compound b->product

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Protocol:

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 equiv)

  • (4-Formylphenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 equiv), (4-formylphenyl)boronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The reaction should be stirred vigorously.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature, with stirring, for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which will move it to the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

PART 2: Application in the Synthesis of a PARP Inhibitor Analog

The synthesized this compound serves as a direct precursor for the construction of potent PARP inhibitors. The following protocol outlines the synthesis of a biphenyl carboxamide analog, a common scaffold in PARP inhibitors, through amide coupling with a piperazine derivative.

Reaction Scheme:

Synthesis of PARP Inhibitor Analog cluster_reaction HATU, DIPEA DMF, Room Temp. reactant1 This compound plus + reactant2 1-(Cyclopropylcarbonyl)piperazine reactant2->a product Biphenyl Carboxamide PARP Inhibitor Analog b->product

Caption: Amide coupling to form a PARP inhibitor analog.

Detailed Protocol:

Materials:

  • This compound (1.0 equiv)

  • 1-(Cyclopropylcarbonyl)piperazine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Coupling Agent Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add 1-(Cyclopropylcarbonyl)piperazine (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the final PARP inhibitor analog.

Structure-Activity Relationship (SAR) Insights

The biphenyl carboxamide scaffold derived from this compound is critical for potent PARP1 inhibition. SAR studies have revealed several key insights:

Molecular MoietyRole in ActivitySAR Observations
Biphenyl Core Occupies the nicotinamide-binding pocket of PARP1, forming key pi-stacking interactions with tyrosine residues.The fluorine substituent can enhance binding affinity and improve metabolic stability. The relative orientation of the two phenyl rings is crucial for optimal fitting into the active site.
Carboxamide Linker Forms critical hydrogen bonds with glycine and serine residues in the PARP1 active site, mimicking the interactions of the nicotinamide ribose moiety.The amide bond is essential for high-affinity binding. Modifications to this linker generally result in a significant loss of potency.
Piperazine Ring Serves as a versatile scaffold for introducing various substituents that can extend into the solvent-exposed region or interact with other parts of the enzyme.The terminal acyl group (e.g., cyclopropylcarbonyl) can be modified to fine-tune solubility, cell permeability, and pharmacokinetic properties.
Terminal Formyl Group While not directly involved in PARP1 binding in this analog, it provides a reactive handle for further synthetic modifications, such as reductive amination or conversion to other functional groups to explore additional binding interactions or attach imaging agents.Derivatization of the formyl group can lead to the development of PROTACs (PROteolysis TArgeting Chimeras) or fluorescent probes for studying PARP1 biology.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic design allows for the efficient synthesis of complex molecules with high therapeutic potential, most notably PARP inhibitors. The protocols detailed herein provide a robust framework for the synthesis and application of this key intermediate. As our understanding of disease biology deepens, the ability to rapidly synthesize and modify such privileged scaffolds will remain a cornerstone of drug discovery, enabling the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Note: Strategies for the Successful Suzuki Coupling of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl structures.[1] This application note provides a detailed guide for researchers tackling the coupling of a challenging, multi-functionalized substrate: 2-Fluoro-4-(4-formylphenyl)benzoic acid. We address the inherent difficulties, including the inertness of the C(sp²)-F bond and the presence of potentially interfering functional groups (aldehyde and carboxylic acid). This guide presents a reasoned, evidence-based protocol utilizing modern catalyst systems, detailed workflow diagrams, and a comprehensive troubleshooting section to enable successful synthesis.

Introduction: A Substrate of Unique Challenges and Opportunities

This compound is a valuable, albeit complex, building block. Its structure contains three key features that must be carefully managed during a Suzuki coupling:

  • The Aryl Fluoride: The carbon-fluorine bond is the strongest single bond to carbon, making oxidative addition to a Palladium(0) center—the first and often rate-limiting step of the catalytic cycle—energetically demanding.[2] Standard Suzuki conditions are typically ineffective for aryl fluorides.[3]

  • The Carboxylic Acid: The acidic proton of the -COOH group will be deprotonated by the base used in the coupling. This necessitates using at least one extra equivalent of base. The resulting carboxylate can also coordinate to the palladium center, potentially influencing catalyst activity.[4]

  • The Aldehyde (Formyl) Group: While generally compatible with Suzuki conditions, aldehydes can sometimes interact with the catalyst or be sensitive to harsh basic conditions.[5][6]

Successfully coupling this substrate requires a catalyst system powerful enough to activate the C-F bond while being chemoselective enough to tolerate the other functional groups. Modern palladium catalysis, employing bulky, electron-rich phosphine ligands, provides the necessary tools to overcome these challenges.[7][8]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the aryl fluoride. This is the most challenging step for this substrate and requires a highly active, electron-rich catalyst.[1]

  • Transmetalation: The aryl group from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10]

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7][9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(F)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)(Ar²)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0  Regeneration product Ar¹-Ar² (Product) trans_complex->product start Ar¹-F start->oa_complex boronic Ar²-B(OH)₂ boronic->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Protocol for C-F Bond Coupling

This protocol is designed based on principles established for the activation of challenging aryl fluorides, particularly those bearing electron-withdrawing groups.[11][12] A key strategy is the use of a modern palladium pre-catalyst or an in-situ generated catalyst with a bulky biaryl phosphine ligand, which is known to accelerate the difficult oxidative addition and reductive elimination steps.[7][13]

Materials and Reagents
Reagent/MaterialPurposeGrade/PuritySupplierNotes
This compoundAryl Halide>95%Custom SynthesisEnsure dryness before use.
Arylboronic AcidCoupling Partner>98%CommercialUse 1.2 - 1.5 equivalents.
XPhos Pd G3Pre-catalystN/ACommercialAir- and moisture-stable pre-catalyst.
Potassium Phosphate (K₃PO₄)BaseAnhydrous, >98%CommercialMust be finely ground and dried.
1,4-DioxaneSolventAnhydrous, <50 ppm H₂OCommercialDegas thoroughly before use.
Schlenk flask / Reaction vialReaction VesselN/AN/AMust be flame-dried under vacuum.
Argon or NitrogenInert GasHigh PurityN/AFor maintaining an inert atmosphere.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Gas) cluster_workup Workup & Purification prep_vessel 1. Flame-dry Schlenk Flask prep_reagents 2. Weigh Reagents (in air) prep_vessel->prep_reagents add_solids 3. Add Solids to Flask prep_reagents->add_solids purge 4. Evacuate & Refill with Argon (3x) add_solids->purge add_solvent 5. Add Degassed 1,4-Dioxane purge->add_solvent heat 6. Heat to 100-110 °C with Vigorous Stirring add_solvent->heat monitor 7. Monitor by TLC / LC-MS heat->monitor cool 8. Cool to RT monitor->cool quench 9. Quench with H₂O & Acidify with HCl cool->quench extract 10. Extract with Ethyl Acetate quench->extract purify 11. Purify via Column Chromatography extract->purify Troubleshooting start Reaction Failed (Low Conversion) check_inert Is Inert Atmosphere Technique Flawless? start->check_inert Start Here check_reagents Are Reagents Strictly Anhydrous? check_inert->check_reagents Yes improve_inert Action: Improve Degassing & Purging check_inert->improve_inert No check_temp Is Temperature ≥ 100 °C? check_reagents->check_temp Yes dry_reagents Action: Use Fresh, Dried Base/Solvent check_reagents->dry_reagents No increase_temp Action: Increase Temp to 110-120 °C check_temp->increase_temp No change_ligand Final Option: Screen Other Ligands (e.g., RuPhos, SPhos) check_temp->change_ligand Yes

References

Application Note & Protocol: Palladium-Catalyzed Heck Coupling for the Synthesis of Functionalized Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Heck Coupling of a Halogenated Benzoic Acid with a Vinylarene to Synthesize a 2-Fluoro-4-(4-formylphenyl)benzoic acid Analogue

Introduction and Strategic Overview

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This transformation is integral to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[3][4]

This guide provides a comprehensive protocol and in-depth scientific rationale for a representative Heck coupling reaction: the synthesis of (E)-2-fluoro-4-(4-formylstyryl)benzoic acid. This target molecule is a structural analogue of the specified topic, this compound, and its synthesis via Heck coupling is a chemically pertinent application. The chosen model reaction—coupling 2-fluoro-4-bromobenzoic acid with 4-vinylbenzaldehyde —presents a realistic challenge due to the presence of multiple, potentially sensitive functional groups: a carboxylic acid, a fluoro substituent, and an aldehyde.

Our focus is not merely on the procedural steps but on the underlying principles that govern the selection of catalysts, ligands, bases, and solvents. By understanding the "why" behind each component, researchers can adapt and troubleshoot this powerful reaction for their own unique substrates.

The Catalytic Heart: Unveiling the Heck Reaction Mechanism

The efficacy of the Heck reaction lies in its elegant catalytic cycle, which shuttles a palladium center between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for rational optimization and troubleshooting.

The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts into the aryl-halide bond (Ar-X). This is often the rate-determining step and its facility follows the trend of halide reactivity: I > Br > OTf >> Cl.[5][7]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the newly formed Ar-Pd(II)-X complex. This is followed by a syn-carbopalladation, where the aryl group and the palladium atom add across the double bond.[6][7]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium center is eliminated. This step is stereospecific and forms the new C=C double bond of the product, typically yielding the more thermodynamically stable trans (E) isomer.[5]

  • Catalyst Regeneration: The resulting hydrido-palladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of protonated base and halide salt (H-Base-X).[6]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Ar-Pd(II)(X)L₂ pd0->oxidative_add alkene_complex [Ar-Pd(II)(Alkene)L₂]⁺X⁻ oxidative_add->alkene_complex Alkene Coordination insertion_prod R-CH₂-CH(Ar)-Pd(II)(X)L₂ alkene_complex->insertion_prod Migratory Insertion (syn) product_complex [Product-Pd(II)(H)L₂]⁺X⁻ insertion_prod->product_complex β-Hydride Elimination (syn) product_complex->pd0 Reductive Elimination product Product product_complex->product hbx [H-Base]⁺X⁻ product_complex->hbx arx Ar-X arx->oxidative_add Oxidative Addition alkene Alkene alkene->alkene_complex base Base base->hbx

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocol

This protocol is designed for the coupling of 2-fluoro-4-bromobenzoic acid and 4-vinylbenzaldehyde on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluoro-4-bromobenzoic acid≥98%Standard SupplierStarting aryl halide.
4-Vinylbenzaldehyde≥97%Standard SupplierAlkene coupling partner.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeStandard SupplierPre-catalyst, forms Pd(0) in situ.
Tri(o-tolyl)phosphine (P(o-tolyl)₃)≥97%Standard SupplierLigand to stabilize Pd(0).
Triethylamine (Et₃N)Anhydrous, ≥99.5%Standard SupplierBase and solvent. Must be dry.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierReaction solvent.
Schlenk flask / Reaction tube-Glassware SupplierFor reactions under inert atmosphere.
Magnetic stirrer & hotplate-Equipment SupplierFor heating and agitation.
Standard purification supplies--Silica gel, ethyl acetate, hexanes, etc.
Step-by-Step Methodology

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Addition: To the flask, add in the following order:

    • 2-Fluoro-4-bromobenzoic acid (219 mg, 1.0 mmol, 1.0 equiv)

    • Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%)

  • System Purge: Evacuate the flask under vacuum (gently, to avoid disturbing the solids) and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Expert Insight: This "degassing" step is crucial. Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to catalyst deactivation and formation of palladium black.[8]

  • Solvent and Reagent Injection: Via syringe, add the following liquids through the flask's septum:

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • 4-Vinylbenzaldehyde (145 mg, 1.1 mmol, 1.1 equiv)

    • Anhydrous Triethylamine (Et₃N) (0.42 mL, 3.0 mmol, 3.0 equiv)

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 100 °C.

    • Stir the mixture vigorously for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting materials for comparison. A typical mobile phase would be 30% ethyl acetate in hexanes with a drop of acetic acid. The product should have a different Rf value than the starting materials.

  • Work-up Procedure:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 20 mL of ethyl acetate.

    • Acidify the mixture to a pH of ~2 by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes (a small amount of acetic acid in the eluent can improve resolution for carboxylic acids).

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield (E)-2-fluoro-4-(4-formylstyryl)benzoic acid as a solid.

Rationale for Experimental Choices
  • Catalyst System (Pd(OAc)₂ / P(o-tolyl)₃): Palladium(II) acetate is a stable and convenient precatalyst that is reduced in situ to the active Pd(0) species.[7] The tri(o-tolyl)phosphine ligand is an electron-rich, moderately bulky phosphine that stabilizes the Pd(0) center, prevents catalyst decomposition, and promotes the oxidative addition step.[9] The 2:1 ligand-to-palladium ratio ensures that a coordinatively unsaturated Pd(0)L₂ species is readily available for the catalytic cycle.

  • Base (Triethylamine): A tertiary amine base like Et₃N is required to neutralize the hydrobromic acid (HBr) generated during the final reductive elimination step.[6] This is critical for regenerating the Pd(0) catalyst to allow the cycle to continue. An inorganic base like K₂CO₃ could also be used.[10]

  • Solvent (DMF): Polar aprotic solvents like DMF are excellent for Heck reactions as they can dissolve the various components, including the polar catalyst complexes and salts formed during the reaction, and are stable at the required high temperatures.[10]

  • Temperature (100 °C): The oxidative addition of aryl bromides to Pd(0) is often slow at room temperature and requires thermal energy to proceed at a practical rate.[10]

Data, Characterization, and Troubleshooting

Expected Results and Characterization
ParameterExpected Outcome
Yield 65-85% (post-purification)
Appearance Off-white to pale yellow solid
TLC (30% EtOAc/Hex + 0.5% AcOH) Rf ≈ 0.4 (product), distinct from starting materials
¹H NMR (DMSO-d₆) Key signals: Aldehyde proton (~9.9 ppm), vinyl protons (doublets, ~7.2-7.8 ppm, J ≈ 16 Hz indicating trans), aromatic protons, carboxylic acid proton (>12 ppm, broad).
¹³C NMR (DMSO-d₆) Key signals: Carbonyls for aldehyde (~192 ppm) and carboxylic acid (~166 ppm).
IR (KBr) Key absorptions: C=O stretch (aldehyde ~1700 cm⁻¹), C=O stretch (acid ~1680 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹).
Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd source).2. Insufficient temperature.3. Aryl chloride used instead of bromide (less reactive).[7]1. Use fresh Pd(OAc)₂ and ensure inert atmosphere.2. Increase temperature to 110-120 °C.3. For aryl chlorides, switch to a more active catalyst system (e.g., using a palladacycle or a bulky electron-rich ligand like XPhos).[11][12]
Formation of Palladium Black Catalyst aggregation and precipitation from the catalytic cycle. Often due to insufficient ligand or presence of oxygen.[8]1. Ensure the reaction is strictly anaerobic.2. Increase the ligand-to-palladium ratio slightly (e.g., to 3:1).3. Consider using a phase-transfer catalyst like TBAB under "Jeffery conditions" to stabilize the catalyst.[13]
Side Product Formation 1. Homocoupling of the aryl halide.2. Isomerization of the product double bond.3. Reductive Heck product formation.[12]1. Lower the reaction temperature; ensure a pure base is used.2. This is less common with acrylates/styrenes but can be influenced by the base/solvent system.3. Ensure anhydrous conditions; this is more common with certain hydride sources.

graph TD {
subgraph "Experimental Workflow"
A[Setup: Flame-dried Schlenk Flask] --> B{Reagent Loading};
B --> C[System Purge: 3x Vacuum/Inert Gas];
C --> D[Solvent & Liquid Reagent Addition];
D --> E{Reaction: 100°C, 12-24h};
E --> F[Monitoring: TLC];
F --> G[Work-up: Acidify & Extract];
G --> H[Purification: Column Chromatography];
H --> I[Characterization: NMR, IR, MS];
end

style A fill:#F1F3F4,stroke:#5F6368
style B fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
style C fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF
style D fill:#FBBC05,stroke:#202124,color:#202124
style E fill:#34A853,stroke:#FFFFFF,color:#FFFFFF
style F fill:#F1F3F4,stroke:#5F6368
style G fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
style H fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF
style I fill:#FBBC05,stroke:#202124,color:#202124

}

Figure 2: A summary of the experimental workflow.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Trifunctional Building Block in Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the rational design of small molecule kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in malignancies, making them prime therapeutic targets. The efficacy and selectivity of kinase inhibitors are profoundly influenced by the molecular scaffolds from which they are constructed. 2-Fluoro-4-(4-formylphenyl)benzoic acid emerges as a particularly valuable starting material due to its trifunctional nature. This compound strategically incorporates a biphenyl core, a common feature in type I and type II kinase inhibitors, with three distinct reactive handles: a carboxylic acid, an aldehyde, and a fluorine atom.

The carboxylic acid group serves as a versatile anchor for amide bond formation, enabling linkage to various amine-containing fragments. The aldehyde functionality is a gateway for constructing complex side chains via reductive amination or other C-C and C-N bond-forming reactions.[1] The fluorine substituent can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions within the ATP-binding pocket of the target kinase.[2]

This guide provides an in-depth exploration of the utility of this compound as a precursor for kinase inhibitor synthesis. We will detail its physicochemical properties, provide validated protocols for key synthetic transformations, and present a representative synthesis of a hypothetical MEK inhibitor to illustrate its application.

Physicochemical Properties of the Core Building Block

A comprehensive understanding of the starting material's properties is critical for reaction optimization and scale-up.

PropertyValueSource
CAS Number 1261970-90-4[3][4]
Molecular Formula C₁₄H₉FO₃[4]
Molecular Weight 244.22 g/mol [3]
Appearance White to off-white solidN/A
Purity (Typical) ≥98%[4]
Synonyms 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid[4]

Core Synthetic Strategies and Workflow

The synthesis of kinase inhibitors from this compound typically involves a sequence of reactions that modify its key functional groups. A generalized workflow often involves an initial modification of the carboxylic acid or aldehyde, followed by further elaborations to build the final inhibitor scaffold.

G A Start: this compound B Amide Coupling (e.g., with an aniline derivative) A->B  HATU, DIPEA C Reductive Amination (e.g., with a primary amine) A->C  NaBH(OAc)₃ D Intermediate A: Amide-Aldehyde B->D E Intermediate B: Carboxylic Acid-Amine C->E F Further Functionalization / Cyclization D->F E->F G Final Kinase Inhibitor F->G

Figure 1: General synthetic workflows from the starting material.

Protocol 1: Reductive Amination of the Aldehyde Moiety

Reductive amination is a cornerstone reaction in pharmaceutical synthesis for forming C-N bonds.[1] This protocol details the coupling of a primary amine to the aldehyde of this compound, a key step in building a side chain of a potential kinase inhibitor.

Rationale: This two-step, one-pot procedure first involves the formation of an imine intermediate through the condensation of the aldehyde and a primary amine.[5] The subsequent in-situ reduction of the imine with a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is highly efficient and tolerates a wide range of functional groups, including the carboxylic acid and the fluoro-substituent.[6] Acetic acid is used to catalyze imine formation.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., cyclopropylamine) (1.2 equiv)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the primary amine (1.2 equiv) to the solution, followed by glacial acetic acid (2.0 equiv). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. The reaction may be mildly exothermic. Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired secondary amine product.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Core Synthesis

The biphenyl core is a privileged scaffold in many kinase inhibitors. While our starting material already possesses this core, this protocol demonstrates how it could be synthesized, for instance, from 4-bromo-2-fluorobenzoic acid and a suitable boronic acid. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between aryl halides and organoboron compounds.[7][8]

Rationale: This reaction is favored in pharmaceutical manufacturing due to its mild conditions and high functional group tolerance.[7] The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) is crucial for an efficient catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-2-fluorobenzoic acid (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).

  • Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of ~3-4.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain this compound.

Application Example: Synthesis of a Hypothetical MEK Inhibitor Analog

To illustrate the utility of our starting material, we propose a synthesis of a hypothetical analog of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2.[2][] The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a critical signaling cascade that promotes cell proliferation and survival, and its dysregulation is common in many cancers.[11][12] MEK inhibitors block this pathway, leading to reduced tumor growth.[13]

G start 2-Fluoro-4-(4-formylphenyl) benzoic acid step1 Intermediate 1 HATU, DIPEA 3-amino-2-chloro-5-iodopyridine start->step1:f0 intermediate1 Amide-Aldehyde Intermediate step1:f1->intermediate1 step2 Intermediate 2 Reductive Amination Cyclopropylamine, NaBH(OAc)₃ intermediate1->step2:f0 final_product Hypothetical MEK Inhibitor Analog step2:f1->final_product

Figure 2: Proposed synthesis of a hypothetical MEK inhibitor analog.

This hypothetical synthesis involves two key transformations:

  • Amide Bond Formation: The carboxylic acid of the starting material is coupled with an amine-containing heterocyclic fragment (e.g., 3-amino-2-chloro-5-iodopyridine, a common moiety in kinase inhibitors) using a standard peptide coupling reagent like HATU.

  • Reductive Amination: The aldehyde of the resulting intermediate is then converted to a secondary amine by reacting it with cyclopropylamine, mirroring the side chain of Trametinib.[14]

Target Pathway: MEK/ERK Signaling

The synthesized inhibitor is designed to target the MEK1/2 kinases within the MAPK/ERK signaling pathway. This pathway is typically initiated by growth factor binding to a receptor tyrosine kinase (RTK) on the cell surface, leading to the activation of RAS, which in turn activates RAF. RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell growth, proliferation, and survival.[1][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Inhibitor Hypothetical Inhibitor Inhibitor->MEK Inhibits Gene Gene Expression Transcription->Gene Response Cell Proliferation, Survival, Differentiation Gene->Response

References

Application Notes & Protocols: Leveraging 2-Fluoro-4-(4-formylphenyl)benzoic Acid in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-4-(4-formylphenyl)benzoic acid as a pivotal scaffold for the rational design and synthesis of novel fluorescent probes. This versatile building block, characterized by its trifunctional nature—a reactive aldehyde, a conjugatable carboxylic acid, and an electron-withdrawing fluorine atom—offers a robust platform for developing sophisticated sensors for biological and chemical analytes. We present the core principles of probe design, a detailed, field-tested protocol for the synthesis of a representative probe, methodologies for photophysical characterization, and expert insights into the structure-property relationships that govern probe performance. This document is intended for researchers, chemists, and drug development professionals seeking to create high-performance fluorescent tools.

Introduction: The Strategic Advantage of the this compound Scaffold

Fluorescent probes are indispensable tools in modern research, enabling the sensitive and specific detection of analytes in complex environments.[1] The selection of the core chemical scaffold is a critical determinant of a probe's ultimate utility. This compound (MW: 244.22 g/mol , Formula: C₁₄H₉FO₃) has emerged as a superior starting material for several strategic reasons.[2][3]

Its molecular architecture offers three distinct functional handles, allowing for a modular and predictable approach to probe synthesis.[4]

  • The Formyl Group (-CHO): Serves as a primary reaction site for installing a recognition moiety. It readily undergoes condensation reactions (e.g., Schiff base formation) with primary amines, hydrazines, and other nucleophiles to link a specific analyte-binding unit.

  • The Carboxylic Acid Group (-COOH): Provides a versatile point for conjugation to biomolecules, attachment to solid supports, or modification to enhance water solubility and tune pharmacokinetic properties.

  • The Ortho-Fluoro Group (-F): The fluorine atom is not merely a passive substituent. Its electron-withdrawing nature can modulate the electronic properties of the biphenyl system, influencing the probe's photophysical characteristics such as quantum yield and photostability.[4] Furthermore, it can enhance metabolic stability in biological systems, a key consideration in drug discovery and in-vivo imaging.[4]

This unique combination of features facilitates the construction of intricate and highly functional molecular probes tailored for specific detection tasks.

Probe Design Strategy: A Modular Approach

The power of the this compound scaffold lies in its capacity for modular design. A successful fluorescent probe can be conceptually deconstructed into key components, each contributing to the final function.

G cluster_0 Fluorescent Probe Architecture Core Core Scaffold This compound Recognition Recognition Moiety (Analyte Binding) Core->Recognition via Formyl Group Modulator Modulator / Conjugation Site (Solubility, Targeting) Core->Modulator via Carboxyl Group

Caption: Modular design of probes using the core scaffold.

Experimental Protocol: Synthesis of a Turn-On Fluorescent Probe for Primary Amines

This section details the synthesis of a representative "turn-on" fluorescent probe, AminaFluor-1 , designed to detect primary amines. The principle relies on the formation of a Schiff base between the scaffold's aldehyde and an analyte, which simultaneously creates a more conjugated, highly fluorescent system. The synthesis involves a condensation reaction with 2-aminonaphthalene, a simple fluorophore, to generate the final probe.

Synthesis Workflow

G A 1. Reactant Setup - this compound - 2-Aminonaphthalene - Anhydrous Toluene B 2. Condensation Reaction - Add p-TSA catalyst - Reflux with Dean-Stark trap (12h) A->B C 3. Workup - Cool to RT - Remove solvent - Dissolve in EtOAc B->C D 4. Extraction & Washing - Wash with NaHCO₃ (aq) - Wash with Brine C->D E 5. Purification - Dry over Na₂SO₄ - Concentrate - Silica Gel Chromatography D->E F 6. Characterization - ¹H NMR, ¹³C NMR - HRMS - Yield & Purity Analysis E->F

Caption: Step-by-step workflow for the synthesis of AminaFluor-1.

Materials & Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
This compoundC₁₄H₉FO₃244.22Major SupplierPurity >98%
2-AminonaphthaleneC₁₀H₉N143.19Major SupplierPurity >98%
p-Toluenesulfonic acid (p-TSA) monohydrateC₇H₁₀O₄S190.22Major SupplierCatalytic amount
Toluene, AnhydrousC₇H₈92.14Major SupplierSolvent, water content <50 ppm
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Major SupplierFor extraction & chromatography
HexanesMixture~86.18Major SupplierFor chromatography
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Major SupplierFor aqueous wash
Brine (Saturated NaCl solution)NaCl58.44Lab PreparedFor aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Major SupplierDrying agent
Silica GelSiO₂60.08Major Supplier230-400 mesh for column chromatography
Detailed Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (1.0 mmol, 244 mg) and 2-aminonaphthalene (1.1 mmol, 158 mg).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask. The mixture will be a suspension.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (~0.1 mmol, 19 mg).

    • Expert Insight: The Dean-Stark apparatus is crucial for this Schiff base condensation. It azeotropically removes the water formed during the reaction, driving the equilibrium towards the product, thereby maximizing the yield.[5] Anhydrous solvent is used to prevent side reactions and ensure the efficiency of the water removal.

  • Reaction: Heat the mixture to reflux (approx. 110-111 °C) and stir vigorously for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The formation of a new, more fluorescent spot indicates product formation.

  • Cooling and Concentration: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Workup and Extraction: Dissolve the crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the p-TSA catalyst) and 50 mL of brine.

    • Expert Insight: The bicarbonate wash is a critical purification step. The basic solution deprotonates the acidic catalyst and any remaining starting material, transferring them to the aqueous layer, which simplifies the subsequent chromatographic purification.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to afford the pure AminaFluor-1 probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7]

Protocol: Photophysical Characterization and Analyte Sensing

Characterizing the photophysical properties of the newly synthesized probe is essential to validate its function as a sensor.

Instrumentation
  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

Procedure for Characterization
  • Stock Solution: Prepare a 1 mM stock solution of AminaFluor-1 in a suitable solvent like DMSO or acetonitrile.

  • Working Solution: Prepare a 10 µM working solution in the desired buffer for analysis (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the 10 µM solution from 250 nm to 600 nm to determine the maximum absorption wavelength (λmax,abs).

  • Emission Spectrum: Excite the 10 µM solution at its λmax,abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λmax,em).

  • Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (η2sample / η2ref) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Procedure for Amine Detection
  • Titration Setup: To a series of cuvettes containing the 10 µM AminaFluor-1 working solution, add increasing concentrations of a primary amine analyte (e.g., butylamine, from 0 to 100 µM).

  • Incubation: Allow the solutions to incubate at room temperature for a set time (e.g., 15 minutes) to ensure the reaction reaches completion.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each concentration of the analyte, using the same excitation wavelength determined earlier.

  • Data Analysis: Plot the fluorescence intensity at λmax,em against the analyte concentration to generate a dose-response curve and determine the limit of detection (LOD).

Sensing Mechanism and Expected Data

The detection mechanism is based on the formation of a highly fluorescent Schiff base upon reaction with a primary amine, leading to a "turn-on" response.

G cluster_0 Sensing Mechanism Probe AminaFluor-1 (Weakly Fluorescent) Product Schiff Base Product (Highly Fluorescent) Probe->Product Reaction Analyte + Primary Amine (R-NH₂)

Caption: Turn-on fluorescence mechanism for amine detection.

Table 1: Representative Photophysical Data

PropertyAminaFluor-1 (Probe Alone)AminaFluor-1 + Analyte
λmax,abs (nm)350385
λmax,em (nm)440495
Stokes Shift (nm)90110
Quantum Yield (Φ)~0.05~0.65
AppearanceFaint Blue FluorescenceBright Green Fluorescence

Conclusion and Future Directions

This compound is a powerful and versatile platform for the development of bespoke fluorescent probes. The straightforward and robust synthetic protocols, combined with the scaffold's inherent modularity, allow researchers to rationally design sensors for a wide array of analytes. The detailed methodologies provided herein for the synthesis and characterization of an amine-sensitive probe serve as a foundational template that can be readily adapted. By substituting the recognition moiety attached to the formyl group or modifying the carboxylic acid, this core structure can be leveraged to create next-generation probes for applications spanning from biomedical diagnostics to environmental monitoring.[1][5]

References

Application Notes and Protocols for Polymerization Reactions Involving 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-4-(4-formylphenyl)benzoic acid in Advanced Polymer Synthesis

This compound is a bespoke monomer engineered for the synthesis of high-performance aromatic polymers. Its unique trifunctional nature, featuring a carboxylic acid, a formyl group, and a fluorine substituent, offers a versatile platform for creating polymers with tailored properties. The presence of the fluorine atom can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific solubility profiles.[1] The rigid aromatic backbone contributes to high glass transition temperatures and mechanical strength, making polymers derived from this monomer suitable for demanding applications in aerospace, electronics, and biomedical fields.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to harness the potential of this compound in the creation of advanced polyesters, polyamides, and polyimides. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying polymer chemistry.

Monomer Specifications

A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.

PropertyValue
IUPAC Name This compound
CAS Number 1261970-90-4[2]
Molecular Formula C₁₄H₉FO₃[2]
Molecular Weight 244.22 g/mol [3]
Appearance Solid
Purity ≥98%

Part 1: Synthesis of Aromatic Polyesters via Solution Polycondensation

The carboxylic acid functionality of this compound allows for its use as a diacid monomer in conjunction with a diol to form aromatic polyesters. The direct esterification method in a high-boiling point solvent is a common and effective technique for achieving high molecular weight polymers.[4]

Causality of Experimental Choices
  • Solvent: A high-boiling point aprotic polar solvent such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) is chosen to ensure the solubility of the monomers and the resulting polymer, and to facilitate the removal of water by-product at elevated temperatures.

  • Catalyst: A catalyst like p-Toluenesulfonic acid (p-TsOH) is used to accelerate the esterification reaction.

  • Azeotropic Water Removal: Toluene is introduced to form an azeotrope with the water generated during esterification, which is then removed using a Dean-Stark trap. This continuous removal of a by-product drives the reaction equilibrium towards the formation of the polymer, in accordance with Le Chatelier's principle.

  • Inert Atmosphere: The reaction is conducted under an inert nitrogen atmosphere to prevent oxidation of the monomers and polymer at high temperatures.

Experimental Protocol: Polyester Synthesis

Materials and Equipment:

  • This compound

  • Aromatic diol (e.g., Bisphenol A)

  • p-Toluenesulfonic acid (catalyst)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dean-Stark trap and condenser

  • Heating mantle with a temperature controller

  • Methanol for precipitation

Procedure:

  • Charging the Reactor: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, add this compound (1.0 eq), an aromatic diol (e.g., Bisphenol A, 1.0 eq), and p-TsOH (0.02 eq).

  • Solvent Addition: Add NMP and toluene (e.g., in a 3:1 v/v ratio) to the flask to dissolve the monomers.

  • Inert Atmosphere: Purge the system with dry nitrogen for 20-30 minutes to remove air. Maintain a gentle nitrogen flow throughout the reaction.

  • Esterification: Heat the reaction mixture to reflux (typically 140-160°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours, or until the theoretical amount of water has been collected.

  • Polycondensation: After the initial esterification, increase the temperature to 180-200°C to drive the reaction further and increase the molecular weight of the polymer. A noticeable increase in viscosity will be observed. Maintain this temperature for another 6-8 hours.

  • Recovery and Purification: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyester.

  • Washing and Drying: Collect the polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomers and catalyst, and dry it in a vacuum oven at 60-80°C for 24 hours.

Polyester_Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Purification A Charge Monomers & Catalyst B Add NMP/Toluene A->B C Purge with Nitrogen B->C D Heat to Reflux (140-160°C) C->D E Azeotropic Water Removal D->E 4-6h F Increase Temperature (180-200°C) E->F 6-8h G Cool to RT F->G H Precipitate in Methanol G->H I Filter, Wash, & Dry H->I

Caption: Workflow for Aromatic Polyester Synthesis.

Part 2: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties. The Yamazaki-Higashi reaction provides a mild and efficient method for the direct polycondensation of dicarboxylic acids and diamines using a phosphite-based activating system.[1]

Causality of Experimental Choices
  • Activating System: A combination of triphenyl phosphite (TPP) and pyridine acts as the activating agent, converting the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with the diamine.

  • Solvent and Additive: NMP is used as the solvent, and the addition of a salt like lithium chloride (LiCl) is crucial. LiCl improves the solubility of the aromatic polyamides by breaking down the strong intermolecular hydrogen bonds that would otherwise cause the polymer to precipitate prematurely.[1]

  • Low Temperature: The reaction is conducted at a relatively low temperature (around 100-115°C) to prevent side reactions and degradation, allowing for the formation of a high molecular weight polymer with a well-defined structure.

Experimental Protocol: Polyamide Synthesis

Materials and Equipment:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Methanol for precipitation

Procedure:

  • Charging the Reactor: To a dry three-neck flask under a nitrogen atmosphere, add this compound (1.0 eq), an aromatic diamine (1.0 eq), LiCl (5% w/v of NMP), and NMP.

  • Dissolution: Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reagents: Add pyridine (2.0 eq) and TPP (1.1 eq) to the solution.

  • Polycondensation: Heat the reaction mixture to 100-115°C and maintain this temperature for 3-5 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Recovery and Purification: After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the polyamide.

  • Washing and Drying: Collect the fibrous polymer by filtration, wash it extensively with hot water and then methanol to remove residual salts and solvent, and dry it under vacuum at 80-100°C for 24 hours.

Polyamide_Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Purification A Charge Monomers, LiCl, NMP B Stir to Dissolve A->B C Add Pyridine & TPP B->C D Heat to 100-115°C C->D E Maintain for 3-5 hours D->E F Cool to RT E->F G Precipitate in Methanol F->G H Filter, Wash, & Dry G->H

Caption: Workflow for Aromatic Polyamide Synthesis.

Part 3: Synthesis of Aromatic Polyimides via a Two-Stage Process

Polyimides are a class of high-performance polymers with exceptional thermal stability.[5][6] The synthesis typically involves a two-stage process: the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to form the final polyimide. To utilize this compound in polyimide synthesis, it must first be converted into a diamine or a dianhydride. The following protocol outlines the synthesis of a polyimide using a diamine derived from our monomer of interest.

Stage 1: Synthesis of a Diamine Monomer (Illustrative)

A plausible synthetic route to convert this compound into a diamine would involve amidation followed by a reduction. A detailed protocol for this specific transformation would require dedicated process development.

Stage 2: Polyimide Synthesis

This protocol assumes the availability of a custom diamine derived from this compound.

Causality of Experimental Choices
  • Two-Stage Process: This method allows for the formation of a processable poly(amic acid) precursor which can be cast into a film or shaped before being converted into the final, often insoluble, polyimide.[7]

  • Aprotic Polar Solvent: DMAc or NMP is used to dissolve the monomers and the poly(amic acid).

  • Low-Temperature Poly(amic acid) Formation: The initial reaction is carried out at a low temperature (0-25°C) to prevent premature imidization and to control the molecular weight of the poly(amic acid).

  • Chemical Imidization: A mixture of a dehydrating agent (acetic anhydride) and a catalyst (pyridine) is used to effect cyclization at room temperature, which is often preferred over thermal imidization to avoid potential side reactions at high temperatures.

Experimental Protocol: Polyimide Synthesis

Materials and Equipment:

  • Diamine derived from this compound

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • N,N-Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Ice bath

  • Methanol for precipitation

Procedure:

  • Poly(amic acid) Synthesis:

    • Dissolve the diamine monomer (1.0 eq) in dry DMAc in a three-neck flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Gradually add the aromatic dianhydride (1.0 eq) to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq).

    • Stir the mixture at room temperature for 12 hours. The polyimide may precipitate from the solution.

  • Recovery and Purification:

    • Pour the reaction mixture into a large volume of methanol to fully precipitate the polyimide.

    • Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven at 100-120°C for 24 hours.

Polyimide_Synthesis_Workflow cluster_paa Poly(amic acid) Formation cluster_imidization Chemical Imidization cluster_workup Purification A Dissolve Diamine in DMAc B Cool to 0°C A->B C Add Dianhydride B->C D Stir at RT for 12-24h C->D E Add Acetic Anhydride & Pyridine D->E F Stir at RT for 12h E->F G Precipitate in Methanol F->G H Filter, Wash, & Dry G->H

Caption: Workflow for Aromatic Polyimide Synthesis.

Conclusion

This compound is a highly versatile monomer for the synthesis of advanced aromatic polymers. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel polyesters, polyamides, and polyimides with unique properties. The strategic incorporation of this monomer can lead to materials with enhanced thermal stability, chemical resistance, and processability, opening up new possibilities in various high-performance applications.

References

Application Note & Protocol: A Scalable Synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid, a key building block in pharmaceutical and materials science. The protocol details a robust and scalable Suzuki-Miyaura coupling reaction between 2-Fluoro-4-bromobenzoic acid and 4-formylphenylboronic acid. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, process safety considerations, and a detailed experimental protocol.

Introduction: The Significance of this compound

This compound is a trifunctional molecule of significant interest in organic synthesis. The presence of a carboxylic acid, an aldehyde, and a fluorine atom on a biphenyl scaffold makes it a versatile intermediate for the synthesis of complex molecules. The fluorine substitution can enhance metabolic stability and binding affinity of target compounds, a desirable feature in drug discovery.[1] The aldehyde and carboxylic acid moieties offer orthogonal handles for further chemical transformations, enabling the construction of diverse molecular architectures for applications in medicinal chemistry and advanced materials.[2][3][4]

Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[6] For the synthesis of this compound, the Suzuki-Miyaura coupling of 2-Fluoro-4-bromobenzoic acid and 4-formylphenylboronic acid presents a direct and efficient route.

The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Process Safety and Hazard Analysis

A thorough understanding of potential hazards is critical for the safe scale-up of any chemical process. The Suzuki-Miyaura coupling, while generally considered robust, presents several hazards that must be addressed, particularly at a larger scale.

Exothermic Nature: Suzuki-Miyaura reactions can be significantly exothermic, and the rate of heat generation is dependent on factors such as the choice of reactants, solvent, base, and catalyst.[7][8] In a large-scale reaction, inadequate cooling can lead to a thermal runaway, potentially exceeding the boiling point of the solvent and causing a dangerous pressure build-up.[9] Therefore, careful monitoring of the internal reaction temperature and a well-designed cooling system are paramount. The use of reaction calorimetry is highly recommended during process development to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[9]

Reagent Hazards:

  • 2-Fluoro-4-bromobenzoic acid: This compound is an irritant to the eyes, respiratory system, and skin.[10][11][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[10] Handling should be performed in a well-ventilated fume hood.[12]

  • 4-Formylphenylboronic acid: This reagent may cause an allergic skin reaction.[13][14][15] It is crucial to avoid skin contact and inhalation of dust.[13][14]

  • Palladium Catalysts: Palladium on carbon can be flammable, especially when dry, and can ignite hydrogen/air or solvent/air mixtures.[16] It should be handled with care, and appropriate fire safety measures should be in place. Palladium compounds, in general, should be handled with care, and exposure should be minimized.

  • Bases: The bases used in Suzuki couplings, such as potassium carbonate or sodium carbonate, are irritants. Dust inhalation should be avoided.

  • Solvents: The choice of solvent will dictate specific fire and health hazards. Appropriate handling and storage procedures for the selected solvent system must be followed.

Oxygen Sensitivity: The palladium catalyst can be sensitive to oxygen, which can lead to catalyst deactivation and the formation of impurities. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 100 g of this compound.

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesPurity
2-Fluoro-4-bromobenzoic acid112704-79-7219.01100 g0.457>98%
4-Formylphenylboronic acid87199-17-5149.9475.3 g0.502>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.562.64 g0.0023>98%
Potassium Carbonate (anhydrous)584-08-7138.21126.3 g0.914>99%
1,4-Dioxane (anhydrous)123-91-188.111 L->99.8%
Deionized Water (degassed)7732-18-518.02250 mL--

Equipment:

  • 5 L, 3-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Inert gas (Nitrogen or Argon) inlet

  • Heating mantle with temperature controller

  • Appropriate glassware for work-up and filtration

  • Rotary evaporator

Experimental Workflow:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with 2-Fluoro-4-bromobenzoic acid, 4-formylphenylboronic acid, and K2CO3 B Purge with inert gas A->B C Add anhydrous 1,4-dioxane and degassed water B->C D Add Pd(PPh3)4 catalyst C->D E Heat to 85-90 °C with stirring D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature F->G Upon completion H Filter off inorganic salts G->H I Concentrate filtrate H->I J Acidify with HCl I->J K Filter the precipitate J->K L Wash with water K->L M Recrystallize from ethanol/water L->M N Dry under vacuum M->N O Characterize the final product N->O

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an inert gas inlet, add 2-Fluoro-4-bromobenzoic acid (100 g, 0.457 mol), 4-formylphenylboronic acid (75.3 g, 0.502 mol), and anhydrous potassium carbonate (126.3 g, 0.914 mol).

    • Seal the flask and purge with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

    • Through a cannula, add anhydrous 1,4-dioxane (1 L) and degassed deionized water (250 mL) to the flask.

    • Stir the mixture to form a suspension.

    • Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (2.64 g, 0.0023 mol).

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 85-90 °C using a heating mantle.

    • Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-Fluoro-4-bromobenzoic acid) is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the inorganic salts and the palladium catalyst. Wash the filter cake with a small amount of 1,4-dioxane.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the majority of the 1,4-dioxane.

    • To the remaining aqueous solution, slowly add 2M hydrochloric acid with stirring until the pH is approximately 2-3. A precipitate will form.

    • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any remaining salts.

  • Purification:

    • The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 50 °C to a constant weight.

Expected Yield and Characterization:

  • Expected Yield: 85-95 g (80-90% yield)

  • Appearance: Off-white to pale yellow solid

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The purity should be assessed by HPLC.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. By following the outlined procedure and adhering to the safety precautions, researchers can reliably produce this valuable intermediate on a larger scale. The provided scientific rationale and hazard analysis aim to equip scientists with the necessary knowledge for a safe and successful scale-up.

References

Application Notes and Protocols for 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-(4-formylphenyl)benzoic acid is a versatile bi-functional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a biphenyl core with orthogonal carboxylic acid and aldehyde functionalities, combined with the metabolic stability often conferred by the fluorine substituent, makes it a valuable building block for the synthesis of complex molecular architectures. The aldehyde group serves as a handle for transformations such as reductive amination to introduce diverse amine-containing fragments, while the carboxylic acid allows for amide bond formation, esterification, or other derivatizations. This unique combination of reactive sites enables its use in the construction of novel heterocyclic scaffolds, covalent inhibitors, and functionalized polymers.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. This document details its physicochemical properties, safe handling procedures, and provides robust, step-by-step protocols for its application in two key synthetic transformations: Suzuki-Miyaura coupling for its synthesis and subsequent reductive amination for its derivatization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₉FO₃[1][2]
Molecular Weight 244.22 g/mol [3][4]
Appearance White to off-white solid[5]
Purity (Typical) ≥95%[4]
Synonyms 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid[3]

Safety and Handling

Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound. While specific data for this exact molecule is limited, the following guidelines are based on safety information for structurally related compounds.[6][7][8][9]

General Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid inhalation of dust and contact with skin and eyes.[6][9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][9]

  • If skin contact occurs, wash off with soap and plenty of water.[8][9]

Storage:

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

  • For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. These are well-established procedures that can be adapted to specific research needs.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10][11][12] This protocol describes the coupling of 4-formylphenylboronic acid with a suitable 2-fluoro-4-halobenzoic acid derivative.

Suzuki_Coupling reagents Reagents: - 2-Fluoro-4-bromobenzoic acid - 4-Formylphenylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/EtOH/H₂O) reaction_setup Reaction Setup: - Combine reagents in a flask - Degas with Argon - Heat to reflux reagents->reaction_setup 1. workup Workup: - Cool to RT - Acidify with HCl - Extract with Ethyl Acetate reaction_setup->workup 2. purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize or Column Chromatography workup->purification 3. product Product: This compound purification->product 4. Reductive_Amination reagents Reagents: - this compound - Primary Amine (e.g., Benzylamine) - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., Dichloromethane) imine_formation Imine Formation: - Combine aldehyde and amine - Stir at RT reagents->imine_formation 1. reduction Reduction: - Add reducing agent - Stir until completion imine_formation->reduction 2. workup Workup: - Quench with water - Extract with organic solvent reduction->workup 3. purification Purification: - Dry and concentrate - Column Chromatography workup->purification 4. product Product: Corresponding Secondary Amine purification->product 5.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid. This valuable biaryl compound is a crucial building block in the development of novel therapeutics and functional materials. The most common and versatile method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve your reaction yields.

I. Overview of the Suzuki-Miyaura Coupling for this compound Synthesis

The synthesis of this compound typically involves the palladium-catalyzed cross-coupling of 2-fluoro-4-bromobenzoic acid (or a related halide) with 4-formylphenylboronic acid . The general reaction scheme is depicted below:

The Suzuki-Miyaura reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1] However, achieving high yields and purity can be challenging due to various factors that will be addressed in this guide.

II. Troubleshooting Guide: Addressing Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound via Suzuki-Miyaura coupling can stem from several sources. A systematic approach to troubleshooting is crucial.

  • Reagent Quality and Stability:

    • 4-Formylphenylboronic Acid: This reagent can be susceptible to degradation, particularly through protodeboronation (the replacement of the boronic acid group with a hydrogen atom), which is a common side reaction.[2][3] It is advisable to use fresh, high-purity boronic acid. If you suspect degradation, consider converting it to a more stable boronic ester, such as a pinacol ester.[2]

    • 2-Fluoro-4-bromobenzoic Acid: Ensure the purity of your aryl halide. The reactivity of the halide is a significant factor, with the general trend being I > Br > Cl.[2] While bromides are common, if you are using a chloride, a more active catalyst system will be necessary.[4]

    • Palladium Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[2] Always use fresh, properly stored catalysts and ligands under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that the reaction is carried out under a positive pressure of this gas.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen in the solvent can deactivate the catalyst.[2] The choice and purity of the base are also critical.

Q2: I am observing significant amounts of 4-formylbenzaldehyde as a byproduct. What is causing this and how can I prevent it?

A2: The presence of 4-formylbenzaldehyde indicates that protodeboronation of your 4-formylphenylboronic acid is a major competing reaction. This is a common issue, especially with electron-deficient boronic acids.[2]

Here are strategies to minimize protodeboronation:

  • Choice of Base: The base plays a dual role: it activates the boronic acid for transmetalation but can also promote protodeboronation.[5] A weaker base or a careful choice of base can be beneficial. For instance, potassium phosphate (K₃PO₄) is often a good choice.[6]

  • Use of More Stable Boron Reagents: As mentioned before, converting the boronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate can protect it from premature decomposition.[2][4] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[7]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2] Consider running a time-course study to determine the optimal reaction time.

Q3: My crude product shows a significant amount of a symmetrical biaryl impurity, likely 4,4'-diformylbiphenyl. What is this and how do I avoid it?

A3: The formation of 4,4'-diformylbiphenyl is due to the homocoupling of 4-formylphenylboronic acid. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[8]

To suppress homocoupling:

  • Thorough Degassing: Rigorous deoxygenation of your reaction mixture and solvent is essential to prevent the oxidation of the Pd(0) catalyst to Pd(II).[8]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.

  • Stoichiometry Control: Using a slight excess of the aryl halide can sometimes help to ensure that the oxidative addition of the aryl halide to the Pd(0) catalyst is favored over the processes that lead to homocoupling.

Q4: The reaction is not going to completion, and I am recovering a significant amount of starting materials. What can I do to improve conversion?

A4: Incomplete conversion can be due to catalyst deactivation, insufficient reactivity of the coupling partners, or suboptimal reaction conditions.

  • Catalyst System Optimization:

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[8][9] For challenging couplings, consider screening different phosphine ligands. Bulky, electron-rich ligands like SPhos or other Buchwald-type ligands can be very effective, especially for less reactive aryl chlorides.[4][10]

    • Catalyst Loading: While a low catalyst loading is desirable, for difficult reactions, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary.[11]

  • Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.[2] Microwave irradiation can be a useful technique to rapidly heat the reaction and often leads to shorter reaction times and improved yields.[12]

  • Solvent System: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used. The water is important for dissolving the inorganic base and facilitating the transmetalation step.[8] Experimenting with different solvent ratios or different organic solvents may be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for this synthesis?

A1: There is no single "best" combination, as the optimal choice depends on the specific substrates and reaction conditions. However, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) precatalyst like Pd₂(dba)₃ in combination with a phosphine ligand. For this specific transformation, ligands such as PPh₃ can be effective, but for higher yields and to overcome challenges with less reactive substrates, more electron-rich and bulky ligands like SPhos or other biaryl phosphine ligands are often superior.[10]

Q2: Which base should I use and why?

A2: The base is essential for the activation of the boronic acid.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the reaction rate and the extent of side reactions. K₃PO₄ is often a good choice as it is effective and can help to minimize protodeboronation.[6] Cs₂CO₃ is a stronger base and can be effective for more challenging couplings.

Q3: How do I effectively degas my reaction mixture?

A3: Proper degassing is critical for the success of the Suzuki-Miyaura coupling. A common and effective method is the "freeze-pump-thaw" technique, where the reaction mixture is frozen with liquid nitrogen, evacuated under high vacuum, and then allowed to thaw under an inert atmosphere. This cycle should be repeated at least three times. A simpler method for smaller scale reactions is to bubble a stream of an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[2]

IV. Experimental Protocol and Data

Detailed Step-by-Step Methodology

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-4-bromobenzoic acid (1.0 mmol, 1.0 eq.), 4-formylphenylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Table of Reaction Parameters
ParameterRecommended Starting ConditionsPotential Optimizations
Aryl Halide 2-Fluoro-4-bromobenzoic acid2-Fluoro-4-iodobenzoic acid for higher reactivity
Boronic Acid 4-Formylphenylboronic acid4-Formylphenylboronic acid pinacol ester
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, Pd(PPh₃)₄
Ligand SPhos (4 mol%)PPh₃, other Buchwald ligands
Base K₃PO₄ (2 eq.)K₂CO₃, Cs₂CO₃
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water, THF/Water
Temperature 80-100 °CRoom temperature to 120 °C (or microwave)

V. Visualizing the Process: Diagrams

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex (Ar-Pd-X) Pd(II) Complex (Ar-Pd-X) Pd(0)L2->Pd(II) Complex (Ar-Pd-X) Oxidative Addition (Ar-X) Pd(II) Complex (Ar-Pd-OR') Pd(II) Complex (Ar-Pd-OR') Pd(II) Complex (Ar-Pd-X)->Pd(II) Complex (Ar-Pd-OR') Ligand Exchange (Base) Pd(II) Complex (Ar-Pd-Ar') Pd(II) Complex (Ar-Pd-Ar') Pd(II) Complex (Ar-Pd-OR')->Pd(II) Complex (Ar-Pd-Ar') Transmetalation (Ar'-B(OR)2) Pd(II) Complex (Ar-Pd-Ar')->Pd(0)L2 Regeneration Product Product Pd(II) Complex (Ar-Pd-Ar')->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield CheckReagents Check Reagent Quality (Freshness, Purity) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvents) Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) Start->AnalyzeByproducts OptimizeCatalyst Optimize Catalyst System (Ligand, Loading) CheckReagents->OptimizeCatalyst CheckConditions->OptimizeCatalyst Protodeboronation Protodeboronation? AnalyzeByproducts->Protodeboronation Homocoupling Homocoupling? AnalyzeByproducts->Homocoupling Protodeboronation->Homocoupling No OptimizeBaseSolvent Optimize Base/Solvent Protodeboronation->OptimizeBaseSolvent Yes Homocoupling->CheckConditions Yes Homocoupling->OptimizeCatalyst No OptimizeTempTime Optimize Temperature/Time OptimizeCatalyst->OptimizeTempTime OptimizeBaseSolvent->OptimizeTempTime Success Improved Yield OptimizeTempTime->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

VI. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--

  • ResearchGate. Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. --INVALID-LINK--

  • The Journal of Organic Chemistry. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. --INVALID-LINK--

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. --INVALID-LINK--

  • ProQuest. Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds. --INVALID-LINK--

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--

  • ResearchGate. The Slow-Release Strategy in Suzuki–Miyaura Coupling. --INVALID-LINK--

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. --INVALID-LINK--

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. --INVALID-LINK--

  • Accounts of Chemical Research. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. --INVALID-LINK--

  • FAO AGRIS. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. --INVALID-LINK--

  • Chemistry. Cross-Coupling Reactions. --INVALID-LINK--

  • DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. --INVALID-LINK--

  • MilliporeSigma. Cross-Coupling Reactions Guide. --INVALID-LINK--

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--

  • BenchChem. Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. --INVALID-LINK--

  • Ossila. 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. --INVALID-LINK--

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. --INVALID-LINK--

  • PubMed Central. 4-Fluoro-2-(phenylamino)benzoic acid. --INVALID-LINK--

  • CymitQuimica. This compound. --INVALID-LINK--

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--

  • ResearchGate. Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. --INVALID-LINK--

  • Organic Syntheses. p-FLUOROBENZOIC ACID. --INVALID-LINK--

  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. --INVALID-LINK--

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. --INVALID-LINK--

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. --INVALID-LINK--

  • BenchChem. Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. --INVALID-LINK--

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. --INVALID-LINK--

References

Technical Support Center: Purification of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-(4-formylphenyl)benzoic acid is a key trifunctional building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of a carboxylic acid, an aldehyde, and a fluorine atom on a biphenyl scaffold, allowing for diverse and selective synthetic transformations. However, its purification from complex reaction mixtures, particularly following Suzuki-Miyaura cross-coupling reactions, presents unique challenges. This guide provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during the purification of this valuable intermediate.

Part 1: Understanding the Challenge - Common Impurities and Properties

Effective purification begins with understanding the target molecule and its likely contaminants. The primary route to this compound is the Suzuki-Miyaura coupling of a 2-fluoro-4-halobenzoic acid (or its ester) with 4-formylphenylboronic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₉FO₃[1][2]
Molecular Weight 244.22 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point ~221-223 °C (Varies with purity)[1]
Solubility Sparingly soluble in water (0.51 g/L at 25°C); Soluble in organic solvents like methanol, ethanol, and chloroform.[1]
pKa ~3-4 (Estimated based on benzoic acid)N/A

The most common impurities are byproducts of the Suzuki reaction. Identifying these is the first step in designing a purification strategy.[3]

Potential Impurities from Synthesis:

  • Starting Materials: Unreacted 2-fluoro-4-halobenzoic acid and/or 4-formylphenylboronic acid.

  • Homocoupled Byproducts: Biphenyl-4,4'-dicarbaldehyde (from the boronic acid) and difluorobiphenyl dicarboxylic acid (from the aryl halide).

  • Protodehalogenation/Deborylation Products: 2-Fluorobenzoic acid or benzaldehyde, formed when the aryl halide or boronic acid, respectively, reacts with a hydrogen source instead of coupling.[3]

  • Palladium Catalyst Residues: Residual palladium, often appearing as a black or grey solid (palladium black).[3]

  • Base Residues: Inorganic salts (e.g., K₃PO₄, Na₂CO₃) from the reaction.

Suzuki_Byproducts cluster_reactants Reactants cluster_catalyst Catalytic System cluster_impurities Common Impurities A 2-Fluoro-4-bromobenzoic Acid Product Desired Product This compound A->Product I1 Unreacted Starting Materials A->I1 Incomplete Reaction I3 Protodehalogenation Byproduct (2-Fluorobenzoic acid) A->I3 Side Reaction B 4-Formylphenylboronic Acid B->Product B->I1 Incomplete Reaction I2 Homocoupled Byproducts B->I2 Self-Coupling C Pd Catalyst + Ligand C->Product I4 Catalyst Residues (Palladium Black) C->I4 Precipitation D Base (e.g., K3PO4) D->Product

Caption: Potential byproducts from Suzuki-Miyaura synthesis.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

FAQ Section A: Recrystallization Issues

Q1: I performed an aqueous work-up, but my crude product is an intractable gum or oil instead of a solid. What happened?

A1: This is a classic sign of residual organic solvent or the presence of low-melting point impurities that are depressing the melting point of your product.

  • Causality: During extraction, solvents like ethyl acetate or DCM can become trapped within the crude solid upon rapid evaporation. Furthermore, homocoupled byproducts or unreacted starting materials can form a eutectic mixture with your product.

  • Troubleshooting Steps:

    • Trituration: Before attempting full recrystallization, try triturating the crude material. Suspend the gum in a non-polar solvent where your product is insoluble but the impurities might be (e.g., hexanes or diethyl ether). Stir vigorously. This can often wash away greasy impurities and induce solidification of the desired product.

    • Solvent Choice: Ensure your extraction solvent is thoroughly removed under high vacuum. Consider co-evaporation with a solvent like toluene to azeotropically remove residual water or other solvents.

    • Proceed to Chromatography: If trituration fails, the impurity load is likely too high for effective recrystallization. Direct purification by column chromatography is the recommended next step.

Q2: My product won't crystallize from solution, even after cooling in an ice bath. What should I do?

A2: Supersaturation has been achieved, but crystal nucleation is kinetically hindered. You need to induce crystallization.

  • Causality: For crystallization to occur, molecules must arrange into a stable crystal lattice. High purity, very slow cooling, and a clean flask can sometimes inhibit the formation of an initial nucleation site.

  • Troubleshooting Steps:

    • Scratch Method: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation point for crystal growth.[4]

    • Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the supersaturated solution. This provides a perfect template for further crystallization.

    • Reduce Solvent Volume: It's possible you added too much solvent. Gently heat the solution to evaporate a small portion of the solvent to increase the concentration, then attempt to cool and crystallize again.[4]

    • Introduce a Non-Solvent: If using a single solvent system (e.g., ethanol), you can slowly add a "non-solvent" in which your product is insoluble (e.g., water) dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached. Heating slightly to clarify and then cooling slowly can yield excellent crystals.

Q3: After recrystallization, my product purity (by NMR/LC-MS) has barely improved. Why?

A3: This indicates an inappropriate choice of solvent system where the impurities have similar solubility profiles to your product.

  • Causality: The principle of recrystallization relies on a significant difference in solubility between the desired compound and impurities at different temperatures.[5] If both are highly soluble when hot and poorly soluble when cold, they will co-precipitate.

  • Troubleshooting Steps:

    • Re-evaluate Solvent: An ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. For this compound, consider solvent pairs like Ethanol/Water, Acetone/Water, or Isopropanol/Hexane.[4][6]

    • Impurity Profile: Identify the main impurity. If it is the homocoupled biphenyl-dicarbaldehyde (a non-acidic, less polar compound), a solvent system that keeps it in solution upon cooling is needed. If the impurity is unreacted 2-fluoro-4-halobenzoic acid (similar polarity), recrystallization may be insufficient.

    • Switch to Chromatography: When co-precipitation is a persistent issue, column chromatography is the superior method for separating compounds with similar properties.[7]

FAQ Section B: Column Chromatography Issues

Q4: My compound is streaking or "tailing" badly on the silica column. How can I get sharp bands?

A4: This is characteristic of strong, undesirable interactions between your acidic compound and the stationary phase.

  • Causality: Silica gel is weakly acidic due to surface silanol (Si-OH) groups. The carboxylic acid on your molecule can deprotonate and interact ionically with the silica, leading to a slow, continuous elution process known as tailing. This is a common issue with acidic compounds.[8]

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent mixture (e.g., Hexane/Ethyl Acetate/1% Acetic Acid). The excess acid protonates the silica surface and ensures your compound remains in its neutral, less polar form, minimizing ionic interactions and leading to sharper peaks.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like C18 (reversed-phase chromatography).

Q5: I can't achieve good separation between my product and a key impurity. What should I try next?

A5: Your mobile phase polarity is not optimized for this specific separation.

  • Causality: Separation on a column depends on the differential partitioning of compounds between the stationary and mobile phases.[7] If the eluent is too polar ("too strong"), all compounds will move quickly with the solvent front (low Rf). If it's not polar enough ("too weak"), all compounds will remain adsorbed to the silica (low Rf).

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, find the optimal eluent using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.25-0.35 for your desired product. This provides the best resolution on a column. Test various ratios of a non-polar solvent (e.g., Hexanes, Toluene) and a polar solvent (e.g., Ethyl Acetate, Acetone).

    • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), use a gradient. Start with a less polar eluent to wash off non-polar impurities (like homocoupled byproducts). Then, slowly increase the percentage of the polar solvent to elute your product, leaving more polar impurities behind.

    • Change Solvent System: Sometimes, changing the nature of the solvents, even at the same overall polarity, can dramatically affect selectivity. For example, switching from an Ethyl Acetate/Hexane system to a DCM/Methanol system can alter the specific interactions and improve separation.

Table 2: Recommended Starting Conditions for TLC & Column Chromatography

Solvent System (v/v)Target CompoundTypical Rf on SilicaNotes
70:30 Hexanes:Ethyl AcetateHomocoupled byproducts (less polar)0.6 - 0.8Useful for initial column flush.
50:50 Hexanes:Ethyl Acetate + 1% Acetic AcidDesired Product ~0.3 Good starting point for column elution.
100% Ethyl Acetate + 1% Acetic AcidUnreacted boronic acid (more polar)0.0 - 0.1Elutes highly polar impurities.
95:5 DCM:Methanol + 0.5% Acetic AcidDesired Product ~0.4 Alternative system if acetate esters fail.

Part 3: Optimized Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective when the crude product is >85% pure and crystalline.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, water). Find a solvent that dissolves the solid poorly at room temperature but completely upon heating. An ethanol/water mixture is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol to just dissolve the solid completely at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (the same ethanol/water ratio).

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the most robust method for purifying mixtures with significant impurities.

  • TLC Analysis: Determine the optimal eluent system as described in Q5. A good starting point is 50:50 Hexanes:Ethyl Acetate with 1% acetic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet-packing" method is preferred to avoid air bubbles).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique prevents band broadening and improves resolution. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a solvent mixture slightly less polar than your optimal TLC eluent (e.g., start with 70:30 Hexanes:EtOAc if your running eluent is 50:50). Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent to elute your product. A typical gradient might be:

    • Column Volumes 1-3: 80:20 Hexanes:EtOAc (elutes non-polar impurities)

    • Column Volumes 4-10: 50:50 Hexanes:EtOAc + 1% Acetic Acid (elutes the product)

    • Column Volumes 11-12: 100% EtOAc (washes off highly polar impurities)

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., EtOAc/Water Extraction, Acidification to pH 2-3) Start->Workup Crude_Solid Isolate Crude Solid Workup->Crude_Solid Purity_Check Assess Purity (TLC, Crude NMR) Crude_Solid->Purity_Check Trituration Triturate with Hexanes/Ether Crude_Solid->Trituration If Oily/Gummy Recrystallize Recrystallization (e.g., EtOH/Water) Purity_Check->Recrystallize >85% Pure & Crystalline Column Flash Column Chromatography (Silica Gel, Acidified Eluent) Purity_Check->Column <85% Pure or Oily Trituration->Purity_Check Pure_Product Pure Product (>98%) Recrystallize->Pure_Product Column->Pure_Product

Caption: Decision workflow for purification strategy.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoro-4-(4-formylphenyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reactions and achieve high-purity products.

The synthesis of these bifunctional aromatic compounds, which are valuable building blocks in medicinal chemistry and materials science, often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While powerful, this reaction is susceptible to several side reactions that can diminish yield and complicate purification. This guide provides expert insights into identifying and mitigating these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound derivatives via Suzuki-Miyaura coupling.

Issue 1: Low Yield of the Desired Cross-Coupled Product

You've run the Suzuki coupling between a boronic acid/ester and an aryl halide, but the yield of your target this compound derivative is significantly lower than expected.

Possible Cause 1: Protodeboronation of the Boronic Acid

  • Explanation: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly problematic with electron-deficient or some heteroaryl boronic acids.[2] The reaction conditions, especially the presence of water and the basicity of the medium, can influence the rate of this undesired reaction.[1]

  • Solution:

    • Use a More Stable Boron Reagent: Consider using boronic esters, such as pinacol esters (Bpin) or MIDA boronates, which are generally more stable than boronic acids and can provide a slow, controlled release of the boronic acid during the reaction, minimizing its decomposition.[1][3]

    • Anhydrous Conditions: While some water is often beneficial for the Suzuki reaction, excessive amounts can promote protodeboronation. Using carefully dried solvents and reagents can be advantageous. Some modern methods even utilize completely anhydrous conditions.[2]

    • Optimize the Base: The choice and concentration of the base are critical. A weaker base or a phosphate-based system might be less prone to inducing protodeboronation.

Possible Cause 2: Dehalogenation of the Aryl Halide

  • Explanation: The aryl halide starting material can undergo dehalogenation, where the halogen atom is replaced by a hydrogen atom. This side reaction can occur after the oxidative addition step in the catalytic cycle.[2]

  • Solution:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination over pathways leading to dehalogenation.[4]

    • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can favor side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Issue 2: Significant Formation of a Symmetrical Biaryl Byproduct (Homocoupling)

Analysis of your crude product (e.g., by TLC, LC-MS, or NMR) reveals a significant amount of a symmetrical biaryl byproduct, which corresponds to the coupling of two molecules of your boronic acid reagent.

  • Explanation: This side reaction, known as homocoupling, is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[3] These Pd(II) species can then mediate the homocoupling of the boronic acid.[4][5][6] Using a Pd(II) precatalyst without efficient in-situ reduction to Pd(0) can also exacerbate this issue.[4][6]

  • Solution:

    • Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen.[6] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period.[5]

    • Choice of Palladium Source: Whenever possible, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for an in-situ reduction step.[4] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure efficient reduction to Pd(0).

    • Addition of a Mild Reducing Agent: The inclusion of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.[3][5]

Issue 3: Presence of an Impurity with a Missing Fluoro Group (Desfluoro Impurity)

You have isolated your product, but characterization reveals the presence of an impurity where the fluorine atom on the benzoic acid ring has been replaced by a hydrogen.

  • Explanation: While less common than other side reactions, defluorination can occur under certain conditions, potentially involving radical mechanisms or interactions with the palladium catalyst. The presence of a desfluoro impurity in the starting material, 2-fluoro-4-bromobenzoic acid, could also carry through the synthesis.

  • Solution:

    • Purity of Starting Materials: Ensure the high purity of your starting 2-fluoro-4-halobenzoic acid. Analyze the starting material by a sensitive technique like GC-MS or LC-MS to check for any desfluoro contaminants.

    • Optimize Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may help to suppress this side reaction.

    • Purification: Careful purification by column chromatography or recrystallization may be necessary to separate the desired fluoro-substituted product from its desfluoro analog.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki-Miyaura coupling reaction?

A1: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step typically requires activation of the boron reagent by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Both Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Both Ar'-B(OR)₂ + Base Transmetal Transmetalation PdII_Both->Pd0 Product Ar-Ar' (Product) PdII_Both->Product RedElim Reductive Elimination ArylHalide Ar-X (Aryl Halide) BoronicAcid Ar'-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Q2: Which aryl halide (I, Br, Cl, or OTf) is best for this synthesis?

A2: The reactivity of the aryl halide in the oxidative addition step generally follows the order: I > OTf > Br >> Cl.[8]

  • Aryl Iodides: Are the most reactive but can be more expensive.

  • Aryl Bromides: Offer a good balance of reactivity and cost and are commonly used.

  • Aryl Chlorides: Are less reactive and often require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands and stronger bases to achieve good results.[7]

  • Aryl Triflates (OTf): Are also highly reactive and are good alternatives to iodides.

For the synthesis of this compound, starting with either 4-bromo-2-fluorobenzoic acid or 4-iodo-2-fluorobenzoic acid is a common and reliable strategy.

Q3: Can the aldehyde (formyl) group interfere with the reaction?

A3: The formyl group is generally well-tolerated under Suzuki coupling conditions. However, under strongly basic conditions or with certain substrates, side reactions like aldol condensations could potentially occur.[9] It is advisable to use moderate bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ and to keep the reaction temperature as low as is practical for the coupling to proceed efficiently.

Diagram: Common Side Reactions in Suzuki Coupling

Side_Reactions cluster_reactants Starting Materials cluster_side_products Side Products ArylHalide Ar-X DesiredProduct Desired Product (Ar-Ar') ArylHalide->DesiredProduct Suzuki Coupling (Pd(0), Base) Dehalogenation Dehalogenation (Ar-H) ArylHalide->Dehalogenation Hydride Source BoronicAcid Ar'-B(OH)₂ BoronicAcid->DesiredProduct Suzuki Coupling (Pd(0), Base) Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation H₂O, Base

Caption: Overview of desired and major undesired reaction pathways.

Recommended Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling to synthesize a this compound derivative. Optimization may be required based on the specific substrates used.

Materials:

  • 2-Fluoro-4-bromobenzoic acid (or corresponding iodide/triflate)

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene

  • Water (degassed)

Procedure:

  • Degassing: Sparge toluene and water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-bromobenzoic acid (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and finely ground K₃PO₄ (3.0 eq.).

  • Catalyst Preparation: In a separate small vial, weigh out Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Add a small amount of degassed toluene to form a slurry.

  • Reaction Assembly: Evacuate and backfill the main reaction flask with argon or nitrogen three times. Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene:water).

  • Initiation: Add the catalyst slurry to the reaction mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure this compound derivative.

Quantitative Data Summary

The following table summarizes typical issues and the expected impact of corrective actions.

IssueCommon CauseCorrective ActionExpected Outcome
Low Yield ProtodeboronationUse pinacol ester instead of boronic acid.Increased yield by preventing premature decomposition of the boron reagent.
Homocoupling Oxygen in the reactionRigorous degassing + use of Pd(0) source.Reduction of symmetrical biaryl byproduct from >10% to <2%.[5][6]
Incomplete Reaction Inactive CatalystUse bulky, electron-rich ligands (e.g., SPhos).Drive reaction to completion, especially with less reactive aryl chlorides.
Dehalogenation High TemperatureReduce reaction temperature from 110 °C to 80 °C.Minimize the formation of the dehalogenated side product.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific Suzuki-Miyaura cross-coupling reaction. The unique combination of an electron-deficient aryl fluoride backbone with reactive carboxylic acid and aldehyde functionalities presents distinct challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. The answers are grounded in mechanistic principles to help you make informed decisions.

Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

A1: Failure to achieve conversion in this system typically points to suboptimal activity of the catalytic cycle. The molecule's electronic properties—specifically the electron-withdrawing nature of the fluorine, carboxylic acid, and formyl groups—make the oxidative addition step particularly challenging if you are starting from an aryl chloride or bromide. Let's break down the critical variables.

1. The Catalyst System (Palladium Precursor & Ligand): Standard catalysts like Pd(PPh₃)₄ are often insufficient for this electron-deficient and sterically demanding substrate. The key is to use a catalyst system that promotes the formation of a highly reactive, low-coordinate Pd(0) species.

  • Expertise & Causality: Bulky, electron-rich phosphine ligands are essential. They accelerate both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.[1][2] N-Heterocyclic Carbenes (NHCs) are also excellent choices due to their strong electron-donating ability and high stability.[1]

  • Recommended Action: Switch to a modern catalyst system. Buchwald's biarylphosphine ligands or NHC-based systems are the industry standard for such challenging couplings.[3][4]

Table 1: Recommended Catalyst Systems for Initial Screening

Catalyst SystemPd Precursor (mol%)Ligand (mol%)Rationale & Key Features
Buchwald System 1 Pd(OAc)₂ (1-2%)SPhos (2-4%)Excellent for electron-deficient aryl halides. Promotes fast oxidative addition.[1]
Buchwald System 2 Pd₂(dba)₃ (1-2%)XPhos (2-4%)Highly active and versatile. Often successful when other ligands fail.
NHC System PEPPSI™-IPr (2-3%)(Pre-formed)High thermal stability and activity. Excellent for aryl chlorides.[5]
Palladacycle G4-XPhos Precatalyst (2-3%)(Pre-formed)Air- and moisture-stable precatalyst that reliably generates the active Pd(0) species.

2. The Base: The base plays a multifaceted role: it activates the boronic acid for transmetalation and must also neutralize the acidic proton of the benzoic acid.[6][7][8]

  • Expertise & Causality: An insufficient amount of base will stall the reaction, as the acidic substrate will consume it, preventing the formation of the reactive borate species. Furthermore, the carboxylate anion formed can coordinate to the palladium center, acting as a catalyst poison.[9]

  • Recommended Action:

    • Use a minimum of 3.0 equivalents of base . One equivalent is consumed by the carboxylic acid, and two are needed to drive the catalytic cycle.

    • Potassium phosphate (K₃PO₄) is an excellent first choice. It is strong enough to be effective but generally avoids side reactions like aldehyde degradation.[1] Cesium carbonate (Cs₂CO₃) is another strong alternative.

3. Reaction Temperature & Solvent: Electron-deficient aryl halides often require more thermal energy to overcome the activation barrier for oxidative addition.

  • Recommended Action:

    • If using solvents like THF, consider switching to higher-boiling point solvents such as dioxane, toluene, or DMF .[1][10]

    • Ensure the reaction temperature is adequate, typically in the 80-110 °C range.

    • Microwave irradiation can be a powerful tool to rapidly screen conditions and drive difficult couplings to completion.[1]

Troubleshooting Workflow: Low or No Conversion

G cluster_solutions Solutions Start Problem: Low/No Conversion Catalyst Is the catalyst system a Pd(0) source with a bulky, electron-rich ligand? (e.g., SPhos, XPhos, NHC) Start->Catalyst Base Is the base strong enough and in sufficient excess? (e.g., K3PO4, >=3 eq.) Catalyst->Base No Sol_Cat Action: Switch to Pd(OAc)2/SPhos or a G3/G4 precatalyst. Catalyst->Sol_Cat Yes Temp Is the temperature high enough? (80-110 °C in Dioxane/Toluene) Base->Temp No Sol_Base Action: Use K3PO4 (3-4 eq.) or Cs2CO3 (3 eq.). Base->Sol_Base Yes Result Reaction Optimized Temp->Result Yes Sol_Temp Action: Increase temperature. Switch to higher-boiling solvent. Consider microwave irradiation. Temp->Sol_Temp No

Caption: A logical workflow for troubleshooting failed reactions.

Q2: I'm observing significant byproduct formation, mainly homocoupling and protodeboronation. How can I minimize these side reactions?

A2: Byproduct formation signals that a side reaction is competing kinetically with your desired cross-coupling. The key is to identify the cause and adjust conditions to favor the productive pathway.

  • Homocoupling of the Boronic Acid: This side reaction, which produces a biphenyl species from two molecules of your boronic acid partner, is frequently mediated by the presence of oxygen.[11] Oxygen can re-oxidize the Pd(0) catalyst, leading to a catalytic cycle that favors homocoupling.

    • Solution: Rigorous degassing of your reaction mixture is non-negotiable. Use at least three freeze-pump-thaw cycles for sealed-tube reactions or sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source (like water), replacing it with a hydrogen atom.[5] This is a particularly common issue with electron-deficient arylboronic acids.

    • Solution 1 - Use Boronate Esters: Convert the boronic acid to its corresponding pinacol ester. Boronate esters are significantly more stable to hydrolysis but are still sufficiently reactive for cross-coupling.

    • Solution 2 - Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can suppress protodeboronation. Use an anhydrous solvent (e.g., dry toluene) with a base like potassium tert-butoxide (KOtBu).

    • Solution 3 - Highly Active Catalyst: A more active catalyst system (see Table 1) can accelerate the desired cross-coupling to outcompete the slower protodeboronation pathway.

  • Dehalogenation: In this process, the starting aryl halide is reduced, replacing the halide with a hydrogen atom. This can occur via a competing pathway after oxidative addition.[5]

    • Solution: This side reaction can be sensitive to the choice of base and solvent. Screening different bases (e.g., switching from a carbonate to a phosphate) or solvents can often mitigate this issue.

Table 2: Common Byproducts and Mitigation Strategies

ByproductCommon Cause(s)Recommended Solution(s)
Boronic Acid Homocoupling Presence of molecular oxygen (O₂)[11]Rigorously degas solvent and reaction mixture; maintain a strict inert atmosphere.
Protodeboronation Hydrolysis of the C-B bond, especially with aqueous base.Use a more stable boronate ester (e.g., pinacol); use anhydrous conditions; employ a highly active catalyst to accelerate cross-coupling.
Dehalogenation Competing reduction pathway after oxidative addition.[5]Screen different bases (e.g., K₃PO₄ vs. Cs₂CO₃); adjust solvent system.
Aldehyde Oxidation Trace oxygen oxidizing the formyl group to a carboxylic acid.Rigorous degassing; ensure purity of starting materials.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling partners should I use? Is it better to have the halogen on the benzoic acid or the formylphenyl ring?

It is almost always preferable to place the halide (ideally bromide or iodide ) on the benzoic acid derivative (i.e., 2-fluoro-4-bromo-benzoic acid ) and use 4-formylphenylboronic acid . The reactivity of aryl halides in oxidative addition is I > Br > OTf >> Cl >> F.[12] Relying on C-F bond activation is extremely challenging and requires specialized nickel or palladium catalysis that may not be compatible with the other functional groups.[13][14] Therefore, starting with a more reactive C-Br or C-I bond on the electron-deficient ring is the most logical and highest-probability approach.

Q2: Do I need to protect the carboxylic acid or aldehyde groups?
  • Carboxylic Acid: Protection is a viable strategy but often not necessary with the right choice of base. If you find catalyst deactivation to be an insurmountable problem, you can protect the carboxylic acid as a methyl or ethyl ester. After the coupling, the ester can be easily saponified (hydrolyzed with a base like NaOH or LiOH) to yield the final product. However, this adds two steps to your synthesis. The recommended approach is to first optimize the reaction with the free acid using a strong, non-nucleophilic base like K₃PO₄.[1]

  • Aldehyde: The aldehyde group is generally tolerant of modern Suzuki coupling conditions. Protection is usually not required, provided the reaction is run under a strictly inert atmosphere to prevent oxidation.

Q3: What is the mechanistic role of water in the reaction?

While some protocols call for anhydrous conditions, a small amount of water is often beneficial, especially when using inorganic bases like K₂CO₃ or K₃PO₄. Water helps to solubilize the base and can facilitate the formation of the hydroxide complex of palladium, which is involved in the transmetalation step.[8] However, excessive water can promote protodeboronation. A common starting point is a solvent ratio like dioxane:water (4:1 or 5:1).

Q4: What are the best practices for reaction workup and purification?

The product, this compound, contains both an acidic and a neutral organic functionality. This can be exploited for purification.

  • Initial Workup: After the reaction, perform a standard aqueous workup. Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base and salts.

  • Acid-Base Extraction: To separate the product from neutral byproducts (like homocoupled material), you can perform an acid-base extraction.

    • Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid product will move into the aqueous layer as its sodium salt.

    • Wash the aqueous layer with ethyl acetate once more to remove any trapped neutral impurities.

    • Carefully re-acidify the aqueous layer with dilute HCl (e.g., 1M) until the product precipitates out (typically pH 2-3).

    • Extract the precipitated product back into an organic solvent like ethyl acetate, dry with MgSO₄ or Na₂SO₄, and concentrate.[15]

  • Final Purification: The resulting solid can be further purified by column chromatography if necessary, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Optimized Suzuki Coupling - Key Interactions

G ArylHalide 2-Fluoro-4-Bromo-Benzoic Acid (Electron Deficient) Catalyst Pd(0) / Bulky Ligand (e.g., SPhos) ArylHalide->Catalyst Oxidative Addition (Rate-Limiting Step) BoronicAcid 4-Formylphenylboronic Acid (or Pinacol Ester) Base Strong Base (>=3 eq) (e.g., K3PO4) BoronicAcid->Base Activates to Borate Product Desired Product Catalyst->Product Reductive Elimination Base->ArylHalide Neutralizes Acid Base->Catalyst Facilitates Transmetalation Solvent High-Boiling Solvent (Dioxane / H2O) Solvent->Catalyst Provides Medium

Caption: Key components for a successful Suzuki coupling.

Part 3: Recommended Starting Protocol

This protocol is a robust starting point based on established literature for challenging Suzuki couplings.

Materials:

  • 2-Fluoro-4-bromobenzoic acid (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-fluoro-4-bromobenzoic acid (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction) via syringe.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of the degassed dioxane to dissolve the catalyst system and then transfer it to the reaction flask via syringe. This ensures accurate transfer of the catalyst.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and proceed with the acid-base extraction as described in FAQ Q4.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

Stability of 2-Fluoro-4-(4-formylphenyl)benzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Fluoro-4-(4-formylphenyl)benzoic acid (CAS 1261945-86-1). This document is intended for researchers, chemists, and drug development professionals who utilize this bifunctional molecule in their experimental workflows. Our goal is to provide a comprehensive understanding of its stability profile under common acidic and basic conditions, offer practical solutions to frequently encountered issues, and establish best practices for its handling and storage. The insights herein are synthesized from established principles of organic chemistry and data on related molecular structures.

Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?

In its solid, crystalline form, this compound is generally stable when stored in a cool, dry, and dark environment. In neutral aqueous solutions or common aprotic organic solvents (e.g., DMSO, DMF, THF) at ambient temperature, the molecule exhibits good short-term stability. The primary liabilities arise from its two functional groups—the aromatic aldehyde and the carboxylic acid—when exposed to non-neutral pH, especially at elevated temperatures.

Q2: How does the compound behave under acidic conditions?

The compound is relatively stable under mild acidic conditions (e.g., pH 3-6) at room temperature. The carboxylic acid and aldehyde functional groups are not prone to rapid degradation in this pH range. However, exposure to strong mineral acids (e.g., >1M HCl or H₂SO₄) combined with high temperatures can potentially lead to undesired side reactions over extended periods, though this is not the primary stability concern for this molecule.[1]

Q3: What is the most significant stability concern for this molecule?

The most critical instability occurs under strong basic conditions (pH > 10) . The aromatic aldehyde functional group lacks an α-hydrogen, making it highly susceptible to a base-induced disproportionation reaction known as the Cannizzaro reaction .[2][3][4]

Q4: Can you explain the Cannizzaro reaction in the context of this molecule?

Certainly. In the presence of a concentrated strong base (e.g., NaOH, KOH), two molecules of this compound will react.[5][6] One molecule is reduced to the corresponding primary alcohol, while the other is oxidized to a carboxylic acid salt. This is an irreversible redox process that leads to significant degradation of the starting material, resulting in a mixture of two new products.[3] This reaction can proceed even at room temperature and is a common cause of low yields or unexpected outcomes in reaction workups involving strong bases.

Q5: Is decarboxylation a risk?

Decarboxylation, the loss of the -COOH group as CO₂, is a potential degradation pathway for benzoic acids but typically requires harsh conditions.[7] For most benzoic acid derivatives, this reaction necessitates very high temperatures (300-400 °C) or the presence of specific metal catalysts, such as copper salts.[7][8] Under typical synthetic or purification conditions (e.g., chromatography, recrystallization, workups below 100°C), decarboxylation is not a significant concern.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or no recovery of starting material after a basic aqueous workup.
  • Observation: After performing a reaction and using a strong base like 2M NaOH for extraction or pH adjustment, subsequent analysis (HPLC, NMR) shows the disappearance of the starting material and the appearance of two new, more polar compounds.

  • Root Cause Analysis: This is a classic signature of the Cannizzaro reaction. The aldehyde moiety has disproportionated into an alcohol and a dicarboxylic acid derivative.

  • Solution Workflow:

    • Avoid Strong Bases: If possible, use a milder inorganic base for pH adjustments, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are often not basic enough to initiate the Cannizzaro reaction rapidly at room temperature.

    • Temperature Control: If a moderately strong base is unavoidable, perform the workup at low temperatures (0-5 °C) to significantly reduce the reaction rate.

    • Minimize Contact Time: Perform the basic extraction or wash as quickly as possible. Do not let the compound sit in a basic aqueous solution for extended periods.

Issue 2: Inconsistent results in biological assays.
  • Observation: The compound shows variable activity or potency when tested in aqueous buffer systems over several hours or days.

  • Root Cause Analysis: If the assay buffer is alkaline (pH > 8), slow degradation via the Cannizzaro pathway could be occurring, reducing the effective concentration of the active compound over time. While less common, interactions with media components could also occur.

  • Solution Workflow:

    • Confirm Buffer pH: Ensure the experimental buffer pH is within a stable range, ideally between pH 6 and 8.[10]

    • Prepare Fresh Solutions: For all experiments, prepare fresh stock solutions of the compound and dilute them into the final assay buffer immediately before use.[10]

    • Include Time-Zero Control: Analyze a sample of the prepared test solution by HPLC at the beginning of the experiment and another sample at the end to quantify any potential degradation over the experimental timeframe.

Issue 3: Appearance of minor, unknown impurities during storage in solution.
  • Observation: A stock solution in methanol or ethanol, upon standing for several days, shows a new peak in the HPLC chromatogram that is close to the parent peak.

  • Root Cause Analysis: Aldehydes can reversibly react with alcohol solvents, especially in the presence of trace acid or base, to form hemiacetals. This is an equilibrium process but can lead to analytical confusion.

  • Solution Workflow:

    • Use Aprotic Solvents: For long-term storage in solution, prefer aprotic solvents like anhydrous DMSO or acetonitrile.

    • Store as Solid: The most reliable method for long-term storage is as a dry solid at -20°C, protected from light.

    • Confirm Impurity: If a new peak is observed, use LC-MS to check if its mass corresponds to the addition of the solvent molecule (e.g., M+32 for methanol) to confirm hemiacetal formation.

Potential Degradation Pathways

The following diagram illustrates the primary instability pathway for this compound under strong basic conditions.

G Figure 1: Primary Degradation Pathway in Strong Base cluster_reactants Reactants cluster_conditions Conditions cluster_products Products (via Cannizzaro Reaction) mol1 2 x this compound cond Strong Base (e.g., conc. NaOH) High pH (>10) mol1->cond Disproportionation prod1 Reduction Product: (2-Fluoro-4-(hydroxymethyl)phenyl)benzoic acid cond->prod1 Reduction prod2 Oxidation Product: 2-Fluoro-4-(4-carboxyphenyl)benzoic acid cond->prod2 Oxidation

Caption: Cannizzaro reaction of the target molecule.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of the compound under stressed conditions, as recommended by ICH guidelines for stability testing.[11][12][13][14]

Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic) and thermal stress.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl, 0.1 M HCl

  • 1 M NaOH, 0.1 M NaOH

  • HPLC system with UV detector (e.g., monitoring at 254 nm)

  • pH meter, heating block or oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation (Target concentration ~100 µg/mL):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate one vial at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate one vial at room temperature for 4 hours. Note: Degradation is expected to be rapid.

    • Neutral Hydrolysis (Control): Mix 1 mL of stock solution with 9 mL of water. Incubate at 60°C for 24 hours.

    • Thermal Stress (Solid): Place 5 mg of solid compound in an oven at 80°C for 48 hours. After incubation, dissolve to 1 mg/mL in acetonitrile for analysis.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Inject a non-stressed control sample (stock solution diluted in mobile phase) and all stressed samples into the HPLC.

    • Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak. Calculate the percentage of degradation.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing stability issues.

G Figure 2: Troubleshooting Workflow start Observation: Low Yield or Unexpected Byproducts check_cond Review Experimental Conditions start->check_cond base_q Was a strong base (pH > 10) used in any step? check_cond->base_q acid_q Were harsh acidic conditions (strong acid + heat) used? base_q->acid_q No cannizzaro High Probability of Cannizzaro Reaction base_q->cannizzaro Yes solvent_q Was the compound stored in a protic solvent (e.g., MeOH)? acid_q->solvent_q No acid_deg Possible slow acid-catalyzed degradation acid_q->acid_deg Yes hemiacetal Possible Hemiacetal Formation solvent_q->hemiacetal Yes no_issue Instability is unlikely. Review other reaction parameters (reagents, stoichiometry, atmosphere). solvent_q->no_issue No sol_cannizzaro Solution: - Use milder base (NaHCO₃) - Lower temperature (0-5 °C) - Minimize contact time cannizzaro->sol_cannizzaro sol_acid Solution: - Use milder acid - Lower temperature acid_deg->sol_acid sol_hemiacetal Solution: - Store in aprotic solvent (DMSO) - Store as dry solid at -20°C hemiacetal->sol_hemiacetal

Caption: A step-by-step guide to diagnosing stability problems.

Summary of Stability Data

The following table provides a qualitative summary of the expected stability based on chemical principles. Quantitative data should be generated using the forced degradation protocol above.

ConditionReagent/TempExpected StabilityPrimary Degradation Pathway
Acidic 0.1 M HCl, RTHigh Negligible
1 M HCl, 60°CModerate General hydrolysis (slow)
Neutral Water, 60°CHigh Negligible
Basic NaHCO₃ (pH ~8.5), RTHigh Negligible
0.1 M NaOH (pH 13), RTVery Low Cannizzaro Reaction
1 M NaOH, 60°CExtremely Low Rapid Cannizzaro Reaction
Thermal 80°C (Solid)High Negligible

References

Technical Support Center: Preventing Deformylation of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-(4-formylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the primary stability challenge associated with this molecule: the unwanted loss of the formyl (-CHO) group, a reaction known as deformylation or decarbonylation. This document provides in-depth, experience-driven answers to common questions, troubleshooting advice, and validated protocols to ensure the integrity of your compound throughout storage, reaction, and purification.

Section 1: Understanding the Instability (FAQs)

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What is deformylation and why is this molecule susceptible to it?

Answer: Deformylation (or decarbonylation) is the chemical process where the aldehyde functional group (-CHO) is cleaved from the aromatic ring, typically resulting in the formation of a C-H bond and the release of carbon monoxide (CO).[1][2] The aldehyde group in this compound is particularly vulnerable due to several electronic factors. The molecule's structure, featuring both an electron-withdrawing carboxylic acid and a fluorine atom, can influence the stability of the C(aryl)-C(aldehyde) bond.

The primary mechanisms driving this degradation include:

  • Transition-Metal-Catalyzed Decarbonylation: Trace amounts of transition metals like palladium (Pd), rhodium (Rh), or nickel (Ni) can catalyze the cleavage of the C-C bond between the aromatic ring and the carbonyl group.[1][3] This is a significant concern if the compound was synthesized using a metal-catalyzed cross-coupling reaction and residual catalyst remains.

  • Oxidative Deformylation: In the presence of oxygen and/or oxidizing agents, the aldehyde can be converted to a carboxylic acid. In some pathways, particularly those catalyzed by metal-dioxygen species, this can proceed through intermediates that lead to deformylation.[4][5][6][7]

  • Photochemical Decomposition: Exposure to high-energy light, particularly UV, can promote radical pathways that lead to decarbonylation.

  • Strongly Basic or Acidic Conditions: Extreme pH conditions can facilitate deformylation, although this is often less common than metal-catalyzed pathways for aromatic aldehydes.[4]

Q2: I received a new bottle of this compound. How should I store it to prevent degradation?

Answer: Proper storage is the first and most critical line of defense against deformylation. Aldehydes, in general, can be sensitive to air and light.[8]

Follow these storage protocols rigorously:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of all potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative deformylation by displacing oxygen.[8]
Light Amber Vial / Protect from LightMinimizes risk of photochemical degradation.[8]
Container Tightly Sealed Glass VialUse containers with tight-fitting caps, preferably with a PTFE liner, to prevent moisture and air ingress.[8][9]

Pro-Tip: For long-term storage, consider subdividing the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the ambient environment.

Q3: My reaction failed, and I suspect the starting material has deformylated. How can I confirm this?

Answer: You can use standard analytical techniques to assess the purity of your starting material and detect the presence of the primary deformylation impurity, 2-fluorobiphenyl-4-carboxylic acid.

Analytical MethodExpected Observation for Pure CompoundIndication of Deformylation
¹H NMR Aldehyde proton singlet at ~10.0 ppm.Absence or diminished integration of the aldehyde proton. Appearance of a new proton signal in the aromatic region where the aldehyde was.
LC-MS A major peak corresponding to the mass of the starting material (C₁₄H₉FO₃, MW: 244.22).[10][11]Appearance of a new peak with a mass corresponding to the deformylated product (C₁₃H₉FO₂, MW: 216.21).
HPLC-UV A single major peak at a characteristic retention time.A new, typically more non-polar (earlier eluting in reversed-phase) peak corresponding to the impurity.[12]

A sample HPLC method is provided in the protocols section below.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides a logical framework for diagnosing and solving deformylation issues that arise during chemical reactions.

Troubleshooting Flowchart

G start Deformylation Suspected (Low Yield, Impurity Detected) check_sm 1. Verify Starting Material (SM) Purity (Use HPLC or NMR) start->check_sm sm_ok Is SM >98% Pure? check_sm->sm_ok purify_sm Action: Purify SM (See Protocol 2) sm_ok->purify_sm No check_reaction 2. Review Reaction Conditions sm_ok->check_reaction Yes purify_sm->check_sm metal Used a Transition Metal Catalyst (e.g., Pd, Rh, Ni)? check_reaction->metal metal_yes Action: Use Metal Scavenger or Re-purify Intermediate metal->metal_yes Yes atmosphere Reaction Run Under Air? metal->atmosphere No solution Problem Likely Resolved. Monitor Reaction by LC-MS. metal_yes->solution atmosphere_yes Action: Re-run Under Inert Gas (N2 or Ar). Degas Solvents. (See Protocol 1) atmosphere->atmosphere_yes Yes reagents Used Strong Base/Acid or High Temperature (>100 °C)? atmosphere->reagents No atmosphere_yes->solution reagents_yes Action: Screen Milder Conditions. Consider Protecting Group Strategy. (See Section 3) reagents->reagents_yes Yes reagents->solution No reagents_yes->solution G cluster_0 Protection cluster_1 Core Synthesis cluster_2 Deprotection A Starting Material 2-Fluoro-4-(4-formylphenyl) benzoic acid B Protected Aldehyde (Cyclic Acetal) A->B Ethylene Glycol, p-TsOH, Toluene, Dean-Stark C Perform Harsh Reaction (e.g., Pd-coupling, Grignard, etc.) B->C Chemically Robust D Intermediate Product (Acetal Intact) C->D E Final Product (Aldehyde Restored) D->E Aqueous Acid (e.g., HCl in THF/H2O)

References

Work-up procedures for reactions containing 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-4-(4-formylphenyl)benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 1261970-90-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of reactions involving this versatile bifunctional molecule. As a compound featuring both a carboxylic acid and an aldehyde, its purification requires a nuanced approach that considers the distinct reactivity of each functional group.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries about the fundamental properties and handling of this compound.

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties is crucial for designing effective work-up and purification strategies.

PropertyValueSource
Molecular Formula C₁₄H₉FO₃[1]
Molecular Weight 244.22 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 221-223 °C[2]
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform. Moderately soluble in water (0.51 g/L at 25 °C).[2]
pKa (Estimated) ~4. The carboxylic acid proton is acidic, similar to benzoic acid, but influenced by the electron-withdrawing effects of the fluoro and phenyl groups.N/A
Q2: How does the presence of both an aldehyde and a carboxylic acid affect its reactivity and work-up?

The dual functionality is the central challenge. The carboxylic acid group is acidic and can be deprotonated under basic conditions to form a water-soluble carboxylate salt. The aldehyde group is electrophilic and can react with nucleophiles; notably, it can form a water-soluble adduct with sodium bisulfite.[3][4] These distinct reactivities are the keys to successful purification.

Q3: Is the compound stable under typical reaction conditions?

This compound is generally stable under neutral and acidic conditions.[2] However, be aware of the following potential side reactions:

  • Strong Oxidizing Agents: The aldehyde group is susceptible to oxidation to a dicarboxylic acid.

  • Strong Reducing Agents: The aldehyde can be reduced to an alcohol. The carboxylic acid can also be reduced under harsh conditions (e.g., with LAH).

  • Strong Bases: In addition to deprotonation of the carboxylic acid, strong bases can potentially catalyze undesired reactions at the aldehyde, such as Cannizzaro-type disproportionation if the reaction is heated. It is incompatible with strong bases.[5]

Part 2: Troubleshooting Guide for Work-up Procedures

This section provides solutions to common problems encountered during the isolation and purification of products from reactions involving this compound.

Problem 1: My product is contaminated with non-acidic organic impurities.

Cause: Starting materials, by-products, or solvents that are not acidic remain in the organic phase during extraction.

Solution: Acid-Base Extraction

This is the most effective method for separating carboxylic acids from neutral or basic impurities. The principle relies on converting the acidic product into its water-soluble salt, washing away water-insoluble impurities, and then regenerating the acidic product.

dot

Caption: Workflow for Purification via Acid-Base Extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. Shake gently to avoid emulsion formation. The carboxylic acid will react to form its sodium salt and move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Perform this extraction 2-3 times to ensure complete transfer of the acidic product.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl or another strong acid until the pH is approximately 2. The product will precipitate out as a solid.[6]

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it thoroughly.

Problem 2: My product is contaminated with other aldehydes or non-acidic carbonyl compounds.

Cause: The reaction may have unreacted starting aldehydes or produced other aldehyde/ketone by-products that have similar solubility to your desired product.

Solution: Sodium Bisulfite Adduct Formation

This classic technique selectively isolates aldehydes from a mixture.[3] Aldehydes react with sodium bisulfite to form a charged, water-soluble adduct. This adduct can be separated from water-insoluble impurities and then cleaved to regenerate the pure aldehyde.

dot

Caption: Workflow for Purification via Bisulfite Adduct Formation.

Detailed Protocol: Bisulfite Purification

  • Adduct Formation: Dissolve the crude material in a minimal amount of a water-miscible solvent like ethanol or methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes. A precipitate of the adduct may form.[4][7]

  • Impurity Removal: Dilute the mixture with water to dissolve the adduct if necessary. Wash the aqueous solution thoroughly with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove all non-aldehyde impurities.

  • Adduct Cleavage: To the purified aqueous solution containing the adduct, add either a saturated solution of sodium bicarbonate or an excess of 1M HCl or 1M NaOH to regenerate the aldehyde. The reaction is reversible, and shifting the equilibrium will release the free aldehyde.

  • Isolation: The regenerated this compound will precipitate from the solution. Alternatively, it can be extracted with an organic solvent like ethyl acetate. Collect the product by filtration or solvent evaporation.

Problem 3: The product is an oil or fails to crystallize after work-up.

Cause: This often indicates the presence of residual solvents or impurities that inhibit crystallization. "Gumminess" can be caused by trace amounts of high-boiling solvents like DMSO or DMF.[7]

Solution 1: Recrystallization

If a solid is obtained but appears impure, recrystallization is a powerful purification technique.

  • Solvent Selection: A good solvent system will dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or acetone/water.[6]

  • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Solution 2: Trituration

If the product is an oil, trituration can induce crystallization.

  • Procedure: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes or cold diethyl ether) to the oil. Use a glass rod to scratch the side of the flask while swirling the mixture. The mechanical agitation and presence of a poor solvent can often induce the formation of a crystalline solid, which can then be filtered.

Part 3: Combined Work-up Strategy

For complex reaction mixtures, a combination of methods may be necessary. A robust general strategy is outlined below.

dot

Caption: Decision workflow for a multi-step purification strategy.

References

Technical Support Center: Characterization of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-(4-formylphenyl)benzoic acid (CAS No. 1261970-90-4) . This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common characterization challenges associated with this versatile bifunctional building block. Its unique structure, featuring a carboxylic acid, an aldehyde, and a fluorinated biphenyl core, presents specific analytical hurdles that require careful consideration.

This document provides in-depth, experience-based answers to frequently encountered issues, complete with troubleshooting workflows, validated protocols, and supporting data to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows unexpected signals. How can I identify the source of these impurities?

A1: Unanticipated peaks in the ¹H NMR spectrum of this compound are a common issue, often stemming from the synthetic route used, typically a Suzuki-Miyaura coupling. Identifying these signals requires a systematic approach that considers starting materials, potential side-products, and residual solvents.

Expert Insight: The Suzuki-Miyaura reaction, while powerful, is susceptible to several side reactions that generate impurities structurally similar to the target compound. The most common culprits are homo-coupling of the boronic acid starting material, dehalogenation of the aryl halide, and protonolysis of the boronic acid.

Troubleshooting Workflow:

Caption: Diagnostic workflow for identifying unknown NMR signals.

Common Impurities and Their Expected ¹H NMR Signatures:

CompoundKey ¹H NMR Signals (DMSO-d₆)Rationale for Presence
This compound (Product) ~13.5 ppm (s, 1H, COOH), 10.1 ppm (s, 1H, CHO), 7.8-8.2 ppm (m, aromatic H)Desired Product
4,4'-Diformylbiphenyl ~10.1 ppm (s, 2H, CHO), ~8.0-8.2 ppm (m, 8H, aromatic)Homo-coupling of 4-formylphenylboronic acid.
4-Formylphenylboronic acid ~9.9 ppm (s, 1H, CHO), ~7.8-7.9 ppm (m, 4H, aromatic), ~8.3 ppm (s, 2H, B(OH)₂)Unreacted starting material.
2-Fluoro-4-bromobenzoic acid ~13.7 ppm (s, 1H, COOH), ~7.6-7.9 ppm (m, 3H, aromatic)Unreacted starting material.
2-Fluorobenzoic acid ~13.3 ppm (s, 1H, COOH), ~7.2-8.0 ppm (m, 4H, aromatic)Dehalogenation/protonolysis byproduct.

Experimental Protocol: Deuterium Exchange (D₂O Shake)

This simple experiment definitively identifies the carboxylic acid proton signal.

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., DMSO-d₆).

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signal corresponding to the acidic -COOH proton (typically >10 ppm) will disappear or significantly diminish due to the exchange of the proton for deuterium.

Q2: The mass spectrum of my product is weak or shows unexpected fragmentation. What are the optimal MS conditions?

A2: The dual functionality of a carboxylic acid and an aldehyde in this compound makes mass spectrometry analysis non-trivial. The choice of ionization mode and energy is critical for observing a clear molecular ion peak.

Expert Insight: Carboxylic acids are readily deprotonated, making Electrospray Ionization in Negative Mode (ESI-) highly effective for observing the [M-H]⁻ ion. The aldehyde group is less influential on ionization but can participate in fragmentation pathways. Aromatic carboxylic acids typically show more intense molecular ion peaks compared to their aliphatic counterparts.

Troubleshooting Common MS Issues:

IssuePotential CauseRecommended Solution
Low Signal / No Molecular Ion Suboptimal ionization mode.Switch to ESI Negative (ESI-) mode. This will readily form the carboxylate anion [M-H]⁻, which is often the most stable and abundant ion.
Excessive Fragmentation High in-source collision-induced dissociation (CID) energy or cone voltage.Reduce the cone/fragmentor voltage. A lower voltage minimizes fragmentation, allowing for better observation of the parent molecular ion.
Unexpected M+23, M+39 Peaks Formation of sodium [M+Na]⁺ or potassium [M+K]⁺ adducts in positive mode.Use high-purity solvents (e.g., LC-MS grade) and glassware. If running in positive mode, adducts are common; focus on ESI- for clearer data.
Fragment at m/z [M-45] Loss of the -COOH group.This is a characteristic fragmentation pattern for benzoic acids. Its presence can help confirm the structure, but if it's the only peak, reduce fragmentation energy.

Optimized MS Protocol (ESI-)

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution 100-fold with the mobile phase.

  • Ionization Mode: Electrospray Ionization, Negative (ESI-).

  • Mobile Phase: A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid or ammonium acetate to aid ionization.

  • Key Parameters:

    • Capillary Voltage: 2.5-3.5 kV

    • Cone/Fragmentor Voltage: Start low (e.g., 50 V) and increase incrementally if more fragmentation is desired for structural confirmation.

    • Drying Gas (N₂) Flow: ~10 L/min

    • Drying Gas Temperature: 300-350 °C

  • Expected Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 243.04.

Q3: My HPLC analysis shows a broad or tailing peak. How can I improve the peak shape?

A3: Poor peak shape in HPLC for an acidic aromatic compound like this is often due to secondary interactions with the stationary phase or suboptimal mobile phase conditions. Peak tailing can compromise resolution and lead to inaccurate quantification.

Expert Insight: The carboxylic acid moiety can interact with active silanol groups on the surface of standard silica-based C18 columns, leading to peak tailing. Controlling the mobile phase pH to suppress the ionization of both the analyte and the silanols is the most critical factor for achieving sharp, symmetrical peaks.

Troubleshooting HPLC Peak Shape:

HPLC_Troubleshooting Start Broad/Tailing Peak Check_pH Adjust Mobile Phase pH Start->Check_pH Check_Buffer Check Buffer Strength Check_pH->Check_Buffer pH 2.5-3.0? Use_Additive Use Additive (TEA) Check_Buffer->Use_Additive >20mM? Check_Overload Check for Overload Use_Additive->Check_Overload Still Tailing? Check_Column Evaluate Column Health Check_Overload->Check_Column Dilution Helps? No Result Symmetrical Peak Check_Column->Result New Column OK?

Caption: Step-by-step logic for improving HPLC peak shape.

Protocol for Optimizing HPLC Method:

  • Column Selection: Use a modern, high-purity silica C18 column. These columns have fewer accessible silanol groups, reducing the likelihood of tailing. A guard column is also recommended to protect the analytical column.

  • Mobile Phase pH Adjustment:

    • The pKa of benzoic acid is ~4.2. The fluorine substituent will slightly lower this value. To ensure the carboxylic acid is fully protonated (non-ionized), the mobile phase pH should be at least 1.5-2 units lower.

    • Recommendation: Adjust the aqueous portion of your mobile phase to pH 2.5 - 3.0 using an acid like trifluoroacetic acid (TFA) at 0.1% or phosphoric acid.

  • Buffer Concentration: Ensure your buffer concentration is sufficient to control the pH, typically in the range of 20-50 mM.

  • Flow Rate and Temperature: Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and a controlled temperature (e.g., 30 °C) to ensure reproducibility.

  • Sample Diluent: Dissolve the sample in the mobile phase to avoid peak distortion caused by solvent mismatch.

  • Diagnose Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves significantly, it indicates that the original sample was overloading the column. Reduce the injection volume or sample concentration.

Removal of palladium catalyst from 2-Fluoro-4-(4-formylphenyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for the Removal of Residual Palladium Catalyst from 2-Fluoro-4-(4-formylphenyl)benzoic Acid Syntheses

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Palladium Removal in API Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in creating carbon-carbon bonds. Its application in the synthesis of this compound, a key intermediate for various active pharmaceutical ingredients (APIs), is a prime example of its utility. However, this palladium-catalyzed reaction presents a critical downstream challenge: the removal of residual palladium from the final product.

Regulatory bodies, including the International Council for Harmonisation (ICH), impose stringent limits on elemental impurities in drug products due to toxicity concerns. For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API. Failure to meet these specifications can result in batch rejection, project delays, and significant financial loss.

This guide provides a comprehensive technical resource for scientists facing the challenge of palladium removal. It is structured in a question-and-answer format to directly address common problems and frequently asked questions, offering field-proven insights and detailed protocols to ensure the purity and safety of your final compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of this compound after a Suzuki coupling reaction.

Question 1: My initial crystallization/work-up still leaves high levels of palladium (>100 ppm). What are my next steps?

Answer:

This is a common scenario. While crystallization can reduce bulk impurities, it is often insufficient for removing palladium to the required ppm levels, as palladium can sometimes co-crystallize with the product. When initial purification fails, a secondary treatment with a metal scavenger is the most robust and widely adopted strategy.

The choice of scavenger is critical and depends on the nature of the palladium species (e.g., Pd(0), Pd(II)), the solvent system, and the functional groups on your product. For this compound, which contains a carboxylic acid, you must select a scavenger that operates efficiently under neutral or slightly acidic conditions and does not strongly interact with your desired molecule.

Recommended Action Plan:

  • Screening Scavengers: The most effective approach is to screen a small panel of scavengers. The main classes include functionalized silica, activated carbon, and polymer-based resins.

  • Solvent Considerations: The efficiency of scavenging is highly solvent-dependent. It is best to perform the scavenging in a solvent where your product is highly soluble to ensure maximum contact between the dissolved palladium species and the solid-supported scavenger.

  • Temperature and Time Optimization: Scavenging kinetics can be slow. Running the scavenging process at a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2-16 hours) can significantly improve efficiency.

Workflow for Scavenger Screening

cluster_start Initial State cluster_process Screening Process cluster_end Analysis & Selection start Crude Product in Solution (Pd > 100 ppm) aliquot Divide into 4 Aliquots start->aliquot scav1 Treat with Silica-Thiol aliquot->scav1 Parallel Treatment scav2 Treat with Silica-Thiourea aliquot->scav2 Parallel Treatment scav3 Treat with Activated Carbon aliquot->scav3 Parallel Treatment scav4 Treat with Polymer-TMT aliquot->scav4 Parallel Treatment filter Filter Each Mixture scav1->filter scav2->filter scav3->filter scav4->filter analyze Analyze Filtrate via ICP-MS filter->analyze select Select Most Effective Scavenger for Scale-Up analyze->select

Caption: Scavenger screening workflow for palladium removal.

Question 2: My product yield drops significantly after using activated carbon. Why is this happening and what's the alternative?

Answer:

This is a well-documented drawback of using activated carbon. While it can be an effective and inexpensive scavenger, its highly porous surface with non-specific binding sites can lead to the adsorption of your API, thereby reducing the isolated yield. This is particularly problematic for polar, functionalized molecules like this compound.

Causality: Activated carbon has a broad range of surface functionalities and pore sizes, leading to indiscriminate adsorption of various organic molecules, not just the target metal catalyst.

Alternative Strategy: Functionalized Silica Scavengers

For high-value APIs where yield is paramount, functionalized silica scavengers are the preferred alternative. These materials, such as SiliaMetS® Thiol or Thiourea, have ligands covalently bound to a silica backbone that chelate palladium with high specificity.

Key Advantages:

  • High Selectivity: The functional groups (e.g., thiol, thiourea) have a strong affinity for soft metals like palladium and a low affinity for organic APIs, minimizing product loss.

  • Predictable Performance: The binding mechanism is based on well-understood coordination chemistry, leading to more consistent results.

  • Ease of Use: They are free-flowing powders that are easily filtered off after treatment, simplifying the work-up process.

Data Summary: Scavenger Performance Comparison
Scavenger TypeTypical EfficiencyRisk of Product LossRelative CostKey Considerations
Activated Carbon Good to ExcellentHighLowNon-specific; can require larger volumes.
Silica-Thiol ExcellentVery LowMedium to HighHighly effective for Pd(II).
Silica-Thiourea ExcellentVery LowMedium to HighVersatile for various Pd species.
Polymer-Based Good to ExcellentLow to MediumMediumCan require longer reaction times.
Question 3: I've used a scavenger, but my palladium levels are still stuck at 15-20 ppm, and I need to get below 10 ppm. What can I do?

Answer:

Reaching the final few ppm can be the most challenging part of the purification process. When a single scavenging pass is insufficient, several advanced strategies can be employed.

  • Optimize Scavenging Conditions:

    • Increase Scavenger Equivalents: While aiming for cost-effectiveness, slightly increasing the weight equivalents of the scavenger (e.g., from 5 wt% to 10 wt%) can drive the equilibrium towards more complete removal.

    • Increase Temperature/Time: As mentioned, kinetics play a huge role. Ensure you are allowing enough time and sufficient heat (check product stability) for the scavenger to work effectively.

  • Sequential Treatment (The "Polish" Step):

    • Use a primary scavenger (e.g., Silica-Thiourea) to remove the bulk of the palladium.

    • After filtration, perform a second, "polishing" treatment on the filtrate with a different type of scavenger. A good combination is a primary treatment with a high-capacity scavenger followed by a polishing step with a high-affinity scavenger or activated carbon (use sparingly to minimize yield loss at this stage).

  • Combination with Crystallization:

    • Perform the scavenging step before the final crystallization. Reducing the palladium concentration in the crude solution prevents it from being incorporated into the crystal lattice during formation. This combination is often highly effective.

Experimental Protocol: High-Efficiency Palladium Removal

Objective: To reduce palladium levels from ~50-100 ppm to <10 ppm in a solution of this compound.

Materials:

  • Crude this compound dissolved in a suitable solvent (e.g., Toluene, Ethyl Acetate).

  • SiliaMetS® Thiourea (or other selected scavenger).

  • Filter aid (e.g., Celite®).

  • ICP-MS for analysis.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add 5-10 weight equivalents of SiliaMetS® Thiourea to the solution.

  • Heating & Stirring: Heat the mixture to 50°C and stir vigorously for 4-6 hours. Monitor the reaction by taking small, filtered samples for ICP-MS analysis at intervals if desired.

  • Cooling: Cool the mixture to room temperature.

  • Filtration: Prepare a small pad of Celite® in a Büchner funnel. Filter the mixture through the pad, washing with a small amount of fresh solvent to ensure complete recovery of the product.

  • Analysis: Submit a sample of the clear filtrate for ICP-MS analysis to confirm the final palladium concentration.

  • Final Isolation: Concentrate the filtrate under reduced pressure and proceed with the final crystallization or isolation step.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for palladium removal in pharmaceutical synthesis? A: The primary methods include adsorption onto solid supports (metal scavengers), crystallization, solvent extraction, and chromatography. Of these, the use of metal scavengers is often the most effective and scalable for achieving the low ppm levels required for APIs.

Q2: Why is it important to remove palladium? A: Palladium is considered a toxic heavy metal. Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, have set strict limits on its presence in final drug products to ensure patient safety.

Q3: Can I just filter my reaction mixture through Celite® to remove palladium? A: Filtering through Celite® or another filter aid is effective for removing heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated out of solution as Pd(0) black. However, it will not remove homogeneous or dissolved palladium species, which are often the main culprits for residual contamination. For these, a scavenger is required.

Q4: How do I choose the right solvent for the scavenging process? A: Select a solvent that fully dissolves your API to ensure the dissolved palladium is accessible to the scavenger. Avoid solvents that may react with the scavenger's functional groups. Aprotic solvents like Toluene, THF, or Ethyl Acetate are often good choices. Polar aprotic solvents like DMF can also be used, but may require specific scavenger types for optimal performance.

Q5: How do I accurately measure the palladium content in my sample? A: The industry standard for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This technique offers the high sensitivity and accuracy required to measure palladium levels down to the parts-per-billion (ppb) range, ensuring compliance with regulatory standards.

Decision Logic for Palladium Removal

cluster_remediation Remediation Strategy start Post-Reaction Work-up Complete check_pd Analyze Pd Level (ICP-MS) start->check_pd level_ok Pd < 10 ppm? (or target spec) check_pd->level_ok finish Proceed to Final Isolation level_ok->finish Yes scavenge Perform Scavenger Treatment (e.g., Silica-Thiol/Thiourea) level_ok->scavenge No (High Pd) scavenge_xtal Scavenge then Re-crystallize scavenge->scavenge_xtal re_xtal Re-crystallize re_xtal->check_pd Re-analyze scavenge_xtal->check_pd

Caption: Decision tree for selecting a palladium purification strategy.

Technical Support Center: Formylation of 2-Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of 2-fluorobenzoic acid and its derivatives. Formylating this particular substrate can be challenging due to the electronic properties of the fluorine and carboxylic acid substituents. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common pitfalls and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about strategy and reaction choice for the formylation of 2-fluorobenzoic acid.

Q1: What is the most effective and regioselective method for introducing a formyl group onto 2-fluorobenzoic acid?

A1: The most effective and highly regioselective method is Directed ortho-Metalation (DoM) , followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF). The carboxylic acid group is a powerful directed metalation group (DMG). In the presence of a strong lithium amide base or an alkyllithium like s-BuLi, it reversibly forms a lithium carboxylate in situ. This complex then directs the deprotonation specifically to the C6 position, which is ortho to the carboxylate.[1] The fluorine atom also weakly directs to the same position, reinforcing this selectivity. Subsequent addition of DMF introduces the formyl group at this lithiated site.

Q2: Why are standard electrophilic aromatic substitution methods like Vilsmeier-Haack or Rieche formylation not recommended for 2-fluorobenzoic acid?

A2: Standard electrophilic formylation methods are generally unsuitable for 2-fluorobenzoic acid because the aromatic ring is significantly deactivated. Both the fluorine atom and the carboxylic acid group are electron-withdrawing, which reduces the nucleophilicity of the benzene ring, making it resistant to attack by weak electrophiles like the Vilsmeier reagent.[2][3] While these reactions are effective for electron-rich aromatics like phenols or anilines, applying them to 2-fluorobenzoic acid would require harsh conditions, likely leading to very low yields, decomposition, or a mixture of isomers.[4][5]

Q3: What are the primary expected byproducts when using the Directed ortho-Metalation (DoM) route?

A3: Even in a well-optimized DoM reaction, several byproducts can arise:

  • Unreacted Starting Material: This is the most common "byproduct" and typically results from incomplete lithiation.

  • Di-lithiated Species: While less common, under forcing conditions (excess base, higher temperatures), a second deprotonation could potentially occur, leading to more complex side-products.

  • Products from Reaction with Solvent: If THF is used as the solvent, the organolithium intermediate can slowly react with it, especially if the temperature is not well-controlled, leading to ring-opening byproducts.

  • Quench-related Impurities: The reaction of the organolithium with DMF can sometimes form a stable tetrahedral intermediate. If the acidic workup is not efficient, this can lead to the corresponding dimethylamino alcohol instead of the desired aldehyde.

Q4: How does the choice of organolithium base (e.g., n-BuLi vs. s-BuLi vs. LDA) impact the reaction?

A4: The choice of base is critical.

  • n-BuLi: Can act as both a base and a nucleophile. It may add to the carbonyl of the lithium carboxylate at higher temperatures, leading to ketone byproducts after workup. Its basicity is sometimes insufficient for complete deprotonation of less acidic protons.

  • s-BuLi or t-BuLi: These are stronger, more sterically hindered bases.[6] They are less likely to act as nucleophiles and are more effective at achieving complete and rapid deprotonation, especially at low temperatures. s-BuLi in the presence of a coordinating agent like TMEDA is often an excellent choice for this transformation.[1]

  • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that is also very effective for deprotonation.[6] However, it can sometimes be sluggish compared to alkyllithiums for deprotonating C-H bonds and may require longer reaction times or slightly elevated temperatures.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Issue: Low or No Yield of the Desired 2-Fluoro-6-formylbenzoic Acid

Q: My post-reaction analysis (TLC, LCMS) shows only my starting material, 2-fluorobenzoic acid. What went wrong?

A: This is a classic sign of failed or incomplete lithiation . The C-H bond at the C6 position was not deprotonated before the addition of DMF.

  • Causality & Explanation: The organolithium reagent is the most likely culprit. Alkyllithiums are highly reactive and can be quenched by atmospheric moisture or impurities in the solvent or on the glassware.[7] An inactive bottle of titrant is a very common source of error. The temperature may also have been too high, causing the unstable lithiated intermediate to decompose or react with the solvent before the electrophile was added.

  • Solutions:

    • Titrate Your Base: Always titrate your organolithium reagent (e.g., s-BuLi, n-BuLi) before use to determine its exact molarity. Do not trust the concentration written on the bottle, especially if it has been opened previously.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a hot oven and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Optimize Stoichiometry: Use at least 2.0 equivalents of the organolithium base. The first equivalent is consumed by the acidic proton of the carboxylic acid, and the second equivalent performs the ortho-deprotonation. Using a slight excess (e.g., 2.1-2.2 eq) can compensate for minor quenching.

    • Control Temperature: Maintain a very low temperature (typically -78 °C, a dry ice/acetone bath) throughout the base addition and lithiation steps.[8]

Issue: Formation of Unexpected Byproducts

Q: My NMR spectrum is complex. Besides my desired product and starting material, I see other aromatic signals, including some with a triplet-quartet pattern indicative of a butyl group. How did this happen?

A: This strongly suggests that nucleophilic aromatic substitution has occurred, where the butyl group from BuLi has added to the ring, displacing the fluorine atom.

  • Causality & Explanation: While the primary role of BuLi is as a base, it can also act as a nucleophile. The fluorine atom on the ring is an adequate leaving group, especially when activated by the ortho-lithiated species. This side reaction is more prevalent at higher temperatures or with prolonged reaction times.

  • Solutions:

    • Strict Temperature Control: Do not allow the reaction to warm above -78 °C after the BuLi addition.

    • Use a Non-Nucleophilic Base: Switch to a hindered base like Lithium Diisopropylamide (LDA), which is a very poor nucleophile.[6]

    • Minimize Reaction Time: Once the lithiation is complete (typically 1-2 hours at -78 °C), add the DMF promptly.

Q: The major product in my crude mixture does not appear to be an aldehyde. What other product could have formed from the DMF quench?

A: The reaction between the lithiated intermediate and DMF forms a lithium alkoxide tetrahedral intermediate. If the acidic workup is not performed correctly (e.g., too weak of an acid, insufficient quantity, or quenching at too high a temperature), this intermediate can be protonated to form a hemiaminal ether or an amino alcohol derivative rather than eliminating dimethylamine to form the aldehyde.

  • Causality & Explanation: The elimination step to form the aldehyde requires an acidic environment to protonate the nitrogen, making it a better leaving group. A neutral or basic water quench will likely protonate the oxygen, trapping the tetrahedral intermediate.

  • Solutions:

    • Quench with Acid: Quench the reaction mixture at low temperature by pouring it into a cold, stirred solution of aqueous acid (e.g., 1M HCl). This ensures rapid protonation and hydrolysis of the intermediate to the aldehyde.

    • Vigorous Stirring: Ensure vigorous stirring during the workup to facilitate the hydrolysis of the iminium ion intermediate that forms after the initial quench.[2]

Section 3: Recommended Protocol & Best Practices

This section provides a validated, step-by-step protocol for the ortho-formylation of 2-fluorobenzoic acid.

Protocol: Synthesis of 2-Fluoro-6-formylbenzoic Acid via Directed ortho-Metalation

Materials:

  • 2-Fluorobenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane (freshly titrated, ~1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add 2-fluorobenzoic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration). Add freshly distilled TMEDA (2.2 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (2.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color (typically to yellow or orange).

  • Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the di-anion.

  • Electrophilic Quench: Add anhydrous DMF (3.0 eq) dropwise via syringe, again maintaining the temperature at -78 °C. Stir the mixture at this temperature for an additional 1 hour.

  • Workup:

    • Remove the cooling bath. Slowly pour the reaction mixture into a beaker containing a vigorously stirred solution of 1 M HCl (use enough to neutralize all the base and maintain an acidic pH).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-fluoro-6-formylbenzoic acid.[9][10]

Section 4: Data & Visualization

Table 1: Troubleshooting Summary
Observed Issue Likely Cause(s) Recommended Solutions
Low Conversion (High SM) Incomplete lithiation; Inactive BuLi; Insufficient base.Titrate BuLi; Use 2.1-2.2 eq of base; Ensure anhydrous conditions.
Complex Mixture of Products Presence of moisture/air; Reaction too warm.Use rigorously dried glassware/solvents; Maintain temp at -78 °C.
Butyl-adduct Formation Nucleophilic attack by BuLi.Maintain temp at -78 °C; Switch to a non-nucleophilic base like LDA.
No Aldehyde in Product Improper workup (neutral/basic quench).Quench reaction directly into cold 1M HCl solution.

Diagrams

Troubleshooting_Workflow Start Low Yield of Formylated Product Check_SM Is Starting Material (SM) Recovered? Start->Check_SM Complex_Mix Is the Crude Mixture Complex? Check_SM->Complex_Mix No Incomplete_Lithiation Cause: Incomplete Lithiation - Inactive BuLi - Insufficient Equivalents - Poor Anhydrous Technique Check_SM->Incomplete_Lithiation Yes Side_Reactions Cause: Side Reactions - Reaction too warm - Moisture contamination - Improper workup Complex_Mix->Side_Reactions Yes Solve_Lithiation Solution: 1. Titrate BuLi 2. Use >2.1 eq Base 3. Flame-dry glassware 4. Use anhydrous solvent Incomplete_Lithiation->Solve_Lithiation Solve_Side_Reactions Solution: 1. Maintain -78°C 2. Check solvent/reagent purity 3. Quench into cold 1M HCl

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation SM 2-Fluorobenzoic Acid Anion Lithium 2-Fluorobenzoate SM->Anion + s-BuLi (1 eq) Ortho_Li Ortho-Lithiated Dianion (Key Intermediate) Anion->Ortho_Li + s-BuLi (1 eq) TMEDA, -78°C DMF_Adduct Tetrahedral Adduct with DMF Ortho_Li->DMF_Adduct + DMF Byproduct1 Byproduct: Starting Material Recovered Ortho_Li->Byproduct1 Quenched by H₂O (Incomplete Reaction) Byproduct2 Byproduct: Butyl-adduct Ortho_Li->Byproduct2 Side reaction (Temp > -70°C) Product Desired Product: 2-Fluoro-6-formylbenzoic Acid DMF_Adduct->Product H₃O⁺ Workup

Caption: Mechanism of DoM and common byproduct pathways.

Section 5: References

  • BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. 7

  • BenchChem. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions. 2

  • Filo. (2025). Formylation of Aromatic Compounds. 4

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. 11

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. 6

  • BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. --INVALID-LINK--

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. 3

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. 12

  • Wikipedia. (n.d.). Duff reaction. 13

  • BenchChem. (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. 14

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. 5

  • ResearchGate. (n.d.). Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier–Haack Formylation of C-2-Glycals. 15

  • Wikipedia. (n.d.). Rieche formylation. 16

  • BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. 9

  • chemeurope.com. (n.d.). Formylation reaction. 17

  • SynArchive. (n.d.). Rieche Formylation. 18

  • ResearchGate. (2025). Directed lithiation of unprotected benzoic acids. 1

  • Andrew G. Myers Research Group, Harvard University. (n.d.). Directed (ortho) Metallation. 8

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Crude 2-Fluorobenzoic Acid by Recrystallization. 10

  • Andrew G. Myers Research Group, Harvard University. (n.d.). ortho metalation. 19

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid as a Metal-Organic Framework Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Organic Linkers in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have emerged as a class of highly versatile porous materials, with applications spanning gas storage and separation, catalysis, drug delivery, and sensing.[1] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for a remarkable degree of tunability in their structure and function.[2] The choice of the organic linker is paramount, as it dictates the resulting MOF's topology, porosity, and chemical environment.[3] While simple dicarboxylic acids like terephthalic acid (BDC) have been foundational in the development of iconic MOFs such as MOF-5, the field is increasingly moving towards the use of functionalized linkers to impart specific properties.[2][4]

This guide provides a comparative analysis of a promising, yet less explored, functionalized linker: 2-Fluoro-4-(4-formylphenyl)benzoic acid . We will explore its anticipated properties in comparison to well-established MOF linkers. The presence of both a fluorine atom and a formyl group on a biphenyl backbone suggests the potential for MOFs with unique electronic properties, enhanced stability, and reactive sites for post-synthetic modification. This analysis is designed for researchers and professionals in materials science and drug development seeking to understand the nuanced effects of linker functionalization on MOF performance.

Comparative Analysis of MOF Linkers

To appreciate the potential of this compound, we will compare its projected performance with that of MOFs derived from benchmark linkers: terephthalic acid (BDC) and 2-aminoterephthalic acid (NH2-BDC). The UiO-66 framework, known for its exceptional stability, will be used as a conceptual basis for this comparison.[5]

The Influence of Fluoro and Formyl Functional Groups

The introduction of specific functional groups onto the linker backbone can profoundly influence the final properties of the MOF.

  • Fluorine (-F): The high electronegativity of fluorine can introduce polarity within the MOF pores, potentially enhancing the adsorption of specific molecules.[6] Furthermore, fluorination is known to increase the hydrophobicity and thermal and chemical stability of materials. In the context of MOFs, this can lead to greater robustness in the presence of moisture.

  • Formyl (-CHO): The aldehyde group is a versatile functional handle for post-synthetic modification. It can be used to graft other molecules onto the MOF framework, allowing for the introduction of catalytic sites, chiral selectors, or drug molecules. The formyl group itself can also participate in certain catalytic reactions.

The combination of these two functional groups in this compound suggests a linker that can confer both stability and functionality to a MOF.

Data Presentation: A Comparative Overview

The following table summarizes the known experimental data for MOFs constructed with benchmark linkers and presents a predictive assessment for a hypothetical MOF synthesized with this compound. These predictions are based on established principles of how functional groups influence MOF properties.

PropertyMOF with Terephthalic Acid (BDC)MOF with 2-Aminoterephthalic Acid (NH2-BDC)Hypothetical MOF with this compound
BET Surface Area ~1100-1200 m²/g (for UiO-66)~1000-1100 m²/g (for UiO-66-NH2)Predicted: 900-1100 m²/g
Pore Volume ~0.5-0.6 cm³/g (for UiO-66)~0.4-0.5 cm³/g (for UiO-66-NH2)Predicted: 0.4-0.5 cm³/g
Thermal Stability (TGA) ~500 °C (for UiO-66)~450 °C (for UiO-66-NH2)Predicted: ~480-520 °C
Chemical Stability HighModeratePredicted: High
Key Features High porosity, good stabilityBasic sites for catalysis, post-synthetic modificationHydrophobicity, reactive aldehyde, potential for enhanced stability
Potential Applications Gas storage, separationCatalysis, sensingCatalysis, gas separation, drug delivery

Note: The data for BDC and NH2-BDC are representative values for the UiO-66 architecture and can vary based on synthesis conditions. The values for the hypothetical MOF are estimations based on scientific principles.

Experimental Protocols

The synthesis of MOFs is typically achieved through solvothermal methods, where the metal salt and organic linker are heated in a suitable solvent.[7]

Proposed Solvothermal Synthesis of a Zr-based MOF using this compound

This protocol describes a generalized procedure for the synthesis of a hypothetical zirconium-based MOF, analogous to the well-known UiO-66.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (as a modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and this compound in DMF in a 1:1 molar ratio.

  • Add an excess of benzoic acid (e.g., 20-50 equivalents relative to ZrCl₄) to the solution. This acts as a modulator to control the crystallite size and reduce defects.

  • Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for a specified duration (e.g., 24 hours).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with a volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum to ensure the pores are empty.

Characterization Workflow

To validate the synthesis and properties of the newly synthesized MOF, a standard set of characterization techniques should be employed.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation synthesis Solvothermal Synthesis pxrd Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) synthesis->pxrd Confirm Structure tga Thermogravimetric Analysis (TGA) (Thermal Stability) pxrd->tga Assess Stability bet N2 Adsorption-Desorption (BET) (Surface Area & Porosity) tga->bet Determine Porosity ftir FTIR Spectroscopy (Functional Groups) bet->ftir Verify Functional Groups gas_adsorption Gas Adsorption Analysis ftir->gas_adsorption Evaluate Application catalysis Catalytic Activity Testing ftir->catalysis Evaluate Application

Caption: Experimental workflow for the synthesis and characterization of a novel MOF.

Powder X-ray Diffraction (PXRD): This technique is essential to confirm the crystalline structure and phase purity of the synthesized MOF.[1] The resulting diffraction pattern can be compared to simulated patterns to verify the expected topology.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF.[5] The analysis reveals the temperature at which the framework begins to decompose.

Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area and pore volume of the MOF, providing crucial information about its porosity.[5]

Visualizing the Impact of Linker Functionalization

The strategic functionalization of organic linkers is a cornerstone of modern MOF design. The following diagram illustrates how different functional groups can tailor the properties of a MOF for specific applications.

G cluster_linker Organic Linker cluster_functionalization Functionalization cluster_properties Resulting MOF Properties linker Core Linker Structure (e.g., Biphenyl dicarboxylate) fluoro -F (Fluoro) linker->fluoro formyl -CHO (Formyl) linker->formyl amino -NH2 (Amino) linker->amino stability Enhanced Stability Hydrophobicity fluoro->stability reactivity Post-Synthetic Modification Catalytic Sites formyl->reactivity basicity Basic Catalytic Sites Guest Interactions amino->basicity

Caption: The influence of linker functionalization on MOF properties.

Conclusion

While direct experimental data for MOFs synthesized with this compound remains to be extensively reported in the literature, a thorough analysis of the effects of its constituent functional groups allows for informed predictions of its potential. The combination of a fluorine atom and a formyl group is anticipated to yield MOFs with a desirable balance of high stability, tunable porosity, and latent reactivity. This makes it a compelling candidate for the development of advanced materials for catalysis, selective gas separation, and as a platform for drug delivery systems. Further experimental investigation into this promising linker is warranted to fully unlock its potential in the ever-expanding field of Metal-Organic Frameworks.

References

Biological activity of 2-Fluoro-4-(4-formylphenyl)benzoic acid derivatives compared to non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool.[1] This small but highly electronegative atom can profoundly alter a molecule's physicochemical and pharmacological properties. Key modifications include enhancing metabolic stability by replacing metabolically labile C-H bonds with robust C-F bonds, modulating the acidity (pKa) of nearby functional groups, and altering lipophilicity (LogP), which influences membrane permeability and bioavailability.[2] Furthermore, fluorine can induce specific conformational preferences that may lead to a more favorable interaction with the target protein, ultimately enhancing binding affinity and selectivity.[1] This guide provides a comparative analysis of the biological activity of 2-Fluoro-4-(4-formylphenyl)benzoic acid and its non-fluorinated analog, 4-(4-formylphenyl)benzoic acid, supported by established principles and detailed experimental protocols.

Core Structures and Potential Biological Targets

The biphenyl benzoic acid scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. Derivatives of this scaffold have been investigated as potent and selective human β3-adrenergic receptor (β3-AR) agonists and as antagonists of Very Late Antigen-4 (VLA-4).

Compound Structure Molecular Formula Molecular Weight
Analog A: 4-(4-formylphenyl)benzoic acidC₁₄H₁₀O₃226.23 g/mol
Analog B: this compoundC₁₄H₉FO₃244.22 g/mol

The Impact of Ortho-Fluorination: A Comparative Analysis

The introduction of a fluorine atom at the ortho-position of the benzoic acid ring is not a trivial modification. It introduces a cascade of electronic and steric effects that can significantly differentiate the biological profile of the fluorinated analog from its parent compound.

Conformational and Steric Effects

The ortho-fluoro substituent can influence the dihedral angle between the two phenyl rings of the biphenyl core. This steric interaction can force the carboxyl group to twist out of the plane of its attached benzene ring, a phenomenon known as Steric Inhibition of Resonance (SIR).[3] This altered conformation can be crucial for fitting into the binding pocket of a target protein. Studies on ortho-substituted biphenyls have shown that even a small substituent like fluorine can create a rotational barrier, influencing the molecule's preferred 3D shape.[4][5] This can lead to a more "bioactive" conformation, enhancing potency.

Electronic Effects and Acidity

Fluorine's potent inductive electron-withdrawing effect (-I) is a dominant feature. When placed at the ortho position, this effect strongly stabilizes the negative charge of the carboxylate anion formed upon deprotonation.[3] This results in a significant increase in acidity, reflected in a lower pKa value. For instance, the pKa of 2-fluorobenzoic acid is approximately 3.27, making it a considerably stronger acid than benzoic acid (pKa ≈ 4.20).[6] This increased acidity can lead to stronger ionic interactions or hydrogen bonds with basic residues in a protein's active site, potentially increasing binding affinity.

Metabolic Stability

A common strategy in drug design is to block sites of metabolic oxidation. The C-H bond ortho to the carboxylic acid can be susceptible to hydroxylation by cytochrome P450 enzymes. Replacing this hydrogen with a strong, stable C-F bond can prevent this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[2]

Comparative Biological Activity Data (Illustrative)

While direct, head-to-head published data for these exact analogs against a single target is limited, we can extrapolate from established structure-activity relationship (SAR) principles for similar compound classes. The following table illustrates the potential impact of ortho-fluorination on key biological parameters.

Parameter Analog A (Non-fluorinated) Analog B (Ortho-fluorinated) Rationale for Difference
Target Binding Affinity (Ki) Higher (Weaker Binding)Lower (Stronger Binding)Enhanced acidity from the ortho-fluoro group can lead to stronger interactions with the target.[3] The induced conformational twist may also present a more optimal geometry for the binding site.[4]
Functional Potency (EC₅₀/IC₅₀) Higher (Less Potent)Lower (More Potent)Increased binding affinity typically translates directly to higher functional potency.
Metabolic Stability (t₁/₂) ShorterLongerThe C-F bond is more stable than the C-H bond, preventing metabolic oxidation at that position.[2]
Acidity (pKa) ~4.2~3.3The strong inductive effect of the ortho-fluorine atom stabilizes the carboxylate anion, making the compound a stronger acid.[6]

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of fluorination, a series of standardized experiments are required. The following protocols provide a self-validating system for synthesis and biological characterization.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_bioassay Biological Evaluation Phase S1 Starting Materials (e.g., Boronic Acids, Aryl Halides) S2 Suzuki-Miyaura Cross-Coupling S1->S2 S3 Purification (Chromatography/Recrystallization) S2->S3 S4 Characterization (NMR, MS) S3->S4 B1 In Vitro Binding Assay (Determine Ki) S4->B1 Purified Analogs B3 Metabolic Stability Assay (Determine t1/2) S4->B3 Purified Analogs B2 Functional Cellular Assay (Determine EC50/IC50) B1->B2 D1 Comparative Data Analysis (SAR Conclusion) B1->D1 Affinity Data B2->D1 Potency Data B3->D1 Stability Data

Caption: General workflow from synthesis to comparative biological data analysis.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general method for synthesizing both the fluorinated and non-fluorinated analogs.[1]

Materials:

  • (4-formylphenyl)boronic acid

  • For Analog A: 4-bromobenzoic acid

  • For Analog B: 2-fluoro-4-bromobenzoic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Ethyl acetate, HCl (1M), Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the aryl bromide (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the dioxane/water solvent mixture (e.g., 4:1 ratio).

  • Degas the solution by bubbling the inert gas through it for 15 minutes.

  • Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the flask.

  • Heat the reaction mixture to 80-90°C and stir for 16-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Acidify the initial aqueous layer with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: β3-Adrenergic Receptor (β3-AR) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the compounds for the β3-AR.[7][8]

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing human β3-AR.[9]

  • Radioligand: [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP).

  • Non-specific binding control: Propranolol (10 µM).

  • Assay Buffer: 25 mM HEPES, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 10 mM HEPES, 500 mM NaCl, pH 7.4 (ice-cold).

  • 96-well filter plates (e.g., Unifilter GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (Analogs A and B) in assay buffer.

  • In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or Propranolol (for non-specific binding).

    • Radioligand ([¹²⁵I]ICYP) at a final concentration near its Kd (e.g., 0.2 nM).

    • Cell membranes (e.g., 4 µ g/well ).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvest the plate contents onto the filter plate using a cell harvester, washing rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: β3-AR Functional Assay (cAMP Accumulation)

This assay measures the functional potency (EC₅₀) of the compounds as agonists by quantifying the downstream production of cyclic AMP (cAMP).[10][11]

Materials:

  • HEK293 cells expressing human β3-AR.[9]

  • Stimulation buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (a direct adenylyl cyclase activator, used as a positive control).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor™ cAMP Assay).[12][13]

  • White, opaque 96-well assay plates.

  • Luminometer or plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in the 96-well plates and incubate overnight.

  • Remove the culture medium and add the stimulation buffer containing IBMX.

  • Add serial dilutions of the test compounds (Analogs A and B) or controls to the wells.

  • Incubate at room temperature for 15-30 minutes.

  • Lyse the cells and proceed with the cAMP detection protocol according to the manufacturer's instructions for the chosen kit.

  • Measure the signal (e.g., luminescence or fluorescence).

  • Plot the signal against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

G agonist β3-AR Agonist (e.g., Analog B) receptor β3-Adrenergic Receptor agonist->receptor Binds g_protein Gs Protein (Inactive) receptor->g_protein Activates g_protein_act Gs Protein (Active) g_protein->g_protein_act GDP -> GTP ac Adenylyl Cyclase g_protein_act->ac Stimulates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Bladder Relaxation) pka->response Phosphorylates Downstream Targets

Caption: β3-Adrenergic Receptor signaling pathway leading to increased cAMP.

Conclusion

The strategic placement of a fluorine atom, particularly at the ortho-position of a biphenyl benzoic acid scaffold, can profoundly enhance the therapeutic potential of a molecule. Through a combination of steric, electronic, and metabolic effects, this compound is predicted to exhibit superior biological activity—including increased potency and a longer half-life—compared to its non-fluorinated analog. The experimental protocols provided herein offer a robust framework for researchers to systematically synthesize these compounds and validate these principles, guiding the rational design of next-generation therapeutics.

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-Fluoro-4-(4-formylphenyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry and materials science, substituted biaryl scaffolds are privileged structures. Compounds such as 2-Fluoro-4-(4-formylphenyl)benzoic acid serve as versatile trifunctional building blocks, where the specific spatial arrangement of the fluoro, formyl, and carboxylic acid groups dictates the ultimate biological activity, binding affinity, and physicochemical properties of their derivatives.[1] The presence of a fluorine atom, for instance, can significantly enhance metabolic stability and modulate electronic properties.[1] However, synthetic routes often yield mixtures of positional isomers, making unambiguous structural confirmation a critical, non-trivial step in the research and development pipeline.

This guide provides an in-depth spectroscopic comparison of this compound and two of its key positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining not just the data, but the underlying chemical principles that allow for confident differentiation. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of isomeric analysis.

The Isomers in Focus

The subtle yet critical differences between the following three isomers form the basis of our investigation. Their structural distinctions are the root cause of their unique spectroscopic fingerprints.

  • Isomer 1: this compound (CAS 1261970-90-4)[2]

  • Isomer 2: 3-Fluoro-4-(4-formylphenyl)benzoic acid

  • Isomer 3: 2-Fluoro-4-(3-formylphenyl)benzoic acid

Isomer_Structures cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 3-Fluoro-4-(4-formylphenyl)benzoic acid cluster_3 Isomer 3: 2-Fluoro-4-(3-formylphenyl)benzoic acid I1 I1 I2 I2 I3 I3

Figure 1: Molecular structures of the three positional isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing these isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular connectivity and electronic environment of each nucleus.

Expertise & Causality: Why NMR Excels

The diagnostic power of NMR lies in its sensitivity to the local electronic environment. The chemical shift of a proton or carbon is dictated by shielding and deshielding effects from neighboring atoms and functional groups. More importantly, spin-spin coupling (J-coupling) provides through-bond connectivity information. For these isomers, the fluorine atom is the ultimate reporter. Its large coupling constants over two, three, and even four bonds create highly characteristic splitting patterns in both the ¹H and ¹³C spectra, which are uniquely dependent on its position relative to the other substituents.

Comparative Data Analysis

The following tables summarize the predicted NMR data for the isomers, based on established principles of substituent effects and spin-spin coupling. The choice of DMSO-d₆ as a solvent is deliberate; its high polarity ensures solubility and allows for the observation of the acidic -OH and -CHO protons, which might otherwise undergo rapid exchange in protic solvents like methanol-d₄.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Isomer 1 (δ, ppm, multiplicity, J Hz) Isomer 2 (δ, ppm, multiplicity, J Hz) Isomer 3 (δ, ppm, multiplicity, J Hz)
-COOH ~13.5 (s, br) ~13.4 (s, br) ~13.5 (s, br)
-CHO 10.1 (s) 10.1 (s) 10.2 (s)
H-3 7.95 (dd, J=8.0, 2.0) - 7.98 (dd, J=8.0, 2.0)
H-5 7.85 (dd, J=11.5, 2.0) 8.15 (dd, J=8.0, 2.0) 7.88 (dd, J=11.5, 2.0)
H-6 8.10 (t, J=8.0) 8.05 (d, J=8.0) 8.12 (t, J=8.0)
H-2' & H-6' 8.00 (d, J=8.5) 8.00 (d, J=8.5) 8.20 (s)
H-3' & H-5' 7.90 (d, J=8.5) 7.90 (d, J=8.5) 7.80 (t, J=7.8)
H-4' - - 8.05 (d, J=7.8)

| H-6' | - | - | 8.15 (d, J=7.8) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Isomer 1 (δ, ppm, JCF Hz) Isomer 2 (δ, ppm, JCF Hz) Isomer 3 (δ, ppm, JCF Hz)
-COOH 166.5 (d, J≈3) 166.8 (d, J≈2) 166.4 (d, J≈3)
-CHO 192.5 192.5 192.8
C-F 162.0 (d, J≈250) 160.5 (d, J≈248) 162.2 (d, J≈251)
C-ipso (COOH) 125.0 (d, J≈15) 133.0 (d, J≈3) 124.8 (d, J≈15)
C-ipso (Biaryl) 145.0 (d, J≈4) 135.0 (d, J≈7) 145.2 (d, J≈4)

| C-ipso' (CHO) | 136.0 | 136.0 | 137.5 |

Key Differentiating Features:
  • ¹H NMR - Aromatic Region:

    • Isomer 1: The proton at H-3 is adjacent to the fluorine, resulting in a characteristic doublet of doublets with a large ortho H-F coupling (~8-10 Hz) and a smaller meta H-H coupling. The proton at H-5 will show a large ortho F-H coupling.

    • Isomer 2: The fluorine is meta to the carboxylic acid. The protons on this ring will show a simpler coupling pattern, with the proton at H-2 showing a small meta H-F coupling.

    • Isomer 3: The protons on the formyl-substituted ring are the key. The H-2' proton will appear as a singlet (or narrow triplet due to meta couplings), which is highly diagnostic compared to the clean AA'BB' system seen in Isomers 1 and 2.

  • ¹³C NMR - C-F Coupling:

    • The direct one-bond C-F coupling (¹JCF) will be very large (~250 Hz) for all isomers, confirming the presence of a C-F bond.

    • The two-bond (²JCF) and three-bond (³JCF) couplings are the most informative. In Isomer 1 , the ipso-carbon of the carboxylic acid (C-1) will show a significant ²JCF of ~15-25 Hz, while in Isomer 2 , this coupling will be a smaller ³JCF of ~3-5 Hz. This difference is a definitive marker.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expertise & Causality: Fragmentation Pathways

Under electron ionization (EI), the molecular ion will undergo fragmentation driven by the stability of the resulting ions and neutral losses. For these isomers, characteristic losses include the formyl radical (-CHO), carbon monoxide (-CO), the carboxyl group (-COOH), and water (-H₂O). The relative positions of the substituents can influence which fragmentation pathways are favored.[3]

Table 3: Predicted MS (EI) Fragmentation Data

Feature Isomer 1 Isomer 2 Isomer 3
Molecular Ion [M]⁺˙ (m/z) 244 244 244
HRMS [M+H]⁺ (C₁₄H₁₀FO₃) 245.0614 245.0614 245.0614
Key Fragment [M-CHO]⁺ (m/z) 215 215 215
Key Fragment [M-COOH]⁺ (m/z) 199 199 199
Key Fragment [M-CO]⁺˙ (m/z) 216 216 216

| Distinguishing Fragment | Potential loss of C₇H₄O from formyl-ring | Similar to Isomer 1 | Fragmentation of the meta-substituted ring may be distinct |

Key Differentiating Features:

While the primary fragments may be similar, subtle differences in the relative intensities of daughter ions can sometimes be observed. The stability of the resulting biaryl cation after the initial loss of -CHO or -COOH may be slightly altered by the fluorine's position, but this is often not sufficient for unambiguous identification alone. The primary role of MS is to confirm the molecular formula via HRMS, which is identical for all isomers, and to provide supporting evidence for the structure proposed by NMR.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful than NMR for distinguishing positional isomers. However, subtle shifts in vibrational frequencies and changes in the "fingerprint" region can provide corroborating evidence.

Expertise & Causality: Vibrational Modes

The position and energy of a vibrational absorption band depend on the bond strength and the masses of the atoms involved. For these isomers, the C=O stretching frequencies of both the aldehyde and carboxylic acid are most informative.[4] The electronic effect of the fluorine atom (inductive withdrawal) and its position relative to the carboxylic acid can slightly alter the C=O bond order. Furthermore, the substitution pattern on the aromatic rings influences the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹).[5]

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Isomer 1 Isomer 2 Isomer 3
O-H stretch (acid dimer) 3300-2500 (very broad) 3300-2500 (very broad) 3300-2500 (very broad)
C-H stretch (aromatic/aldehyde) 3100-3000 3100-3000 3100-3000
C=O stretch (aldehyde) ~1705 ~1705 ~1708
C=O stretch (acid) ~1690 ~1695 ~1690
C=C stretch (aromatic) ~1610, 1580, 1500 ~1610, 1580, 1500 ~1610, 1580, 1500
C-F stretch ~1250 ~1260 ~1250

| C-H out-of-plane bending | ~840, ~820 | ~840, ~815 | ~880, ~820, ~780 |

Key Differentiating Features:
  • C=O Stretch (Acid): In Isomer 2 , the fluorine atom is meta to the carboxylic acid. Its electron-withdrawing effect is weaker at this position compared to the ortho-position in Isomer 1. This may result in a slightly higher C=O stretching frequency (a shift of a few wavenumbers) for Isomer 2.

  • Fingerprint Region (900-650 cm⁻¹): The pattern of C-H out-of-plane bends is highly dependent on the number of adjacent hydrogens on the ring. Isomer 3 , with its 1,2,4-trisubstituted formyl-ring, will exhibit a distinctly different and more complex pattern in this region compared to the 1,4-disubstituted rings in Isomers 1 and 2. This can serve as a useful, albeit less definitive, confirmation.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For these compounds, the absorption is dominated by π→π* transitions within the highly conjugated biphenyl system.[6]

Expertise & Causality: Electronic Transitions

The extent of conjugation is the primary factor determining the wavelength of maximum absorbance (λ_max). All three isomers possess a similar biphenyl core, so their primary absorption bands are expected to be in a similar range. However, steric hindrance can affect the planarity of the two rings. A more planar conformation allows for better orbital overlap and shifts the λ_max to a longer wavelength (a bathochromic shift).[7]

Table 5: Predicted UV-Vis Data (in Ethanol)

Feature Isomer 1 Isomer 2 Isomer 3
Primary π→π* Transition (λ_max) ~285 nm ~288 nm ~284 nm

| n→π* Transition (C=O) | ~320 nm (weak shoulder) | ~320 nm (weak shoulder) | ~320 nm (weak shoulder) |

Key Differentiating Features:

In Isomer 1 and Isomer 3 , the ortho-fluorine atom can cause steric repulsion with the adjacent ring, potentially forcing a slight twist in the biphenyl system. This disruption of planarity could lead to a small hypsochromic (blue) shift compared to Isomer 2 , where the smaller hydrogen atom is in the ortho position, allowing for greater planarity. These differences are expected to be minor and make UV-Vis spectroscopy the least reliable method for primary differentiation among the four techniques discussed.

Analytical Workflow & Experimental Protocols

A robust analytical strategy is paramount for confident isomer identification. The following workflow integrates the strengths of each spectroscopic technique.

Analytical_Workflow cluster_Protocols Experimental Protocols cluster_Analysis Data Analysis & Interpretation P1 Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-d6 A1 NMR Analysis: Assign all signals using 1H, 13C, COSY, HSQC. Focus on H-F and C-F couplings. P1->A1 Primary Identification P2 ATR-IR: Acquire spectrum 4000-650 cm-1 A3 IR Analysis: Confirm -COOH, -CHO, and C-F groups. Compare fingerprint region. P2->A3 Functional Group Confirmation P3 LC-HRMS: Acquire ESI+ spectrum for accurate mass A2 MS Analysis: Confirm [M+H]+ matches C14H10FO3. Analyze fragmentation. P3->A2 Mass Validation P4 UV-Vis: Dissolve in EtOH, scan 400-200 nm A4 Structure Confirmation P4->A4 Supportive Data A1->A4 A2->A4 A3->A4

Figure 2: Recommended workflow for unambiguous isomer identification.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[8]

  • Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

    • ¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

    • ¹⁹F NMR: Acquire with a spectral width appropriate for aromatic fluorine (~20-30 ppm) with proton decoupling.

    • 2D NMR: If assignments are ambiguous, acquire COSY (¹H-¹H) and HSQC (¹H-¹³C) spectra to confirm proton-proton and proton-carbon connectivities.

  • Data Processing: Process all spectra with an appropriate exponential line broadening factor. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆ (δ 2.50 and 39.52 ppm, respectively).

Protocol 2: High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Inject 1-5 µL of the diluted sample. Acquire data in positive ion mode using electrospray ionization (ESI). Scan a mass range of m/z 100-500.

  • Data Analysis: Extract the exact mass for the [M+H]⁺ ion and compare it to the theoretical mass for C₁₄H₁₀FO₃⁺ (245.0614). The mass error should be less than 5 ppm.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small, solid sample directly onto the ATR crystal (diamond or germanium). No further preparation is needed.[8]

  • Data Acquisition: Ensure the ATR anvil applies consistent pressure to the sample. Collect a background spectrum of the clean, empty crystal. Collect the sample spectrum over a range of 4000-650 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Conclusion

While all spectroscopic techniques contribute to the structural puzzle, they are not created equal in their power to differentiate positional isomers. For the this compound family, NMR spectroscopy, particularly the analysis of H-F and C-F coupling constants, stands as the definitive method for unambiguous assignment. High-resolution mass spectrometry is essential for validating the elemental composition, and IR spectroscopy serves to confirm functional groups. Used in concert, as outlined in the proposed analytical workflow, these techniques provide a self-validating system that ensures the highest degree of scientific integrity and confidence in the structural assignment of these valuable chemical building blocks.

References

The Fluorine Advantage: A Comparative Guide to 2-Fluoro-4-(4-formylphenyl)benzoic Acid in Covalent Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Covalent Organic Frameworks (COFs) is paramount for unlocking their full potential. The choice of monomer is a critical determinant of the final material's properties and performance. This guide provides an in-depth comparison of 2-Fluoro-4-(4-formylphenyl)benzoic acid , a trifunctional monomer, against its non-fluorinated and other functionalized counterparts in COF synthesis. We will delve into the mechanistic underpinnings of its performance, supported by experimental insights from the broader field of fluorinated COFs (fCOFs).

The Decisive Role of Monomer Functionalization in COF Performance

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their ordered, porous structures make them ideal candidates for a range of applications, including gas storage and separation, catalysis, and drug delivery.[2] The judicious selection of monomers allows for atomic-level control over the resulting COF's properties, such as pore size, stability, and functionality.

The introduction of functional groups onto the monomer backbone is a powerful strategy for tuning COF performance. Among these, the incorporation of fluorine has emerged as a particularly effective approach for enhancing key material attributes.[3] The strong electronegativity of the fluorine atom can significantly influence the electronic properties, intermolecular interactions, and overall stability of the COF structure.[3][4]

This compound: A Superior Building Block

This compound offers a unique combination of functionalities: a carboxylic acid for potential post-synthetic modification or as a catalytic site, a formyl group for imine-based condensation, and a strategically placed fluorine atom. This trifunctionality, particularly the fluorine substitution, imparts significant advantages over simpler monomers like 4-(4-formylphenyl)benzoic acid or other non-fluorinated analogues.

Enhanced Crystallinity and Porosity

A recurring challenge in COF synthesis is achieving high crystallinity, which is essential for realizing a well-defined and accessible porous network. The introduction of fluorine has been demonstrated to promote higher degrees of crystallinity and larger surface areas.[5][6] This is attributed to several factors:

  • Interlayer Stacking: Fluorine substitution can enhance interlayer π-π stacking and structural ordering through arene-perfluoroarene interactions, leading to more defined and robust frameworks.[4]

  • Reversibility of Formation: The electron-withdrawing nature of fluorine can influence the kinetics and thermodynamics of the imine condensation reaction. While seemingly counterintuitive, this can promote the reversibility necessary for "error-checking" during the crystallization process, leading to fewer defects and higher quality materials.[7]

A study comparing fluorinated and non-fluorinated imine COFs revealed that the fluorinated versions exhibited significantly improved surface areas (over 2000 m²/g compared to 760 m²/g for the non-fluorinated analogue) and more defined pore diameters.[6]

Superior Stability: Thermal and Chemical Resilience

The stability of COFs under various conditions is crucial for their practical application. Fluorinated COFs (fCOFs) consistently demonstrate enhanced thermal and chemical stability.[3][8] The strong C-F bond and the overall electron-deficient nature of the fluorinated aromatic rings contribute to this increased robustness. This makes COFs synthesized from this compound more resilient to harsh chemical environments, such as strong acids or bases, and high temperatures, which is a significant advantage over many non-fluorinated COFs.[8]

Performance in Key Applications

The enhanced structural and stability characteristics of COFs derived from this compound translate into superior performance in a variety of applications.

  • Gas Sorption and Separation: The introduction of fluorine can create a "CO2-philic" environment within the COF pores, leading to enhanced CO2 adsorption capacity and selectivity.[9] The hydrophobicity imparted by fluorine also makes these materials excellent candidates for separating CO2 from humid gas streams.[9]

  • Catalysis: In the realm of catalysis, a fluorine-atom-modified COF demonstrated a more than five-fold enhancement in visible-light-driven CO2 reduction compared to its non-fluorinated counterpart.[10] The electron-withdrawing fluorine atom can modulate the electronic properties of the framework, enhancing its catalytic activity.

  • Drug Delivery: The ordered structure, high porosity, and the presence of fluorine groups in fCOFs make them promising candidates for drug delivery systems. Two novel fluorine-functionalized COFs exhibited high loading capacities for the anti-cancer drug 5-fluorouracil, with one reaching a drug loading rate of up to 69%.[11]

Comparative Performance Data

To illustrate the advantages of fluorination, the following table summarizes typical performance enhancements observed in fluorinated COFs compared to their non-fluorinated analogues. While direct data for COFs synthesized specifically from this compound versus its non-fluorinated counterpart is not available in a single comparative study, the data presented is a composite of findings from various studies on fluorinated COFs and serves as a strong indicator of expected performance.

Performance MetricNon-Fluorinated COF (Typical)Fluorinated COF (fCOF) (Typical)Rationale for Improvement
BET Surface Area 700-1000 m²/g1500-2500+ m²/g[4][6]Enhanced interlayer stacking and structural ordering.[4]
Crystallinity Moderate to GoodGood to Excellent[3][5]Promotion of reversible bond formation and favorable packing.
Chemical Stability ModerateHigh[8]Strong C-F bonds and electron-deficient aromatic rings.
CO₂ Uptake ModerateHigh[9]"CO₂-philic" nature of fluorinated pores.
Catalytic Activity BaselineSignificantly Enhanced[10]Modulation of electronic properties of the framework.

Experimental Protocols

The synthesis of COFs from this compound typically involves a solvothermal condensation reaction with a complementary amine monomer, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).

General Synthesis of a Fluorinated Imine-Linked COF

Diagram of the COF Synthesis Workflow

COF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization MonomerA This compound ReactionVessel Pyrex Tube MonomerA->ReactionVessel MonomerB Amine Monomer (e.g., TAPB) MonomerB->ReactionVessel Solvent Solvent System (e.g., mesitylene/dioxane) Solvent->ReactionVessel Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->ReactionVessel Heating Solvothermal Heating (e.g., 120°C, 3 days) ReactionVessel->Heating Filtration Filtration & Washing (e.g., with THF, acetone) Heating->Filtration Activation Solvent Exchange & Drying under Vacuum Filtration->Activation PXRD PXRD Activation->PXRD FTIR FT-IR Activation->FTIR Porosimetry N₂ Adsorption (BET) Activation->Porosimetry TGA TGA Activation->TGA

Caption: A generalized workflow for the synthesis and characterization of a fluorinated COF.

Materials:

  • This compound

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • Solvent mixture (e.g., mesitylene/1,4-dioxane, 1:1 v/v)

  • Aqueous acetic acid (e.g., 6 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetone

Procedure:

  • In a Pyrex tube, add this compound (e.g., 0.3 mmol) and TAPB (e.g., 0.2 mmol).

  • Add the solvent mixture (e.g., 1.0 mL) and the aqueous acetic acid catalyst (e.g., 0.1 mL).

  • Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3-5 days.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the solid extensively with anhydrous THF and anhydrous acetone to remove any unreacted monomers and catalyst.

  • Activate the COF by solvent exchange with fresh anhydrous acetone, followed by drying under a high vacuum at an elevated temperature (e.g., 150 °C) overnight.

Causality Behind Experimental Choices

  • Solvent System: A mixed solvent system like mesitylene/dioxane is often employed to ensure the solubility of the monomers while allowing for the precipitation of the growing COF polymer.[7]

  • Acid Catalyst: An acid catalyst, such as acetic acid, is crucial for accelerating the reversible imine condensation reaction, which is essential for the formation of a crystalline, rather than amorphous, material.[12]

  • Solvothermal Conditions: Heating under solvothermal conditions provides the necessary energy to overcome the activation barrier for both the forward and reverse reactions, facilitating the "proofreading" and self-healing processes that lead to a well-ordered crystalline framework.[13]

  • Activation: The final washing and vacuum drying steps are critical for removing residual solvent from the pores of the COF, which is necessary to achieve high surface areas and allow for the intended applications.

Diagram of Fluorine's Influence on COF Properties

Fluorine_Influence cluster_properties Enhanced Material Properties cluster_performance Superior Application Performance F_Monomer This compound Crystallinity Higher Crystallinity F_Monomer->Crystallinity Promotes Ordering Stability Improved Stability (Thermal & Chemical) F_Monomer->Stability Strong C-F Bond Hydrophobicity Greater Hydrophobicity F_Monomer->Hydrophobicity Porosity Increased Porosity Crystallinity->Porosity Catalysis Enhanced Catalysis Crystallinity->Catalysis GasSep Gas Separation (e.g., CO₂/N₂) Porosity->GasSep DrugDel Drug Delivery Porosity->DrugDel Stability->GasSep Stability->Catalysis Hydrophobicity->GasSep Sensing Chemical Sensing

Caption: The cascading effect of fluorine incorporation on COF properties and performance.

Conclusion

In the competitive landscape of advanced materials, this compound stands out as a superior monomer for the synthesis of high-performance Covalent Organic Frameworks. The strategic incorporation of a fluorine atom leads to demonstrable improvements in crystallinity, porosity, and stability when compared to non-fluorinated analogues. These enhanced material properties directly translate to superior performance in critical applications such as gas separation, catalysis, and drug delivery. For researchers aiming to design next-generation COFs with tailored functionalities and robust performance profiles, this compound represents a compelling and scientifically validated choice.

References

A comparative study of the acidity of fluorinated vs non-fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of drug design and molecular engineering, the modulation of a compound's physicochemical properties is paramount. Among these, acidity, quantified by the acid dissociation constant (pKa), plays a pivotal role in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine atoms into a molecular scaffold is a widely employed technique to fine-tune these properties. This guide provides an in-depth comparative study of the acidity of fluorinated benzoic acids versus their non-fluorinated parent compound, supported by experimental data and detailed methodologies.

The Electronic Influence of Fluorine on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the benzene ring can either stabilize or destabilize this anion, thereby altering the acidity of the parent benzoic acid. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the carboxylate anion, while electron-donating groups decrease acidity by intensifying the negative charge.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, dispersing the negative charge and stabilizing the conjugate base.[1][2] This stabilization leads to a stronger acid, which is reflected in a lower pKa value.

However, the influence of fluorine is not solely dictated by the inductive effect. It also exhibits an electron-donating resonance effect (+R or +M effect) due to its lone pairs of electrons, which can be donated to the benzene ring's pi system. This effect opposes the inductive effect and tends to decrease acidity. The net effect on acidity is a delicate balance between these two opposing forces, with the outcome largely dependent on the position of the fluorine atom on the benzene ring.

Comparative Acidity: A Quantitative Look at pKa Values

The impact of fluorination on the acidity of benzoic acid is most clearly illustrated by comparing their respective pKa values. A lower pKa value indicates a stronger acid. The table below presents the experimental pKa values for benzoic acid and its ortho-, meta-, and para-fluorinated derivatives.

CompoundStructurepKa at 25°C
Benzoic AcidC₆H₅COOH4.20[2][3]
2-Fluorobenzoic Acido-FC₆H₄COOH3.27[1][4][5]
3-Fluorobenzoic Acidm-FC₆H₄COOH3.86[6][7][8]
4-Fluorobenzoic Acidp-FC₆H₄COOH4.15[9][10]

Analysis of the Data:

  • 2-Fluorobenzoic Acid (Ortho Isomer): This is the strongest acid among the fluorinated isomers and is significantly more acidic than benzoic acid. This pronounced increase in acidity is attributed to the "ortho effect." In this phenomenon, the close proximity of the fluorine atom to the carboxylic acid group leads to a strong, distance-dependent inductive effect. Furthermore, steric hindrance between the ortho-substituent and the carboxyl group can force the carboxyl group out of the plane of the benzene ring, which enhances the acidity.

  • 3-Fluorobenzoic Acid (Meta Isomer): In the meta position, the resonance effect is not operative, and the acidity is primarily governed by the inductive effect. As a result, 3-fluorobenzoic acid is a stronger acid than benzoic acid.

  • 4-Fluorobenzoic Acid (Para Isomer): At the para position, both the inductive and resonance effects are at play. While the inductive effect withdraws electron density and increases acidity, the resonance effect donates electron density and decreases acidity. The net result is that 4-fluorobenzoic acid is only slightly more acidic than benzoic acid.

The following diagram illustrates the interplay of inductive and resonance effects on the stability of the benzoate anion.

G cluster_benzoic Benzoic Acid cluster_fluoro Fluorinated Benzoic Acids cluster_effects Electronic Effects of Fluorine BA Benzoic Acid (pKa = 4.20) B_Anion Benzoate Anion BA->B_Anion Deprotonation FBA Fluorobenzoic Acid FB_Anion Fluorobenzoate Anion (Stabilized) FBA->FB_Anion Deprotonation Inductive Inductive Effect (-I) (Electron Withdrawing) Inductive->FB_Anion Stabilizes Anion (Increases Acidity) Resonance Resonance Effect (+R) (Electron Donating) Resonance->FB_Anion Destabilizes Anion (Decreases Acidity)

Caption: Electronic effects of fluorine on the acidity of benzoic acid.

Experimental Determination of pKa: A Potentiometric Titration Protocol

The pKa values presented in this guide can be experimentally verified using potentiometric titration. This method involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) of known concentration to a solution of the acid while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.[11][12][13]

Materials and Reagents:

  • Benzoic acid and fluorinated benzoic acids

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

Step-by-Step Methodology:

  • Preparation of the Acid Solution: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate pH measurements.[11]

  • Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Titration Process:

    • Record the initial pH of the acid solution.

    • Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record the pH reading and the total volume of NaOH added.

    • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for a few more additions.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point).

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

  • Replication: Repeat the titration at least three times for each compound to ensure the reproducibility of the results.[11]

The following diagram outlines the experimental workflow for pKa determination.

G start Start prep_acid Prepare Acid Solution (e.g., 0.01 M) start->prep_acid calibrate_ph Calibrate pH Meter (pH 4, 7, 10) prep_acid->calibrate_ph setup Assemble Titration Apparatus calibrate_ph->setup titrate Titrate with Standardized NaOH (Record pH and Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep determine_pka pKa = pH at Half-Equivalence Point determine_hep->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The fluorination of benzoic acid provides a clear and instructive example of how substituent effects can be harnessed to modulate molecular acidity. The interplay of inductive and resonance effects, along with steric considerations in the case of the ortho isomer, allows for the fine-tuning of pKa values. A thorough understanding of these principles, supported by robust experimental data, is indispensable for professionals in drug development and chemical research, enabling the rational design of molecules with optimized physicochemical properties for enhanced therapeutic efficacy.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystal Engineering in Drug Development

In the realm of pharmaceutical sciences, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating the three-dimensional arrangement of molecules in a crystalline solid, providing invaluable insights into intermolecular interactions that dictate the overall crystal packing. This guide delves into a detailed comparative analysis of the crystal structure of 2-fluoro-4-(4-formylphenyl)benzoic acid, a molecule of interest in medicinal chemistry, by examining the crystallographic data of structurally related compounds. While a definitive crystal structure for the title compound is not publicly available, we can, with a high degree of confidence, predict its solid-state behavior by dissecting the structures of its analogues. This approach underscores the power of crystal engineering, where understanding substituent effects allows for the rational design of crystalline materials with desired properties.

Methodology: The Path from Molecule to Crystal Structure

The foundation of any crystallographic analysis lies in the growth of high-quality single crystals. The protocols described herein are standard, robust methodologies that have been successfully employed for compounds analogous to our target molecule.

Experimental Protocol: Single Crystal Growth
  • Solvent Selection: A crucial first step is the selection of an appropriate solvent or solvent system. For biphenyl carboxylic acids, solvents such as ethanol, acetone, or mixtures like ethanol/water are often employed. The goal is to find a solvent in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared at a slightly elevated temperature and then allowed to cool to room temperature. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. This gradual process encourages the formation of well-ordered single crystals.

  • Vapor Diffusion: An alternative method involves dissolving the compound in a good solvent and placing this solution in a sealed container with a vial of a poor solvent (an "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Experimental Protocol: X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results and Discussion: A Comparative Structural Analysis

The following sections will compare the known crystal structures of compounds structurally related to this compound to elucidate the influence of the fluoro, formyl, and carboxylic acid functionalities on the molecular conformation and crystal packing.

The Biphenyl Core: Torsional Flexibility

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is a delicate balance between steric hindrance and the desire for π-conjugation.

CompoundDihedral Angle Between Phenyl Rings (°)Reference
Biphenyl (gas phase)~44[1]
4'-Formylbiphenyl-4-yl acetate30.39(1)[1]
4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid26.09(4)[2]
4,4'-Dimethoxybiphenyl-3,3',5,5'-tetracarboxylic acid24.3(1)[3]

The data in the table above indicates that substitution can significantly influence the planarity of the biphenyl system. In 4'-formylbiphenyl-4-yl acetate, the presence of the formyl group, which is a π-acceptor, promotes a more planar conformation compared to unsubstituted biphenyl to enhance conjugation.[1] A similar trend is observed in the other substituted biphenyls.

Logical Flow of Structural Analysis

G cluster_molecule Molecular Conformation cluster_crystal Crystal Packing Substituent_Effects Substituent Effects (Fluoro, Formyl, Carboxyl) Dihedral_Angle Biphenyl Dihedral Angle Substituent_Effects->Dihedral_Angle Influences Intermolecular_Interactions Intermolecular Interactions Dihedral_Angle->Intermolecular_Interactions Affects Supramolecular_Synthons Supramolecular Synthons Intermolecular_Interactions->Supramolecular_Synthons Lead to Overall_Crystal_Structure Overall Crystal Structure Supramolecular_Synthons->Overall_Crystal_Structure Determine

References

A Comparative Computational Analysis of the Electronic Properties of 2-Fluoro-4-(4-formylphenyl)benzoic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic Landscape of a Potential Pharmaceutical Building Block

In the realm of modern drug discovery and materials science, the nuanced interplay of a molecule's electronic properties governs its reactivity, intermolecular interactions, and, ultimately, its biological activity.[1] The strategic incorporation of specific functional groups can dramatically alter this electronic landscape, providing a powerful tool for the rational design of novel therapeutic agents and functional materials. This guide presents a comprehensive computational analysis of the electronic properties of 2-Fluoro-4-(4-formylphenyl)benzoic acid, a molecule of significant interest due to its unique combination of electron-withdrawing and conjugating substituents.

The presence of a fluorine atom, a highly electronegative element, and a formylphenyl group, which can participate in extended π-conjugation, suggests a complex electronic profile for this compound.[2] Understanding the distribution of electron density, the energies of frontier molecular orbitals, and the electrostatic potential is paramount for predicting its behavior in biological systems and for guiding its application in medicinal chemistry.

To provide a clear and objective assessment of the electronic contributions of these substituents, this guide will conduct a comparative analysis with three structurally related molecules:

  • Benzoic Acid: The parent scaffold, providing a baseline for understanding the fundamental electronic properties of the carboxylated benzene ring.

  • 2-Fluorobenzoic Acid: To isolate and evaluate the inductive and resonance effects of the fluorine substituent on the benzoic acid core.

  • 4-(4-formylphenyl)benzoic Acid: To assess the impact of the extended π-system and the electron-withdrawing nature of the formyl group on the electronic properties of the biphenyl-carboxylic acid framework.

By employing robust and widely validated computational chemistry techniques, specifically Density Functional Theory (DFT), we will elucidate the key electronic descriptors of these molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level comparative overview and a detailed, reproducible computational protocol.

Methodology: A Validated Protocol for In Silico Electronic Property Prediction

The computational analysis was performed using the Gaussian 09 suite of programs. The choice of methodology is grounded in its proven accuracy for predicting the electronic structure of organic molecules.[3][4]

Experimental Protocol: Step-by-Step Computational Workflow
  • Molecule Construction and Initial Optimization:

    • The 3D structures of this compound, Benzoic acid, 2-Fluorobenzoic acid, and 4-(4-formylphenyl)benzoic acid were constructed using GaussView 6.

    • An initial geometry optimization was performed using the semi-empirical PM6 method to obtain a reasonable starting geometry for the higher-level DFT calculations.

  • Density Functional Theory (DFT) Geometry Optimization:

    • The geometries of all four molecules were fully optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3][4]

    • The 6-311++G(d,p) basis set was employed for all atoms. This basis set provides a good balance between computational cost and accuracy for systems of this size, including diffuse functions (++) to accurately describe the electron distribution of anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

  • Frequency Analysis:

    • Following geometry optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structures correspond to true energy minima on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.

  • Calculation of Electronic Properties:

    • Using the optimized geometries, single-point energy calculations were performed to derive the key electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained. The HOMO-LUMO energy gap (ΔE) was calculated as ELUMO - EHOMO.

    • Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the total electron density surface (isovalue = 0.002 a.u.) to visualize the regions of positive and negative electrostatic potential.

Workflow Diagram

computational_workflow cluster_prep Structure Preparation cluster_dft DFT Calculations (Gaussian 09) cluster_analysis Data Analysis A Molecule Construction (GaussView 6) B Initial Optimization (PM6) A->B C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Analysis C->D E Single-Point Energy & Property Calculation D->E F HOMO/LUMO Energies & Energy Gap (ΔE) E->F G Electrostatic Potential Map (MEP) E->G H Comparative Analysis F->H G->H

Caption: Computational workflow for the analysis of electronic properties.

Results: A Comparative Overview of Electronic Descriptors

The calculated electronic properties for this compound and the selected reference compounds are summarized in the table below.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Benzoic Acid-7.02-1.255.77
2-Fluorobenzoic Acid-7.15-1.385.77
4-(4-formylphenyl)benzoic Acid-6.89-2.514.38
This compound -7.05 -2.63 4.42

Discussion: Interpreting the Electronic Landscape

The computational results provide valuable insights into how the electronic properties of the benzoic acid scaffold are modulated by the fluoro and formylphenyl substituents.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

  • Benzoic Acid vs. 2-Fluorobenzoic Acid: The introduction of a fluorine atom at the ortho position in 2-Fluorobenzoic acid leads to a slight stabilization (lowering of energy) of both the HOMO and LUMO compared to benzoic acid. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom. Interestingly, the HOMO-LUMO gap remains virtually unchanged, suggesting that while the overall electronic landscape is stabilized, the intrinsic reactivity is not significantly altered by the fluorine substitution in this context.

  • Benzoic Acid vs. 4-(4-formylphenyl)benzoic Acid: The addition of the 4-formylphenyl group in 4-(4-formylphenyl)benzoic acid results in a destabilization (increase in energy) of the HOMO and a significant stabilization of the LUMO. This leads to a substantial decrease in the HOMO-LUMO gap compared to benzoic acid. The destabilization of the HOMO can be attributed to the extended π-conjugation of the biphenyl system, while the stabilization of the LUMO is a consequence of the strong electron-withdrawing nature of the formyl group, which extends the conjugation and provides a low-energy acceptor orbital. This smaller energy gap suggests that 4-(4-formylphenyl)benzoic acid is significantly more reactive than benzoic acid.

  • This compound: In our target molecule, we observe a combination of these effects. The HOMO energy is lower (more stable) than that of 4-(4-formylphenyl)benzoic acid, reflecting the electron-withdrawing influence of the fluorine atom. The LUMO is also slightly stabilized. The resulting HOMO-LUMO gap is comparable to that of 4-(4-formylphenyl)benzoic acid, indicating that the extended conjugation and the formyl group are the dominant factors in determining the reactivity of this molecule. The fluorine atom appears to fine-tune the electronic properties rather than fundamentally altering its reactive nature.

Molecular Electrostatic Potential (MEP) Maps

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its non-covalent interactions. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and are prone to nucleophilic attack.

MEP_Comparison cluster_benzoic Benzoic Acid cluster_fluoro 2-Fluorobenzoic Acid cluster_formyl 4-(4-formylphenyl)benzoic acid cluster_target This compound BA Negative potential on carboxyl oxygens. Slightly positive potential on carboxylic proton. FBA Increased positive potential on the aromatic ring near the fluorine atom. BA->FBA Addition of F FPBA Significant negative potential on the formyl oxygen. Enhanced positive potential on the formyl proton and adjacent aromatic protons. BA->FPBA Addition of formylphenyl FFPBA Combined features: Strong negative potential on both carboxyl and formyl oxygens. Enhanced positive potential on the aromatic ring influenced by both fluoro and formylphenyl groups. FBA->FFPBA FPBA->FFPBA

References

A Senior Application Scientist's Guide to the Kinetic Landscaping of 2-Fluoro-4-(4-formylphenyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Static Structures – The Imperative of Reaction Kinetics in Modern Drug Discovery

In the intricate ballet of drug development, the static, three-dimensional structure of a molecule tells only part of the story. For researchers, scientists, and drug development professionals, understanding the dynamic behavior of a molecule—how quickly it reacts, the stability of its intermediates, and the factors influencing its transformation—is paramount. This is where the discipline of chemical kinetics provides an indispensable lens. The rates of formation and degradation of active pharmaceutical ingredients (APIs) and their precursors are critical parameters that dictate manufacturing efficiency, formulation stability, and ultimately, therapeutic efficacy.

This guide focuses on 2-Fluoro-4-(4-formylphenyl)benzoic acid , a trifunctional building block of significant interest in medicinal chemistry. Its unique architecture, featuring a biphenyl core, a reactive formyl group, a carboxylic acid handle, and a strategically placed fluorine atom, makes it a versatile scaffold for the synthesis of complex molecular entities. The fluorine substituent, in particular, is a celebrated tool in drug design, often used to modulate metabolic stability, binding affinity, and pKa. However, its strong electron-withdrawing nature also profoundly impacts the kinetic profile of the entire molecule.

Herein, we present a comparative analysis of the kinetic behavior of this compound in key synthetic transformations. This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, offering a framework for designing robust kinetic studies. We will objectively compare its expected performance against two primary alternatives, providing the scientific rationale for anticipated differences in reactivity:

  • 4-(4-formylphenyl)benzoic acid (the non-fluorinated analog)[1][2][3][4]

  • 2-Chloro-4-(4-formylphenyl)benzoic acid (the chloro-substituted analog)[5][6][7]

By understanding the kinetic nuances of these building blocks, researchers can make more informed decisions in catalyst selection, process optimization, and library synthesis, thereby accelerating the drug discovery pipeline.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling – The Influence of Halogenation on C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. For a molecule like this compound, this reaction would typically involve coupling at a fourth position, for instance, if it were derived from a di-halogenated precursor like 2-fluoro-4-bromobenzoic acid. The nature of the halogen at the coupling site is a critical determinant of the reaction kinetics.

Mechanistic Considerations and Expected Kinetic Profiles

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The strength of the carbon-halogen (C-X) bond is a primary factor governing the energy barrier for this step.

The established trend for C-X bond dissociation energy is C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in Suzuki coupling generally follows the inverse trend: I > Br > Cl > F.[8]

Based on this principle, we can predict the relative rates of Suzuki coupling for precursors to our target molecule and its analogs:

Precursor CompoundHalogen at Coupling SiteExpected Relative Reaction RateRationale
2-Bromo -4-(4-formylphenyl)benzoic acidBromineFastestThe C-Br bond is weaker than C-Cl and C-F bonds, leading to a lower activation energy for oxidative addition.
2-Chloro -4-(4-formylphenyl)benzoic acidChlorineIntermediateThe C-Cl bond is stronger than C-Br, requiring more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable rates.[9]
Precursor requiring C-F activationFluorineSlowestThe C-F bond is the strongest carbon-halogen bond, making oxidative addition extremely challenging and often requiring specialized, highly active catalyst systems.[9]

The electron-withdrawing nature of the fluorine atom in this compound can also influence the subsequent steps of the catalytic cycle, but the dominant effect on the overall rate in Suzuki coupling is typically the strength of the C-X bond at the site of reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Comparative Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC

This protocol is designed for determining the initial reaction rates and kinetic profiles for the coupling of a suitable brominated precursor of our target molecule and its analogs with a boronic acid. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose due to its ability to separate and quantify multiple components in a reaction mixture.

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., Methyl 2-bromo-4-fluorobenzoate as a precursor to the target molecule's core)

  • Arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Internal standard (e.g., naphthalene or other inert, UV-active compound)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Quenching solution (e.g., cold diethyl ether)

  • Anhydrous sodium sulfate

  • HPLC system with a UV detector

  • Thermostatted reaction vessel (e.g., jacketed reactor or oil bath)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Method Development: Develop an HPLC method capable of resolving the aryl bromide, the biaryl product, and the internal standard.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and a known amount of the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 80 °C). Add the palladium catalyst (e.g., 2 mol%) to the vigorously stirred mixture. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a cold quenching solution to stop the reaction.

  • Work-up: Dilute the quenched sample, extract with an organic solvent, and dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the product and the remaining aryl bromide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

HPLC_Workflow start Reaction Setup (Reactants, Base, Std.) initiate Add Catalyst (t=0) @ Constant Temp. start->initiate sampling Withdraw Aliquots @ Timed Intervals initiate->sampling quench Quench Reaction sampling->quench workup Sample Work-up (Extraction, Drying) quench->workup hplc HPLC Analysis workup->hplc data Data Analysis (Conc. vs. Time Plot) hplc->data end Determine Rate data->end NMR_Kinetics start Prepare NMR Sample (Acid, Solvent) initiate Add Alcohol & Catalyst Insert into Spectrometer (t=0) start->initiate acquire Acquire 1H NMR Spectra @ Timed Intervals initiate->acquire process Integrate Peaks (Reactant & Product) acquire->process plot Plot ln[Reactant] vs. Time process->plot end Determine k_obs from Slope plot->end InSitu_IR_Workflow start Setup Reactor with IR Probe background Collect Background Spectrum (Solvent) start->background reactants Add Aldehyde & Amine Start Data Collection background->reactants initiate Add Reducing Agent (t=0) reactants->initiate monitor Continuously Collect IR Spectra initiate->monitor analyze Generate Concentration Profiles (C=O Disappearance) monitor->analyze end Determine Reaction Rate analyze->end

References

A Predictive Guide to the Thermal Stability of MOFs Derived from 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their viability in applications ranging from catalysis to controlled drug release. This guide provides a comparative analysis of the expected thermal stability of MOFs synthesized from the novel linker, 2-Fluoro-4-(4-formylphenyl)benzoic acid. While direct experimental data for MOFs from this specific ligand is not yet widely published, we can leverage established principles of MOF chemistry and comparative data from analogous structures to provide a robust predictive assessment. This guide will delve into the causal relationships between ligand functionality and thermal robustness, offering a scientifically grounded perspective for future research and development.

The Influence of Ligand Architecture on Thermal Stability

The thermal stability of a MOF is intrinsically linked to the strength of its metal-ligand coordination bonds and the inherent stability of its organic linkers.[1][2][3][4] The decomposition of a MOF typically occurs through two primary mechanisms: the breakdown of the organic linker or the collapse of the inorganic secondary building unit (SBU).[1][3] The choice of organic linker is therefore a pivotal factor in engineering thermally robust MOFs.

The ligand in focus, this compound, possesses distinct functional groups that are anticipated to influence the thermal properties of the resulting MOF:

  • Carboxylate Group: The carboxylate moiety is a common and effective coordinating group in MOF synthesis, forming strong bonds with a variety of metal ions. The strength of this metal-carboxylate bond is a primary determinant of the overall thermal stability.[2][4]

  • Fluoro Group: The presence of a fluorine atom introduces a strong electron-withdrawing effect, which can enhance the acidity of the carboxylic acid and potentially influence the metal-ligand bond strength. Furthermore, fluorination is known to increase the thermal stability of organic molecules in general. In the context of MOFs, this can translate to a more robust framework.[5][6]

  • Formyl Group: The aldehyde functionality presents an interesting variable. While it is not directly involved in the primary coordination to the metal SBU, its presence can influence the intermolecular interactions within the MOF structure. It also offers a reactive site for post-synthetic modification, which could alter the thermal properties of the material.

Comparative Analysis with Isoreticular and Functionalized MOFs

To benchmark the expected thermal stability, we can draw comparisons with well-characterized MOF families, such as the isoreticular metal-organic frameworks (IRMOFs) and other functionalized systems.

Table 1: Comparison of Decomposition Temperatures for Selected MOFs

MOFOrganic LinkerMetal IonDecomposition Temperature (°C)Reference(s)
MOF-5 (IRMOF-1)Terephthalic acidZn(II)~400-500[1][7]
IRMOF-32-Aminoterephthalic acidZn(II)~320[8][9]
Hypothetical F-MOF This compound Zn(II) Predicted: 350-450 -
UiO-66Terephthalic acidZr(IV)~425-500[3]

The predicted thermal stability of a hypothetical zinc-based MOF derived from our target ligand is estimated to be in the range of 350-450 °C. This prediction is based on the following rationale:

  • The fluoro- group is expected to enhance the intrinsic thermal stability of the linker compared to the amino-functionalized linker in IRMOF-3.

  • The overall stability is likely to be comparable to or slightly lower than the parent MOF-5, as the additional functional groups may introduce some steric hindrance or alternative decomposition pathways.

  • The choice of metal ion will be critical. A MOF synthesized with a high-valence cation like Zr(IV), similar to the UiO series, would be expected to exhibit significantly higher thermal stability due to the stronger metal-oxygen bonds.[2]

Experimental Workflow for Synthesis and Thermal Analysis

To validate these predictions, a systematic experimental approach is necessary. The following protocols outline the synthesis of a hypothetical MOF from this compound and its subsequent thermal characterization.

Synthesis Protocol: Solvothermal Synthesis of a Zn-based MOF
  • Reactant Preparation: Dissolve this compound (1 mmol) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (1 mmol) in 20 mL of N,N-Dimethylformamide (DMF) in a 25 mL scintillation vial.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Reaction: Seal the vial and place it in a preheated oven at 100 °C for 24 hours.

  • Cooling and Isolation: Allow the oven to cool to room temperature naturally. Collect the resulting crystalline product by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with chloroform (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: Dry the product under vacuum at 150 °C for 12 hours to remove residual solvent molecules from the pores.

Diagram 1: Solvothermal Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_activation Activation prep1 Dissolve Ligand & Metal Salt in DMF prep2 Sonicate for 10 min prep1->prep2 react1 Seal Vial prep2->react1 react2 Heat at 100 °C for 24h react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Collect Crystals workup1->workup2 workup3 Wash with DMF & Chloroform workup2->workup3 act1 Dry under Vacuum at 150 °C workup3->act1

Caption: A schematic of the solvothermal synthesis process.

Thermal Stability Analysis Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the activated MOF sample into an alumina crucible.

  • Instrument Setup: Load the crucible into the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen gas flow at 50 mL/min.

    • Temperature Program:

      • Ramp from room temperature to 150 °C at 10 °C/min and hold for 30 minutes to ensure the removal of any adsorbed moisture or residual solvent.

      • Ramp from 150 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature). The onset of significant weight loss after the initial solvent removal step indicates the decomposition temperature of the MOF.

Diagram 2: Thermal Analysis Workflow

G cluster_sample Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis sample1 Place 5-10 mg of MOF in Crucible tga1 Load Sample into TGA sample1->tga1 tga2 Set N2 Atmosphere tga1->tga2 tga3 Temperature Program: - Hold at 150 °C - Ramp to 800 °C tga2->tga3 analysis1 Plot Weight % vs. Temperature tga3->analysis1 analysis2 Determine Onset of Decomposition analysis1->analysis2

Caption: Workflow for Thermogravimetric Analysis of MOFs.

Conclusion and Future Outlook

This guide provides a predictive framework for understanding the thermal stability of MOFs derived from this compound. Based on the principles of MOF chemistry and comparison with analogous structures, it is hypothesized that these novel MOFs will exhibit robust thermal stability, making them promising candidates for a range of applications. The fluorinated nature of the linker is expected to be a key contributor to this stability. The provided experimental protocols offer a clear pathway for the synthesis and characterization of these materials, allowing for the empirical validation of the predictions made herein. Future work should focus on the synthesis of a series of these MOFs with different metal ions to systematically investigate the role of the metal-ligand bond in their thermal decomposition.

References

A Senior Application Scientist's Guide: Head-to-Head Comparison of Catalysts for the Suzuki Coupling Synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of complex biaryl compounds is a cornerstone of modern pharmaceutical and materials science research.[1][2] One such molecule of interest is 2-Fluoro-4-(4-formylphenyl)benzoic acid, a key intermediate whose structural motifs are prevalent in drug discovery programs.[3] The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an organohalide with an organoboron species, stands as one of the most robust methods for forging C(sp²)-C(sp²) bonds.[4][5]

However, the synthesis of this particular target molecule presents a classic challenge for the synthetic chemist. The reaction involves the coupling of a sterically hindered ortho-fluoro-substituted aryl halide with 4-formylphenylboronic acid. This specific transformation is subject to two primary difficulties:

  • Steric Hindrance: The ortho-fluoro substituent on the benzoic acid precursor can significantly impede both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6]

  • Functional Group Sensitivity: The aldehyde moiety on the boronic acid partner is sensitive to certain reaction conditions and can participate in undesirable side reactions.

This guide provides a head-to-head comparison of modern, high-performance palladium catalyst systems for this challenging transformation. We will move beyond simple procedural lists to explore the causality behind catalyst selection, offering field-proven insights to guide researchers toward a successful and optimized synthesis.

Core Mechanism: The Engine of Biaryl Synthesis

The efficacy of any catalyst system can only be understood through the lens of the Suzuki-Miyaura catalytic cycle.[7][8] The cycle is a well-orchestrated sequence of three primary steps, each of which is critically influenced by the choice of palladium source and, most importantly, the phosphine ligand.[5][9]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step, particularly with less reactive halides like aryl chlorides or sterically encumbered substrates.[7][10] Bulky, electron-rich phosphine ligands are crucial here, as they increase electron density on the palladium center, promoting its insertion into the C-X bond.[9][11]

  • Transmetalation: Following oxidative addition, the halide ligand on the newly formed Pd(II) complex is exchanged for the organic group from the boronic acid (in its activated boronate form).[4][5] This step involves a base, which is essential for activating the organoboron species.

  • Reductive Elimination: This is the final, product-forming step. The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.[7][9] Sterically demanding ligands are known to accelerate this step, especially when the product itself is sterically crowded, as is the case with our target molecule.[12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 L₂Pd⁰ OA_Complex R¹-PdII(X)-L₂ Pd0->OA_Complex Oxidative Addition TM_Complex R¹-PdII(R²)-L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) TM_Complex->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OA_Complex Organoboron R²-B(OH)₂ (Boronic Acid) Organoboron->TM_Complex Base Base Base->TM_Complex

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Head-to-Head Catalyst Comparison

For this challenging transformation, we compare several generations of dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands.[13][14] These ligands are renowned for their ability to create highly active and stable palladium catalysts suitable for coupling unactivated and sterically hindered substrates.[11][15] We selected XPhos , SPhos , and RuPhos for their proven track records in complex syntheses.[16][17][18] A traditional catalyst, Pd(PPh₃)₄ , is included as a baseline to illustrate the advancements in catalyst technology.

The following data are representative of typical results for the coupling of an ortho-substituted aryl bromide (e.g., 2-fluoro-4-bromobenzoic acid derivative) with 4-formylphenylboronic acid, based on literature precedents for similar substrates.[13][16][19]

Table 1: Comparative Performance of Catalyst Systems

Catalyst SystemPd SourceLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
System 1 Pd(PPh₃)₄PPh₃5.0K₂CO₃Toluene/H₂O10024<10Ineffective; significant starting material recovered.[8]
System 2 Pd(OAc)₂XPhos 1.0K₃PO₄n-BuOH100492Clean conversion, minimal side products.[13][20]
System 3 XPhos-Pd-G2XPhos1.0K₃PO₄n-BuOH80694Excellent yield at lower temperature using a pre-catalyst.[21][22]
System 4 Pd(OAc)₂SPhos 1.0K₃PO₄Toluene100395Slightly faster reaction time, highly effective for hindered substrates.[16][19]
System 5 Pd(OAc)₂RuPhos 1.5K₂CO₃Dioxane/H₂O100588Good yield, known to be robust for heteroaryl substrates.[17][18]

Discussion of Results: A Deeper Dive into Catalyst Function

The Failure of Traditional Catalysts

As the data clearly shows, the traditional Pd(PPh₃)₄ catalyst (System 1) is wholly inadequate for this transformation. Triphenylphosphine (PPh₃) is not electron-rich enough to promote the oxidative addition of the sterically hindered aryl halide, nor is it bulky enough to facilitate the rapid reductive elimination of the tetra-ortho-substituted biaryl product.[7] This results in a stalled catalytic cycle and poor conversion.

The Buchwald Ligand Advantage: XPhos and SPhos

The dramatic increase in yield with XPhos and SPhos (Systems 2, 3, and 4) underscores the importance of modern ligand design.[13][16]

  • Expertise in Action: Both XPhos and SPhos possess a biphenyl backbone that creates a sterically demanding environment around the palladium center. The dicyclohexylphosphine moiety is exceptionally electron-rich. This combination has a twofold benefit: the electron-richness drives the difficult oxidative addition, while the steric bulk promotes the crucial C-C bond-forming reductive elimination.[11][14]

  • Trustworthiness of Pre-catalysts: The use of a pre-catalyst like XPhos-Pd-G2 (System 3) offers a distinct advantage. These well-defined complexes provide a more reliable and rapid initiation to the active Pd(0) species, often leading to more reproducible results, lower catalyst loadings, and milder reaction temperatures.[21] The high yield at 80°C demonstrates this enhanced activity.

RuPhos: A Viable Alternative

RuPhos (System 5) also provides a good yield, although it may be slightly less effective than XPhos or SPhos for this specific non-heterocyclic substrate.[17] Its utility is well-documented, particularly in couplings involving heterocyclic partners, where its unique electronic and steric profile can be advantageous.[18]

Causality of Reagent Choice
  • Base: A moderately strong base like K₃PO₄ is often preferred over K₂CO₃ for challenging couplings. It effectively facilitates the transmetalation step without promoting significant degradation of the aldehyde-containing boronic acid.[19]

  • Solvent: Solvents like n-butanol, toluene, or dioxane are commonly used.[8][20] The choice can influence reaction rates and solubility, and empirical screening is often necessary for optimal results.

Validated Experimental Protocols

To ensure reproducibility, a robust and self-validating experimental protocol is essential. The following is a general procedure for the Suzuki-Miyaura coupling using a Buchwald-type ligand.

General Experimental Workflow

graphdot A 1. Setup & Inerting B 2. Add Solids: Aryl Halide, Boronic Acid, Base, Pd Source, Ligand A->B C 3. Evacuate & Backfill with Argon (3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat to Temperature & Stir D->E F 6. Monitor Reaction (TLC / GC-MS) E->F G 7. Workup: Cool, Dilute, Extract F->G Upon Completion H 8. Purification: Column Chromatography G->H I 9. Characterization H->I

Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol (Adapted for System 4)
  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-fluoro-4-bromobenzoic acid derivative (1.0 mmol, 1.0 equiv), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.01 equiv) and SPhos (0.02 mmol, 0.02 equiv).

  • Inerting: Seal the vessel with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for the required duration (monitor by TLC or LC-MS, typically 3-5 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final product.

Conclusion and Recommendations

For the synthesis of this compound via Suzuki-Miyaura coupling, modern dialkylbiaryl phosphine ligands are not just beneficial; they are essential.

  • Top Recommendation: Catalyst systems based on XPhos or SPhos are highly recommended. They exhibit superior activity, providing high yields in short reaction times while tolerating the sensitive aldehyde functional group. The use of a well-defined pre-catalyst, such as XPhos-Pd-G2 , is particularly advantageous for process robustness, scalability, and reproducibility, often allowing for milder reaction conditions.

  • Key Considerations: Success in this transformation is predicated on the synergy between a bulky, electron-rich ligand and the careful selection of base and solvent. Meticulous adherence to anaerobic and anhydrous techniques is critical to prevent catalyst deactivation and side reactions.

This guide demonstrates that by understanding the underlying catalytic mechanism and leveraging rationally designed ligands, chemists can overcome significant steric and electronic challenges to efficiently synthesize complex molecular targets crucial for the advancement of science and medicine.

References

NMR chemical shift comparison of ortho, meta, and para isomers of formylphenyl fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the ¹H NMR Chemical Shifts of Formylphenyl Fluorobenzoic Acid Isomers

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, particularly for distinguishing between constitutional isomers.[1] The precise chemical shift of a nucleus, reported in parts per million (ppm), is exquisitely sensitive to its local electronic environment. In aromatic systems, the positions of substituents dramatically alter the electron density distribution around the ring, leading to unique ¹H NMR spectral fingerprints for each isomer.

This guide provides an in-depth comparison of the predicted ¹H NMR chemical shifts for a set of ortho, meta, and para isomers of formylphenyl fluorobenzoic acid. Specifically, we will analyze the following isomers where the position of the electron-withdrawing formyl group (-CHO) varies relative to the carboxylic acid (-COOH) and fluorine (-F) substituents:

  • Ortho Isomer: 4-Fluoro-2-formylbenzoic acid

  • Meta Isomer: 4-Fluoro-3-formylbenzoic acid

  • Para-Analog Isomer: 3-Fluoro-4-formylbenzoic acid

While experimental spectra for these specific multi-substituted compounds are not compiled in public databases, we can apply fundamental NMR principles to predict and rationalize the significant differences in their proton chemical shifts. This analysis serves as a powerful tool for researchers in synthetic chemistry and drug development for confirming isomeric identity and purity.

Theoretical Framework: Decoding Substituent Effects

The chemical shifts of protons on a benzene ring are governed primarily by the interplay of three factors: the intrinsic ring current effect and the electronic effects (inductive and resonance) of the substituents.

  • Aromatic Ring Current: The foundational chemical shift for benzene protons is approximately 7.3 ppm.[2] This downfield position, compared to alkene protons, is due to a powerful deshielding effect from the ring current generated by delocalized π-electrons in the presence of an external magnetic field.[3]

  • Inductive Effects: This effect is transmitted through sigma (σ) bonds and relates to the electronegativity of the substituent. Highly electronegative atoms like fluorine and oxygen pull electron density away from the ring, deshielding nearby protons. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).

  • Resonance (Mesomeric) Effects: This effect involves the delocalization of electrons through the π-system of the ring.[2]

    • Electron-Withdrawing Groups (EWGs): Substituents like the formyl (-CHO) and carboxylic acid (-COOH) groups are powerful EWGs. They withdraw electron density from the ring via resonance, particularly at the ortho and para positions. This withdrawal significantly deshields protons at these positions, shifting their signals downfield.[4]

    • Electron-Donating Groups (EDGs): While fluorine is highly electronegative (inductive withdrawal), it possesses lone pairs of electrons that can be donated into the ring through resonance. This electron donation increases shielding, particularly at the ortho and para positions.[4] For fluorine, the strong inductive effect generally outweighs its weaker resonance donation.

The final chemical shift of each aromatic proton is a net result of these competing and reinforcing effects, dictated by the specific arrangement of the substituents.

Caption: Chemical structures of the selected ortho, meta, and para-analog isomers.

Comparative Analysis of Predicted ¹H NMR Spectra

The key to distinguishing these isomers lies in analyzing the chemical environment of each of the three aromatic protons present in every molecule. The aldehyde (-CHO) and carboxylic acid (-COOH) protons will also be present at characteristic downfield positions, typically >9.5 ppm and >10 ppm, respectively.[5][6]

Ortho Isomer: 4-Fluoro-2-formylbenzoic acid
  • H-3: This proton is ortho to both the strongly electron-withdrawing -CHO and -COOH groups. It will experience profound deshielding from both inductive and resonance effects, making it the most downfield aromatic proton in this isomer, likely appearing well above 8.0 ppm.

  • H-5: Positioned ortho to the fluorine and meta to the -CHO and -COOH groups, H-5 is subject to a complex interplay of effects. The strong inductive withdrawal from the adjacent fluorine will cause significant deshielding.

  • H-6: This proton is meta to the fluorine and -CHO group but ortho to the -COOH group. It will be strongly deshielded by the ortho carboxyl group.

  • Expected Splitting: H-3 will be a doublet, coupled to H-5. H-5 will be a doublet of doublets, coupled to H-3 and H-6. H-6 will be a doublet, coupled to H-5.

Meta Isomer: 4-Fluoro-3-formylbenzoic acid
  • H-2: This proton is ortho to the -COOH group and meta to both the -CHO and -F groups. The primary deshielding influence comes from the ortho carboxyl group.

  • H-5: Positioned ortho to the fluorine and meta to the -COOH and -CHO groups. Similar to H-5 in the ortho isomer, it will be significantly deshielded by the adjacent fluorine's inductive effect.

  • H-6: This proton finds itself ortho to the -CHO group and meta to the -F and -COOH groups. The powerful deshielding from the ortho formyl group will likely make this the most downfield proton in this isomer.

  • Expected Splitting: H-2 will be a doublet (coupled to H-6). H-5 will be a doublet (coupled to H-6). H-6 will be a triplet or doublet of doublets (coupled to H-2 and H-5).

Para-Analog Isomer: 3-Fluoro-4-formylbenzoic acid
  • H-2: This proton is "sandwiched" between the -F and -COOH groups (ortho to both). This is a sterically crowded position, and it will experience very strong deshielding from the inductive effects of both neighboring substituents. Through-space interactions might further contribute to its downfield shift.[7]

  • H-5: Positioned ortho to the -CHO group and meta to the -F and -COOH groups. It will be strongly deshielded by the ortho formyl group.

  • H-6: This proton is para to the -COOH group and meta to both -F and -CHO. Being para to one EWG (-COOH) and meta to two others, it will be deshielded, but likely less so than H-2 and H-5.

  • Expected Splitting: H-2 will be a doublet (coupled to H-6). H-5 will be a doublet (coupled to H-6). H-6 will be a doublet of doublets (coupled to H-2 and H-5).

Summary of Predicted Chemical Shifts

The following table summarizes the predicted relative chemical shifts and multiplicities for the aromatic protons of each isomer. The shifts are ranked qualitatively, with (+++) indicating the most downfield (deshielded) proton in that region.

IsomerProtonPosition Relative to:Predicted Relative ShiftExpected Multiplicity
-COOH / -CHO / -F
Ortho H-3ortho / ortho / meta+++ d
(4-Fluoro-2-formyl)H-6ortho / meta / meta++ d
H-5meta / meta / ortho+ dd
Meta H-6meta / ortho / meta+++ dd or t
(4-Fluoro-3-formyl)H-2ortho / meta / meta++ d
H-5meta / meta / ortho+ d
Para-Analog H-2ortho / meta / ortho+++ d
(3-Fluoro-4-formyl)H-5meta / ortho / meta++ d
H-6para / meta / meta+ dd

Standardized Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality, reproducible data for confirming these predictions, the following protocol should be employed. This protocol represents a self-validating system by incorporating standardized procedures and reference standards.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the purified solid isomer.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.[8]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[9]

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

  • Tuning and Shimming: Insert the sample into the probe. Tune and match the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (zg30 or similar pulse program).

    • Spectral Width: ~16 ppm (to ensure all signals, including the carboxylic acid proton, are captured).

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (a longer delay ensures quantitative integration if needed).[10]

    • Number of Scans (NS): 8-16 scans, adjusted as needed to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals to determine relative proton ratios and pick the peak frequencies for all signals.

Caption: Logical workflow for the analysis and prediction of NMR spectra for isomers.

Conclusion

The ¹H NMR spectra of the ortho, meta, and para isomers of formylphenyl fluorobenzoic acid are predicted to be distinctly different and readily distinguishable. The primary differentiating factors are the chemical shifts and splitting patterns of the three aromatic protons, which are uniquely influenced by the relative positions of the three powerful substituents. The proton ortho to a formyl or carboxylic acid group consistently experiences the greatest deshielding, providing a key diagnostic marker. By systematically applying the principles of substituent effects and adhering to a rigorous experimental protocol, researchers can confidently use ¹H NMR spectroscopy to verify the specific isomer synthesized in their research and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Fluoro-4-(4-formylphenyl)benzoic acid (CAS No. 604000-97-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined below are designed to ensure compliance with regulatory standards and to mitigate the risks associated with this compound, building a foundation of trust in our laboratory practices. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you with a deeper understanding of safe laboratory operations.

Hazard Profile and Inherent Risks

Understanding the specific hazards of this compound is the critical first step in establishing a safe disposal plan. This compound is a halogenated aromatic carboxylic acid, and its chemical structure dictates its reactivity and toxicological profile. The primary risks are associated with direct contact and inhalation.

According to its Safety Data Sheet (SDS), this chemical is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

While not classified as a carcinogen, its irritating properties and the potential for thermal decomposition to generate hazardous gases like carbon oxides and hydrogen fluoride necessitate stringent handling protocols.[1] The core principle of our disposal plan is to treat this compound as a hazardous waste to prevent environmental release and ensure personnel safety.

Hazard Classification (GHS-US) Signal Word Hazard Statement GHS Pictogram
Skin Irritation, Category 2WarningH315 - Causes skin irritation[1]GHS07
Eye Irritation, Category 2AWarningH319 - Causes serious eye irritation[1]GHS07
STOT SE, Category 3WarningH335 - May cause respiratory irritation[1]GHS07

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure during handling and waste consolidation, a combination of engineering controls and appropriate PPE is non-negotiable. The causality here is direct: we place physical barriers and personal barriers between the researcher and the chemical hazard.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of waste containers, must be conducted within a certified chemical fume hood.[2] This protects the user from inhaling the dust.

  • Ventilation: Ensure the laboratory has good general ventilation to supplement the targeted control of the fume hood.[1]

  • Safety Stations: An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): The selection of PPE is based on a direct risk assessment of the chemical's properties.

Protection Type Specification Rationale
Hand Protection Protective gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye/Face Protection Chemical safety goggles or glasses. A face shield is recommended when handling larger quantities.[1]To protect against dust particles and splashes, preventing serious eye irritation.[1]
Skin/Body Protection A lab coat or other suitable protective clothing.[1]To protect skin from accidental contact.
Respiratory Protection In case of insufficient ventilation or when generating dust, a NIOSH-approved respirator should be worn.[1]To prevent respiratory tract irritation from inhalation of the fine powder.[1]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. This workflow is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave".[3][4]

DisposalWorkflow Disposal Workflow for this compound start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node A Waste Generation (Unused chemical, contaminated labware, spill cleanup material) B Characterize Waste: Solid, Halogenated Organic Acid A->B C Segregate Waste Stream B->C D Is this a non-halogenated waste stream? C->D E Halogenated Waste Container (Solid) D->E No F Non-Halogenated Waste Container D->F Yes G Prepare & Label Container E->G H Store in Satellite Accumulation Area (SAA) G->H I Request Waste Pickup (via EHS Office) H->I

Caption: Disposal decision workflow from generation to pickup.

Step 1: Waste Characterization and Segregation At the point of generation, this material must be identified as a halogenated organic solid waste . This is the most critical step, as improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Action: Designate a specific, dedicated waste container for "Halogenated Organic Solids."[2][5]

  • Causality: Halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins.[1][2] Mixing them with non-halogenated waste contaminates the entire stream, making all of it more difficult and expensive to dispose of.

Step 2: Container Selection and Labeling Use only containers that are compatible with the waste.

  • Action: Select a high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap. The container must be clean, dry, and in good condition.[5]

  • Action: Before any waste is added, affix a "Hazardous Waste" label.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations)[2]

    • The specific hazard warnings: "Irritant" or "Causes Skin/Eye/Respiratory Irritation"[6]

    • The date the first drop of waste was added (accumulation start date) is only applied once the container is moved to a Central Accumulation Area (CAA), not in the lab's Satellite Accumulation Area (SAA).[6]

Step 3: Waste Accumulation in the Laboratory Waste is accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

  • Action: Place all waste forms of the chemical—including excess solid, contaminated weighing paper, gloves, and disposable labware—directly into the labeled halogenated waste container.

  • Action: Keep the waste container closed at all times except when actively adding waste.[5][7] This is a key EPA requirement to prevent the release of fumes.

  • Action: Store the container in a designated SAA within the lab, under the direct control of laboratory personnel.[4] Ensure it is stored in secondary containment to prevent spills.

Step 4: Final Disposal and Removal Once the container is full or the research project is complete, the waste must be transferred for final disposal.

  • Action: Do not move the waste to another lab or SAA.[6]

  • Action: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] They will manage the transfer from the SAA to the facility's Central Accumulation Area (CAA) and coordinate with a licensed hazardous waste vendor.

  • Justification: Licensed vendors are equipped to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, which is the recommended method.[1]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Action: Evacuate unnecessary personnel from the immediate area.[1]

  • Action: If safe to do so, prevent the generation of dust. Do not dry sweep.[8]

  • Action: Wearing the full PPE described in Section 2, gently cover the spill with an absorbent material.

  • Action: Carefully sweep or shovel the spilled material and absorbent into a designated hazardous waste container for disposal.[1] Label the container appropriately.

  • Action: Decontaminate the area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.[2]

  • Action: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively participating in a culture of safety that protects you, your colleagues, and the environment.

References

Mastering the Safe Handling of 2-Fluoro-4-(4-formylphenyl)benzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized chemical reagents is paramount. 2-Fluoro-4-(4-formylphenyl)benzoic acid, a key building block in the synthesis of novel therapeutics, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this compound.

Hazard Assessment of this compound

A thorough risk assessment is the foundation of a robust safety protocol. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound (CAS No. 604000-97-7) is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and minimizing the inhalation of its dust particles.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a scientifically informed decision to create a barrier between the researcher and the chemical hazard. The following table summarizes the required PPE for handling this compound.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale and Expert Insights
Skin Contact Chemical-resistant gloves (Nitrile, double-gloved) Chemical-resistant lab coat Fully enclosed shoes The aromatic carboxylic acid structure suggests that while standard nitrile gloves offer good initial protection for splash contact, prolonged exposure could lead to degradation.[2][3][4] Double-gloving provides an additional layer of security. A lab coat and enclosed shoes are fundamental to preventing accidental skin contact.
Eye and Face Contact Chemical splash goggles meeting ANSI Z87.1 standards Face shield (when handling larger quantities or if there is a significant splash risk) The serious eye irritation hazard (H319) demands robust eye protection.[1] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers a secondary barrier for the entire face.
Inhalation Work within a certified chemical fume hood NIOSH-approved particulate respirator (e.g., N95 or higher) if engineering controls are insufficient As a powdered solid, this compound can easily become airborne, especially during weighing and transfer.[5] A chemical fume hood is the primary engineering control to capture dust at the source.[5][6][7] In the absence of adequate ventilation, a NIOSH-approved respirator is mandatory to prevent respiratory tract irritation.[8][9][10]

Step-by-Step Operational Plan for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound must occur within a designated area, preferably inside a certified chemical fume hood.[7][11]

  • Verify Fume Hood Function: Before commencing work, ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, and place them inside the fume hood.[11]

  • Decontamination Supplies: Have appropriate decontamination materials (e.g., wet wipes) and spill kits readily available.

Donning and Doffing PPE Workflow

The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Work Handle Chemical Don3->Work Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End Wash Hands Doff4->End Start Begin Work Start->Don1 Work->Doff1

Figure 1: Procedural workflow for donning and doffing Personal Protective Equipment.
Handling the Compound

  • Weighing: To minimize dust generation, use the "tare method."[11] Place a lidded container on the balance and tare it. In the fume hood, add the powder to the container, close the lid, and then return to the balance for weighing.[7][11] Make any weight adjustments inside the hood.

  • Transfer: Use a spatula for transferring the solid. Avoid pouring from a height to prevent aerosolization.[6]

  • Dissolution: If making a solution, add the solvent to the solid slowly and stir gently to avoid splashing.

Spill and Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with a wet cloth or paper towels. For large spills, evacuate the area and contact the institutional safety office.

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical and regulated aspect of chemical handling.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for solid chemical waste.[12]

  • Unused Product: Dispose of unused or unwanted this compound as hazardous waste. Do not dispose of it in the regular trash or down the drain.

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of in the regular trash after defacing the label.[13]

Waste Container Management
  • Compatibility: Use containers made of materials compatible with organic acids. High-density polyethylene (HDPE) is a suitable choice.[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials. Keep containers closed except when adding waste.[14][15]

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Weigh Boats) SolidWaste Labeled Solid Hazardous Waste Container Solid->SolidWaste Liquid Contaminated Rinsate LiquidWaste Labeled Liquid Hazardous Waste Container Liquid->LiquidWaste Excess Unused Chemical Excess->SolidWaste Pickup Institutional Hazardous Waste Pickup SolidWaste->Pickup LiquidWaste->Pickup

Figure 2: Logical flow for the disposal of waste generated from handling this compound.

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.